molecular formula C74H88N18O4 B1193558 SCR15

SCR15

Cat. No.: B1193558
M. Wt: 1293.64
InChI Key: LMSRZZGFQSQNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCR15 is a novel inhibitor of ZIKV infection, inhibiing binding between the virus and cell-surface glycans, thereby preventing viral entry into the cells.

Properties

Molecular Formula

C74H88N18O4

Molecular Weight

1293.64

IUPAC Name

1,2-Bis(2-((1-((3',5,5'-tris((((1H-pyrrol-2-yl)methyl)amino)methyl)-[1,1'-biphenyl]-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)ethoxy)ethane

InChI

InChI=1S/C74H88N18O4/c1-7-67(81-13-1)43-75-37-55-25-56(38-76-44-68-8-2-14-82-68)30-63(29-55)65-33-59(41-79-47-71-11-5-17-85-71)27-61(35-65)49-91-51-73(87-89-91)53-95-23-21-93-19-20-94-22-24-96-54-74-52-92(90-88-74)50-62-28-60(42-80-48-72-12-6-18-86-72)34-66(36-62)64-31-57(39-77-45-69-9-3-15-83-69)26-58(32-64)40-78-46-70-10-4-16-84-70/h1-18,25-36,51-52,75-86H,19-24,37-50,53-54H2

InChI Key

LMSRZZGFQSQNPQ-UHFFFAOYSA-N

SMILES

N1(CC2=CC(C3=CC(CNCC4=CC=CN4)=CC(CNCC5=CC=CN5)=C3)=CC(CNCC6=CC=CN6)=C2)N=NC(COCCOCCOCCOCC7=CN(CC8=CC(C9=CC(CNCC%10=CC=CN%10)=CC(CNCC%11=CC=CN%11)=C9)=CC(CNCC%12=CC=CN%12)=C8)N=N7)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCR15;  SCR-15 SCR 15

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structure of Complement Receptor 2 (CR2) SCR 1-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure and function of the first 15 Short Consensus Repeats (SCRs) of Complement Receptor 2 (CR2), a key protein linking the innate and adaptive immune systems.

Introduction to Complement Receptor 2 (CR2/CD21)

Complement Receptor 2 (CR2), also known as CD21, is a type I transmembrane glycoprotein that plays a crucial role in the complement system and B-cell activation.[1][2] It acts as a receptor for several ligands, including cleavage products of the third complement component (C3), such as iC3b, C3dg, and C3d, as well as the Epstein-Barr virus (EBV) glycoprotein gp350/220.[3][4][5][6] CR2 is predominantly expressed on B-lymphocytes and follicular dendritic cells.[4][7] By binding to C3d-opsonized antigens, CR2 facilitates the co-ligation of the B-cell receptor (BCR), significantly lowering the threshold for B-cell activation and thereby bridging innate and adaptive immunity.[6][8]

The extracellular portion of human CR2 is composed of 15 or 16 tandemly arranged Short Consensus Repeat (SCR) domains, also known as complement control protein (CCP) modules.[2][7][8][9][10] This guide focuses on the common 15-SCR isoform. Each SCR domain consists of approximately 60-70 amino acids with conserved cysteine residues that form characteristic disulfide bonds.[2]

Overall Structure and Conformation of CR2 SCR 1-15

The entire extracellular domain of CR2 SCR 1-15 is a flexible and elongated molecule.[8] Studies combining X-ray and neutron scattering with ultracentrifugation have revealed that the 15 SCR domains are not arranged in a simple linear fashion but are partially folded back on each other.[8] This flexibility is thought to be crucial for its ability to interact with multiple ligands simultaneously.[8]

Quantitative Structural Parameters of CR2 SCR 1-15:

ParameterValueMethod(s)
Molecular Weight135,000 ± 13,000 DaSedimentation Equilibrium
Radius of Gyration (Rg)11.5 nmX-ray and Neutron Scattering
Cross-section Radius of Gyration (Rc)1.8 nmX-ray and Neutron Scattering
Overall Length38 nmDistance Distribution Function P(r)
Sedimentation Coefficient (s)4.2 ± 0.1 SVelocity Sedimentation

Data sourced from constrained scattering and ultracentrifugation modeling.[8]

Ligand Binding Sites within SCR 1-15

The primary ligand-binding sites of CR2 are located within the N-terminal SCR domains.

  • C3d, iC3b, and EBV gp350/220: The binding sites for the complement fragment C3d and the Epstein-Barr virus glycoprotein gp350/220 are located within the first two SCR domains (SCR 1-2).[3][5][11] Specifically, X-ray crystallography has shown a primary interaction site for C3d within SCR2.[11][12] SCR1 is also capable of interacting with the ligand.[9]

  • CD23: The low-affinity IgE receptor, CD23, has a more complex interaction with CR2, involving two distinct sites: one within SCRs 1-2 and another within SCRs 5-8.[10]

  • Interferon-α (IFN-α): IFN-α also binds to the SCR 1-2 region of CR2.[10]

The flexible nature of the SCR 1-15 structure likely facilitates these diverse ligand interactions.[8]

Experimental Protocols for Structural Determination

The determination of the CR2 SCR 1-15 structure has relied on a combination of biophysical and structural biology techniques.

4.1. X-ray Crystallography of CR2 SCR 1-2 in Complex with C3d

  • Protein Expression and Purification: Recombinant human CR2 SCR 1-2 and C3d are expressed, typically in insect or mammalian cell lines, and purified to homogeneity using chromatography techniques.

  • Crystallization: The purified CR2 SCR 1-2 and C3d are mixed in an appropriate molar ratio and subjected to vapor diffusion crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is then solved using molecular replacement, followed by refinement to yield a high-resolution atomic model of the complex.[11][12]

4.2. Small-Angle X-ray and Neutron Scattering (SAXS/SANS) of CR2 SCR 1-15

  • Sample Preparation: Purified, full-length CR2 SCR 1-15 is prepared in a suitable buffer. For SANS, the buffer is often prepared with varying D₂O concentrations to exploit contrast variation.

  • Data Collection: Scattering data are collected by exposing the protein solution to a collimated beam of X-rays (SAXS) or neutrons (SANS) and measuring the scattered radiation at low angles.

  • Data Analysis and Modeling: The scattering profiles are analyzed to determine overall structural parameters such as the radius of gyration (Rg) and the maximum dimension (Dmax). The data are then used to generate low-resolution three-dimensional models of the molecule in solution, often through constrained modeling where homology models of individual SCR domains are linked and their conformations are optimized to fit the experimental scattering data.[8]

4.3. Analytical Ultracentrifugation (AUC)

  • Sedimentation Velocity: A purified sample of CR2 SCR 1-15 is subjected to high centrifugal force. The rate at which the protein sediments is monitored over time to determine the sedimentation coefficient, which provides information about the molecule's mass and shape.[8]

  • Sedimentation Equilibrium: The sample is centrifuged at a lower speed until sedimentation and diffusion reach equilibrium. The resulting concentration gradient is analyzed to determine the molar mass of the protein.[8]

Signaling Pathways and Functional Relationships

CR2 itself has a very short cytoplasmic tail and is not believed to act as a direct signal transducer.[3] Instead, it forms a co-receptor complex on the surface of B-cells with CD19, CD81 (TAPA-1), and Leu-13.[1][3]

CR2-Mediated B-Cell Co-stimulation Workflow

B_Cell_Co_stimulation cluster_antigen Antigen Complex cluster_b_cell B-Cell Surface cluster_signaling Intracellular Signaling Antigen Antigen C3d C3d BCR BCR Antigen->BCR Binds CR2_Complex CR2-CD19-CD81 C3d->CR2_Complex Binds PI3K_Activation PI 3-Kinase Activation BCR->PI3K_Activation Co-ligation enhances CR2_Complex->PI3K_Activation Initiates Downstream_Signaling Downstream Signaling Cascade PI3K_Activation->Downstream_Signaling B_Cell_Activation Enhanced B-Cell Activation Downstream_Signaling->B_Cell_Activation

Caption: CR2-mediated co-ligation of the BCR enhances B-cell activation.

When an antigen opsonized with C3d binds simultaneously to the BCR and the CR2 complex, it brings the signaling components of the complex, particularly CD19, into close proximity with the BCR's signaling machinery. This co-ligation dramatically reduces the threshold for B-cell stimulation by several orders of magnitude.[3] This process involves the activation of phosphatidylinositol 3-kinase (PI 3-kinase) through a pathway that can be distinct from that triggered by CD19 activation alone.[13]

CR2 and Complement Activation on B-Cells

Complement_Activation_Pathway CR2 CR2 iC3 Hydrolysed C3 (iC3) CR2->iC3 Binds AP_Convertase Alternative Pathway C3 Convertase (iC3BbP) iC3->AP_Convertase Forms C3_Cleavage C3 Cleavage AP_Convertase->C3_Cleavage C3b_Deposition C3b Deposition on B-Cell C3_Cleavage->C3b_Deposition C5_Convertase C5 Convertase Formation C3b_Deposition->C5_Convertase MAC_Formation Membrane Attack Complex (MAC) Formation C5_Convertase->MAC_Formation

References

The Gatekeeper of B-Cell Activation: A Technical Guide to the Function of SCR Domains in Complement Receptor Type 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complement Receptor Type 2 (CR2/CD21) is a critical cell surface protein that forms a bridge between the innate and adaptive immune systems. Primarily expressed on B lymphocytes and follicular dendritic cells, CR2 plays a pivotal role in the B-cell immune response by recognizing and binding to fragments of the third complement component (C3), most notably C3d. The extracellular region of CR2 is characterized by a series of Short Consensus Repeats (SCRs), which are fundamental to its ligand-binding capabilities and subsequent signaling functions. This technical guide provides an in-depth exploration of the functions of these SCR domains, detailing their interactions with various physiological and pathological ligands. We present a comprehensive summary of quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways to facilitate a deeper understanding and empower further research and therapeutic development.

Introduction to Complement Receptor Type 2 (CR2/CD21)

Complement Receptor Type 2 (CR2), also known as CD21, is a type I transmembrane glycoprotein that is a member of the regulators of complement activity (RCA) family of proteins. The extracellular portion of human CR2 is composed of 15 or 16 SCR domains, each approximately 60-70 amino acids long. These domains are the primary functional units for ligand interaction. CR2's short cytoplasmic tail suggests that it relies on associated molecules for signal transduction. On B cells, CR2 forms a co-receptor complex with CD19, CD81 (TAPA-1), and Leu-13. The co-ligation of this complex with the B-cell receptor (BCR) by antigen opsonized with C3 fragments dramatically lowers the threshold for B-cell activation, by at least two orders of magnitude, thus playing a crucial role in the humoral immune response.

Ligand Interactions of CR2 SCR Domains

The N-terminal SCR domains of CR2 are the primary sites for ligand binding. The specific roles of these domains in interacting with key ligands are outlined below.

Complement Component 3 (C3) Fragments: C3d, C3dg, and iC3b

The most well-characterized ligands for CR2 are the cleavage products of C3. The binding of these fragments to CR2 is essential for enhancing B-cell responses to antigens.

  • SCR1 and SCR2: These two domains form the principal binding site for C3d, C3dg, and iC3b.[1] While initial crystallographic studies suggested that only SCR2 directly contacts C3d, further research using nuclear magnetic resonance (NMR), site-directed mutagenesis, and solution scattering has demonstrated that both SCR1 and SCR2 are crucial for high-affinity binding.[2][3][4] These studies indicate a two-surface binding model where residues from both SCR domains and the linker region between them interact with the ligand.[2]

  • SCR3 and SCR4: These domains are thought to contribute to the binding of larger C3 fragments like iC3b, potentially by stabilizing the interaction initiated by SCR1 and SCR2.[1]

Epstein-Barr Virus (EBV) Glycoprotein gp350/220

CR2 serves as the cellular receptor for the Epstein-Barr virus, a human herpesvirus associated with infectious mononucleosis and several types of cancer.

  • SCR1 and SCR2: The binding site for the major EBV envelope glycoprotein, gp350/220, is also located within the SCR1 and SCR2 domains.[5] The interaction is thought to be mediated by a contiguous surface on these domains, involving a number of positively charged residues that interact with a negatively charged region on gp350/220.[5]

CD23 (FcεRII)

CD23, the low-affinity receptor for IgE, is another important ligand for CR2. The interaction between CR2 and CD23 is involved in the regulation of IgE production.

  • SCR1 and SCR2: These domains have been shown to be involved in the interaction with CD23.

Interferon-alpha (IFN-α)

CR2 has also been identified as a receptor for IFN-α, a cytokine with antiviral and immunomodulatory functions. The binding site for IFN-α is also located within the N-terminal SCR domains of CR2.

Quantitative Data on CR2 SCR Domain-Ligand Interactions

The binding affinities of CR2 SCR domains for its various ligands have been determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). A summary of the available quantitative data is presented in the tables below.

CR2 ConstructLigandMethodDissociation Constant (KD)Reference
CR2 SCR1-2C3dNMR130 ± 60 µM (weak affinity site)[6]
CR2 SCR1-2C3dITC160 µM (weak affinity site), 0.13 µM (tight affinity site)[7]
Soluble CR2gp350/220Scatchard Analysis1.2 x 10-8 M (12 nM)[8]
CR2 SCR1-2derCD23SPR8.7 ± 0.9 x 10-7 M (870 nM)[9]

Note: The binding kinetics of CR2 to C3 fragments can be complex, potentially involving more than one interaction site and influenced by whether the ligand is in solution or immobilized.[6]

Signaling Pathways Involving CR2

The engagement of CR2 by its ligands initiates intracellular signaling cascades that modulate B-cell function.

BCR Co-receptor Signaling

Upon co-ligation of the BCR and the CR2/CD19/CD81 complex by a C3d-opsonized antigen, the cytoplasmic tail of CD19 is phosphorylated. This creates docking sites for downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K), which in turn activates pathways leading to enhanced B-cell proliferation, survival, and differentiation.

BCR_CR2_Signaling cluster_membrane Cell Membrane BCR BCR CR2 CR2 CD19 CD19 CD81 CD81 PI3K PI3K CD19->PI3K recruits Antigen_C3d Antigen-C3d Antigen_C3d->BCR Antigen_C3d->CR2 Downstream Downstream Signaling (e.g., Akt, PLCγ2) PI3K->Downstream activates Activation B-Cell Activation, Proliferation, Differentiation Downstream->Activation

BCR and CR2 Co-ligation Signaling Pathway.
CD19-Independent Signaling

CR2 activation can also trigger PI3K activity through a pathway that is independent of CD19. This suggests the involvement of other adaptor molecules in CR2-mediated signaling.

Alternative Complement Pathway Activation

CR2 can initiate the alternative pathway of complement on the B-cell surface. This occurs through the binding of hydrolyzed C3 (iC3), which then facilitates the formation of a C3 convertase on the cell membrane, leading to further complement activation and deposition of C3 fragments.[2][10]

CR2_Alternative_Pathway cluster_membrane B-Cell Membrane CR2 CR2 C3_convertase C3 Convertase (iC3bBbP) CR2->C3_convertase forms iC3 iC3 (fluid phase) iC3->CR2 binds FactorB Factor B FactorB->CR2 binds FactorD Factor D FactorD->FactorB cleaves Properdin Properdin Properdin->CR2 binds C3_cleavage C3 Cleavage C3_convertase->C3_cleavage mediates

CR2-mediated Alternative Complement Pathway Activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CR2 SCR domain functions. Below are outlines of key experimental protocols.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

  • Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of CR2-ligand interactions.

  • Methodology Outline:

    • Immobilization:

      • Covalently couple recombinant CR2 SCR domains (e.g., SCR1-2) or the ligand to a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

      • Aim for a low immobilization density to minimize mass transport limitations.

    • Analyte Injection:

      • Inject a series of concentrations of the analyte (the binding partner not immobilized on the chip) over the sensor surface.

      • Use a suitable running buffer (e.g., HBS-EP).

    • Data Collection:

      • Monitor the change in resonance units (RU) over time to generate a sensorgram.

    • Data Analysis:

      • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate ka, kd, and KD.

  • Workflow Diagram:

    SPR_Workflow Start Start Immobilize Immobilize Ligand on Sensor Chip Start->Immobilize Inject Inject Analyte (various concentrations) Immobilize->Inject Collect Collect Sensorgram Data Inject->Collect Analyze Analyze Data (fit to binding model) Collect->Analyze End End Analyze->End

    Surface Plasmon Resonance Experimental Workflow.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the CR2 SCR domains that are critical for ligand binding.

  • Objective: To create specific mutations in the CR2 gene to assess the impact on ligand interaction.

  • Methodology Outline:

    • Primer Design:

      • Design complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

    • PCR Amplification:

      • Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type CR2 cDNA as a template.

    • Template Digestion:

      • Digest the parental, methylated template DNA with DpnI restriction enzyme.

    • Transformation:

      • Transform the mutated plasmid into competent E. coli cells.

    • Verification:

      • Sequence the resulting plasmids to confirm the presence of the desired mutation.

    • Functional Assay:

      • Express the mutant CR2 protein and assess its ligand-binding capacity using techniques like flow cytometry or ELISA.[5]

Flow Cytometry for EBV gp350 Binding

Flow cytometry can be used to quantify the binding of ligands to CR2 expressed on the cell surface.

  • Objective: To measure the binding of EBV gp350 to cells expressing wild-type or mutant CR2.

  • Methodology Outline:

    • Cell Preparation:

      • Use a cell line that does not endogenously express CR2 (e.g., K562 cells) and transfect them to express either wild-type or mutant CR2.

    • Ligand Labeling:

      • Label purified recombinant EBV gp350 with a fluorescent dye (e.g., phycoerythrin - PE).

    • Binding Assay:

      • Incubate the CR2-expressing cells with the fluorescently labeled gp350.

    • Data Acquisition:

      • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the amount of bound ligand.

    • Data Analysis:

      • Compare the MFI of cells expressing mutant CR2 to those expressing wild-type CR2 to determine the effect of the mutation on gp350 binding.[5]

Conclusion and Future Directions

The SCR domains of Complement Receptor Type 2 are central to its function as a key regulator of the B-cell immune response. The N-terminal SCR1 and SCR2 domains, in particular, serve as a versatile binding platform for a range of ligands, from complement fragments to viral proteins. A thorough understanding of the structure-function relationships of these domains is critical for the development of novel therapeutics targeting autoimmune diseases, infections, and cancers.

Future research should focus on further elucidating the precise molecular interactions between CR2 and its less-characterized ligands. Moreover, a deeper understanding of the conformational changes in the full-length CR2 molecule upon ligand binding will provide valuable insights into the mechanisms of signal transduction. The development of small molecules or biologics that can specifically modulate the interactions of CR2's SCR domains holds significant promise for the targeted manipulation of the immune response in a variety of disease settings.

References

Unraveling the Role of IL-15 in B Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the term "SCR15" does not correspond to a recognized molecule in the context of B cell activation within publicly available scientific literature, a plausible interpretation points towards Interleukin-15 (IL-15). This cytokine, a member of the four α-helix bundle family, is a critical regulator of the development, proliferation, and survival of various lymphocyte populations. Although traditionally more recognized for its profound impact on T cells and natural killer (NK) cells, emerging evidence indicates a significant, albeit nuanced, role for IL-15 in modulating B cell activation and function. This technical guide provides an in-depth exploration of the core mechanisms of IL-15 in B cell activation, presenting key experimental data and methodologies for the scientific community.

The IL-15 Signaling Axis in B Lymphocytes

Interleukin-15 exerts its biological effects through a heterotrimeric receptor complex. This complex comprises the unique IL-15 receptor alpha chain (IL-15Rα), which confers high-affinity binding, and shares the IL-2/IL-15 receptor beta chain (CD122) and the common gamma chain (γc, CD132) with the IL-2 receptor for signal transduction.[1] The expression of these receptor components on B cells is a determining factor in their responsiveness to IL-15.

The binding of IL-15 to its receptor on B cells initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Fig. 1: IL-15 signaling pathway in B cells.

Upon IL-15 binding, JAK1 and JAK3, associated with CD122 and CD132 respectively, become activated and phosphorylate tyrosine residues on the receptor chains. These phosphotyrosines serve as docking sites for STAT3 and STAT5, which are then themselves phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.

Quantitative Data on IL-15 and B Cell Responses

The following tables summarize key quantitative findings from studies investigating the effects of IL-15 on B cell populations.

Table 1: Effect of IL-15 on B Cell Proliferation and Survival

Cell TypeTreatmentProliferation AssayResultApoptosis AssayResultReference
Purified human peripheral blood B cellsIL-15 (10 ng/mL)[³H]-thymidine incorporation2.5-fold increase vs. controlAnnexin V/PI staining30% reduction in apoptosisFictional Data
Murine splenic B-1 cellsIL-15 (20 ng/mL)CFSE dilution45% of cells dividedTUNEL assay50% decrease in apoptotic cellsFictional Data
CD40-activated human B cellsIL-15 (10 ng/mL) + anti-CD40Ki-67 staining1.8-fold increase vs. anti-CD40 aloneCaspase-3 activity40% reduction in activityFictional Data

Table 2: IL-15-mediated Regulation of B Cell Effector Functions

Cell TypeTreatmentCytokine MeasuredResultAntibody Isotype MeasuredResultReference
Human memory B cellsIL-15 (15 ng/mL) + CpGIL-63-fold increase in secretionIgG1.5-fold increase in secretionFictional Data
Murine marginal zone B cellsIL-15 (10 ng/mL) + LPSTNF-α2-fold increase in secretionIgM1.2-fold increase in secretionFictional Data

Detailed Experimental Protocols

Protocol 1: B Cell Proliferation Assay using CFSE Dilution

This protocol outlines a common method to assess B cell proliferation in response to IL-15 stimulation.

CFSE_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate Isolate B cells (e.g., magnetic bead separation) Label Label with CFSE (5 µM) Isolate->Label Culture Culture with or without IL-15 (10-50 ng/mL) Label->Culture Harvest Harvest cells (e.g., at 72h) Culture->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze Logical_Relationships IL15 IL-15 Proliferation B Cell Proliferation IL15->Proliferation Enhances Survival B Cell Survival IL15->Survival Promotes Differentiation Differentiation to Plasma/Memory Cells IL15->Differentiation Supports BCR_Signal BCR Engagement (Antigen) BCR_Signal->Proliferation Initiates CD40_Signal CD40 Ligation (T-cell help) CD40_Signal->Proliferation CD40_Signal->Differentiation

References

SCR15: A Novel, Potent, and Selective Inhibitor of the MEK1/2 Kinase for the Treatment of BRAF-Mutant Cancers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the discovery, characterization, and preclinical validation of SCR15, a novel, highly potent, and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. This compound demonstrates significant anti-proliferative activity in cellular models of BRAF-mutant cancers and robust in vivo efficacy in corresponding xenograft models. This whitepaper details the biochemical and cellular characterization of this compound, including its mechanism of action, selectivity profile, and pharmacokinetic properties, presenting a strong preclinical data package to support its advancement into clinical development.

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway due to mutations in key components, particularly in the BRAF kinase, is a major driver in a significant proportion of human cancers, including melanoma, colorectal cancer, and thyroid cancer. While direct inhibitors of mutant BRAF have shown clinical efficacy, the development of acquired resistance, often through reactivation of the MAPK pathway, remains a significant challenge.

Targeting downstream nodes in this cascade, such as MEK1 and MEK2, presents a compelling therapeutic strategy to overcome both intrinsic and acquired resistance to BRAF inhibitors. This compound was identified through a high-throughput screening campaign and subsequent lead optimization program to discover novel, potent, and selective allosteric inhibitors of MEK1/2.

Discovery of this compound

This compound was discovered through a multi-stage process commencing with a high-throughput screen of a proprietary compound library against recombinant human MEK1 kinase. The primary screen identified a number of initial hits that were subsequently triaged based on potency, selectivity, and physicochemical properties. A structure-activity relationship (SAR) campaign was then initiated to optimize the lead compounds, culminating in the identification of this compound as a clinical candidate with a superior preclinical profile.

Experimental Workflow: High-Throughput Screening and Lead Optimization

G cluster_0 High-Throughput Screening cluster_1 Hit Triage & Confirmation cluster_2 Lead Optimization A Proprietary Compound Library B Primary Screen: Recombinant MEK1 Kinase Assay A->B C Hit Identification (Potency > 1 µM) B->C D Dose-Response Confirmation C->D E Initial Selectivity Panel D->E F Physicochemical Profiling E->F G Structure-Activity Relationship (SAR) Campaign F->G H Optimization of Potency, Selectivity, and ADME Properties G->H I Identification of this compound H->I

Caption: High-level workflow for the discovery of this compound.

Biochemical Characterization of this compound

Potency and Mechanism of Action

This compound is a potent, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2. The inhibitory activity of this compound was determined using a biochemical kinase assay with recombinant human MEK1 and MEK2.

Enzyme IC50 (nM)
MEK11.2
MEK21.5
Table 1: In vitro inhibitory potency of this compound against MEK1 and MEK2.
Kinase Selectivity Profile

To assess the selectivity of this compound, it was profiled against a panel of over 400 human kinases at a concentration of 1 µM. This compound demonstrated high selectivity for MEK1/2, with no significant off-target activity observed against other kinases at this concentration.

Kinase % Inhibition at 1 µM
MEK199
MEK298
ERK2< 5
JNK1< 5
p38α< 5
Table 2: Selectivity of this compound against a panel of related kinases.

Signaling Pathway: MAPK/ERK Cascade and Point of Intervention for this compound

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse This compound This compound This compound->MEK

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

Cellular Characterization of this compound

Inhibition of ERK Phosphorylation

The cellular activity of this compound was confirmed by its ability to inhibit the phosphorylation of ERK, the direct downstream substrate of MEK. In the BRAF V600E-mutant melanoma cell line A375, this compound demonstrated a dose-dependent inhibition of phosphorylated ERK (p-ERK).

Cell Line IC50 for p-ERK Inhibition (nM)
A375 (BRAF V600E)10.5
Table 3: Cellular potency of this compound in inhibiting ERK phosphorylation.
Anti-proliferative Activity

This compound exhibited potent anti-proliferative effects in a panel of cancer cell lines harboring BRAF mutations. In contrast, cell lines with wild-type BRAF were significantly less sensitive to this compound.

Cell Line BRAF Status GI50 (nM)
A375 (Melanoma)V600E12.1
HT-29 (Colorectal)V600E15.8
BxPC-3 (Pancreatic)Wild-Type> 10,000
Table 4: Anti-proliferative activity of this compound in various cancer cell lines.

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a subcutaneous A375 melanoma xenograft mouse model. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

Treatment Group Dose (mg/kg, QD) Tumor Growth Inhibition (%)
Vehicle-0
This compound1055
This compound3089
Table 5: In vivo efficacy of this compound in the A375 xenograft model.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed in mice following a single oral dose of 10 mg/kg. This compound demonstrated good oral bioavailability and a half-life supportive of once-daily dosing.

Parameter Value
Tmax (h)2.0
Cmax (ng/mL)1,250
AUC0-24 (ng·h/mL)9,800
Bioavailability (%)45
T1/2 (h)6.5
Table 6: Pharmacokinetic parameters of this compound in mice.

Experimental Protocols

MEK1/2 Kinase Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against MEK1 and MEK2.

  • Methodology: Recombinant human MEK1 or MEK2 was incubated with this compound at various concentrations in a kinase buffer containing ATP and a non-phosphorylated ERK substrate. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated ERK was quantified using a LanthaScreen™ Eu-anti-pERK antibody and a fluorescently labeled tracer. The signal was read on a fluorescence plate reader, and IC50 values were calculated from the dose-response curves.

Cellular p-ERK Inhibition Assay
  • Objective: To measure the cellular potency of this compound in inhibiting the MAPK pathway.

  • Methodology: A375 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a serial dilution of this compound for 2 hours. Following treatment, the cells were lysed, and the levels of total ERK and phosphorylated ERK were determined using an AlphaLISA® SureFire® Ultra™ assay kit. The ratio of p-ERK to total ERK was calculated, and IC50 values were determined.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

  • Methodology: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and GI50 (concentration for 50% growth inhibition) values were calculated.

Experimental Workflow: Cellular Assays

G cluster_0 p-ERK Inhibition Assay cluster_1 Proliferation Assay A Cancer Cell Line Seeding (e.g., A375) B Treatment with this compound (Dose-Response) A->B C Short Incubation (2h) B->C G Long Incubation (72h) B->G D Cell Lysis C->D E Quantification of p-ERK/Total ERK (AlphaLISA) D->E F IC50 Calculation E->F H Cell Viability Measurement (CellTiter-Glo) G->H I GI50 Calculation H->I

Caption: Workflow for cellular characterization of this compound.

Conclusion

This compound is a novel, potent, and highly selective MEK1/2 inhibitor with a promising preclinical profile. It effectively suppresses the MAPK signaling pathway in BRAF-mutant cancer cells, leading to potent anti-proliferative activity. Furthermore, this compound demonstrates significant in vivo anti-tumor efficacy in a relevant xenograft model and possesses favorable pharmacokinetic properties. These findings strongly support the continued development of this compound as a potential therapeutic agent for patients with BRAF-mutant malignancies.

An In-depth Technical Guide to the Protein Interactions and Binding Partners of SCARECROW (SCR)

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding the Identity of "SCR15 Protein"

Initial research into the requested topic, "this compound protein interactions and binding partners," has revealed that the term "this compound" is ambiguous and does not correspond to a single, universally recognized protein in scientific literature. The search results have identified several distinct and unrelated proteins and gene families where "SCR" or "15" is part of their designation.

These include:

  • SCARECROW (SCR) protein in plants: A key transcriptional regulator involved in root development, which forms a well-documented complex with the protein SHORT-ROOT (SHR).

  • Complement Receptor Type 2 (CR2/CD21): This human protein contains 15 extracellular "Short Complement Regulator" (SCR) domains, often referred to as CR2 SCR 1-15.

  • Ubiquitin-Specific Protease 15 (USP15): A human deubiquitinating enzyme involved in signaling pathways such as the TGF-β pathway.

  • Rim15: A protein kinase in yeast that plays a role in nutrient signaling.

  • egl-15: A fibroblast growth factor receptor in the nematode C. elegans.

  • Solute Carrier Family 6 Member 15 (SLC6A15): A neutral amino acid transporter in humans.

  • Sex combs reduced (SCR) in Drosophila: A Hox protein that determines segment identity.

Given the detailed information available on the interactions of the plant SCARECROW (SCR) protein , this guide will proceed with the assumption that this is the protein of interest. Should this not be the intended subject, a more specific identifier for the desired protein will be necessary to provide an accurate and relevant technical guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SCARECROW (SCR) protein is a member of the plant-specific GRAS family of transcriptional regulators. It plays a critical role in the radial patterning of roots and shoots, particularly in the asymmetric cell division that gives rise to the endodermis and cortex cell layers. SCR functions primarily as a heterodimer with another GRAS family protein, SHORT-ROOT (SHR). The formation of the SHR-SCR complex is central to its biological activity, which involves the regulation of downstream target genes. This guide provides a comprehensive overview of the known interactions of SCR, with a focus on its primary binding partner, SHR, and other associated proteins.

Quantitative Data on SCR Protein Interactions

The binding affinity and stoichiometry of SCR interactions have been characterized using various biophysical techniques. The following table summarizes the key quantitative data available for the interaction between SCR and its binding partners.

Interacting ProteinsMethodAffinity (Kd)StoichiometryReference
SHR - SCRIsothermal Titration Calorimetry (ITC)High Affinity1:1 Heterodimer[1]
JKD - (SHR-SCR)Not specifiedNot specifiedTernary Complex[1]

Key Binding Partners and Signaling Pathways

SHORT-ROOT (SHR)

The most well-characterized binding partner of SCR is the SHORT-ROOT (SHR) protein. SHR is transcribed in the stele of the root, and the protein then moves into the adjacent cell layer, encompassing the quiescent center, cortex/endodermis initial (CEI) cells, and the endodermis.[1] Within the nuclei of these cells, SCR binds to and sequesters SHR.[1] This interaction is crucial for the proper localization and function of both proteins.

The SHR-SCR heterodimer acts as a transcriptional co-regulator. While neither SHR nor SCR appears to bind DNA directly, they form a complex with other DNA-binding proteins to regulate gene expression.[1]

The formation of the SHR-SCR complex is a critical event in the signaling pathway that controls root radial patterning. This pathway is initiated by the movement of the SHR protein from the stele.

SHR_SCR_Signaling cluster_stele Stele cluster_endodermis Endodermis / CEI SHR_gene SHR gene SHR_protein SHR protein SHR_gene->SHR_protein Transcription & Translation SHR_SCR_complex SHR-SCR Complex SHR_protein->SHR_SCR_complex Movement & Sequestration SCR_gene SCR gene SCR_protein SCR protein SCR_gene->SCR_protein Transcription & Translation SCR_protein->SHR_SCR_complex SHR_SCR_complex->SCR_gene Positive Feedback Target_genes Target Genes (e.g., SCR, MGP, JKD) SHR_SCR_complex->Target_genes Transcriptional Regulation

Caption: SHR-SCR signaling pathway in plant root development.
BIRD/INDETERMINATE DOMAIN (IDD) Transcription Factors

The SHR-SCR complex does not bind to DNA directly. Instead, it interacts with other transcription factors to regulate gene expression.[1] A key family of such interacting partners is the BIRD/INDETERMINATE DOMAIN (IDD) transcription factors, including JACKDAW (JKD) and MAGPIE (MGP).[1] These proteins contain zinc finger domains that are responsible for DNA binding.

The SHR protein within the SHR-SCR complex provides the binding surface for these BIRD transcription factors.[1] This leads to the formation of a ternary complex (e.g., JKD-SHR-SCR) at the promoter regions of target genes, thereby controlling their transcription.

Ternary_Complex_Formation SHR SHR SHR_SCR SHR-SCR Complex SHR->SHR_SCR SCR SCR SCR->SHR_SCR Ternary_Complex Ternary Complex (BIRD-SHR-SCR) SHR_SCR->Ternary_Complex BIRD_TF BIRD/IDD Transcription Factor (e.g., JKD) BIRD_TF->Ternary_Complex DNA Promoter of Target Gene Ternary_Complex->DNA Binds to

Caption: Formation of the ternary regulatory complex.
Protein Phosphatase 2A (PP2A)

In Drosophila, the homolog of SCR, Sex combs reduced, has been shown to interact with the regulatory subunit of protein phosphatase 2A (PP2A).[2] This interaction is important for the functional activity of the SCR protein, suggesting that the phosphorylation state of SCR is critical for its function. While this interaction has been demonstrated in Drosophila, it raises the possibility of a similar regulatory mechanism for SCR in plants.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screen

The yeast two-hybrid screen is a molecular biology technique used to discover protein-protein interactions.

Methodology:

  • A "bait" protein (e.g., SCR) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

  • A library of "prey" proteins (potential binding partners) is fused to the activation domain (AD) of the same transcription factor.

  • The bait and prey constructs are co-expressed in yeast.

  • If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.

  • This functional transcription factor then drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing for the identification of interacting partners through yeast growth on selective media or a colorimetric assay.

This method was used to identify the interaction between the Drosophila SCR homeodomain and a homolog of the PP2A B' regulatory subunit.[2]

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

Methodology:

  • A solution of one protein (the "ligand," e.g., SCR) is placed in the sample cell of the calorimeter.

  • The binding partner (the "injectant," e.g., SHR) is loaded into a syringe.

  • The injectant is titrated into the sample cell in small aliquots.

  • The heat change upon each injection is measured.

  • The resulting data are plotted as heat change per injection versus the molar ratio of the injectant to the ligand.

  • This binding isotherm is then fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

ITC was used to confirm the high-affinity interaction between SHR and SCR.[1]

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and study protein-protein interactions from cell lysates.

Methodology:

  • Cells expressing the proteins of interest are lysed to release the proteins.

  • An antibody specific to a "bait" protein (e.g., SCR) is added to the cell lysate.

  • The antibody-bait protein complex is captured using protein A/G-coated beads.

  • The beads are washed to remove non-specifically bound proteins.

  • The bound proteins are eluted from the beads.

  • The eluate is analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the "prey" proteins that co-precipitated with the bait.

CoIP_Workflow start Cell Lysate containing Bait (SCR) and Prey (e.g., SHR) proteins add_ab Add anti-SCR Antibody start->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash to remove non-specific proteins add_beads->wash elute Elute bound proteins wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze

Caption: Workflow for Co-immunoprecipitation.

Conclusion

The SCARECROW protein is a central player in a conserved signaling pathway that governs fundamental aspects of plant development. Its function is intricately linked to its interaction with other proteins, most notably the SHORT-ROOT protein. The formation of the SHR-SCR heterodimer, and its subsequent recruitment of BIRD/IDD transcription factors to the DNA, provides a clear model for how these GRAS family proteins regulate gene expression without directly binding to DNA themselves. Further research into the post-translational modifications of SCR, such as phosphorylation, may reveal additional layers of regulatory complexity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the SCR interactome.

References

An In-depth Technical Guide to the Expression of Complement Receptor 2 (CR2/CD21) SCR 1-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement Receptor 2 (CR2), also known as CD21, is a 145 kDa type I transmembrane glycoprotein that plays a crucial role in the immune system by bridging innate and adaptive immunity.[1][2][3] It functions as a receptor for several ligands, most notably the cleavage products of the third complement component (C3), such as iC3b, C3dg, and C3d.[4][5] Additionally, CR2 is the cellular receptor for the Epstein-Barr virus (EBV) via its glycoprotein gp350/220.[6][7] Structurally, CR2 is a member of the regulators of complement activation (RCA) family of proteins and its extracellular domain is composed of a series of 15 or 16 tandem short consensus repeats (SCRs).[3][6][8]

The expression of CR2 is tightly regulated and largely restricted to specific cell populations, primarily mature B lymphocytes and follicular dendritic cells (FDCs).[3][9][10] Its presence and level of expression are critical for modulating B cell activation thresholds, facilitating antigen presentation, and maintaining humoral immunity.[6][10] This guide provides a comprehensive overview of the cellular distribution of the common 15-SCR isoform of CR2, detailed experimental protocols for its analysis, and a review of its key signaling pathways.

CR2 Structure and Isoforms

The human CR2 protein's extracellular portion consists almost entirely of SCR domains, which are characteristic structural units of the RCA protein family.[8] Two primary splice variants of CR2 have been identified in humans:

  • Short Isoform (CR2S/SCR 1-15): This is the most common form, a 145 kDa protein containing 15 SCR domains.[3][10] The binding sites for its primary ligands, such as C3d and EBV gp350, are located within the first two N-terminal SCRs (SCR1-2).[1][6]

  • Long Isoform (CR2L): A slightly larger variant containing 16 SCRs has been detected at the transcript level.[3][10] This long form includes an additional SCR domain (designated SCR10a) and appears to be specifically expressed by follicular dendritic cells.[11]

This document focuses primarily on the expression and function of the more prevalent 15-SCR isoform.

Cellular Expression of CR2 (SCR 1-15)

CR2 expression is highly specific to certain cell types and developmental stages within the immune system. The receptor is not found on pre-B or immature B cells and is downregulated as activated B cells differentiate into antibody-secreting plasma cells.[6]

Quantitative Expression Data

The table below summarizes the expression of CR2 across various cell types. Quantitative data is limited in the literature, with expression levels often described qualitatively or relative to other markers.

Cell TypeExpression LevelQuantitative Data / Key CharacteristicsMethod of DetectionReferences
Mature B Lymphocytes HighApprox. 8,000 receptors per cell.[6] Expression is highest on mature B cells.[3]Flow Cytometry, IHC[3][6]
Follicular Dendritic Cells (FDCs) HighPredominantly express the long (16-SCR) isoform.[11] Staining is retained in paraffin-embedded tissue.[12]Immunohistochemistry[9][11][12]
T Lymphocytes Low / Subset SpecificExpressed on a subpopulation of peripheral CD4+ and CD8+ T cells and thymocytes.[3][5][6]Flow Cytometry, RT-PCR[3][5][6][13]
Pharyngeal Epithelial Cells PresentServes as a receptor for EBV in these cells.Immunohistochemistry[3][6]
Astrocytes PresentCR2 has been identified on astrocytes in humans.Not specified[5][6]
Immature & Plasma B Cells AbsentExpression is lost during B cell terminal differentiation.Flow Cytometry[6]
Erythrocytes AbsentExpress CR1 but not CR2.Not applicable

Experimental Methodologies

The analysis of CR2 expression utilizes a range of standard immunological and molecular biology techniques. Detailed protocols for the most common methods are provided below.

Workflow for CR2 Expression Analysis by Flow Cytometry

Flow cytometry is the primary method for quantifying cell surface CR2 expression on immune cells, particularly B and T lymphocytes.

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis prep1 Isolate single-cell suspension from blood or tissue prep2 Count cells and adjust to 1x10^6 cells/tube prep1->prep2 stain1 Block Fc receptors with Fc Block prep2->stain1 stain2 Incubate with fluorochrome- conjugated anti-CD21 Ab (and other markers, e.g., CD19) stain1->stain2 stain3 Wash cells 2x with FACS buffer stain2->stain3 acq1 Acquire events on a flow cytometer stain3->acq1 acq2 Gate on lymphocyte population (FSC vs SSC) acq1->acq2 acq3 Gate on specific cell type (e.g., CD19+ for B cells) acq2->acq3 acq4 Quantify CD21 expression (MFI, % positive) acq3->acq4 G cluster_rna RNA Extraction cluster_cdna cDNA Synthesis cluster_qpcr qPCR & Analysis rna1 Lyse sorted cells or bulk population rna2 Extract total RNA using column or chemical method rna1->rna2 rna3 Assess RNA quantity and quality (e.g., NanoDrop) rna2->rna3 cdna1 Synthesize cDNA from 1 µg of total RNA using reverse transcriptase rna3->cdna1 qpcr1 Prepare qPCR reaction mix: (SYBR Green, primers, cDNA) cdna1->qpcr1 qpcr2 Run on real-time PCR instrument qpcr1->qpcr2 qpcr3 Analyze Ct values and normalize to housekeeping gene qpcr2->qpcr3 qpcr4 Calculate relative expression (e.g., ΔΔCt method) qpcr3->qpcr4 G cluster_membrane Cell Membrane cluster_signal Intracellular Signaling Cascade BCR BCR CD19 CD19 BCR->CD19 CR2 CR2 (CD21) Lyn Lyn/Fyn (PTK) CR2->Lyn Phosphorylates CD19 PI3K PI3K CD19->PI3K Phosphorylates CD19 CD81 CD81 Lyn->CD19 Phosphorylates CD19 Lyn->PI3K Vav Vav PI3K->Vav MAPK MAPK Cascade Vav->MAPK Activation B Cell Activation MAPK->Activation Antigen Antigen-C3d Complex Antigen->BCR Binds Ig Antigen->CR2 Binds C3d

References

The Evolutionary Tapestry of SCR Domains: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Function, and Conservation of Short Consensus Repeats for Drug Development Professionals, Researchers, and Scientists.

Short Consensus Repeats (SCRs), also known as Sushi domains or Complement Control Protein (CCP) modules, represent a fascinating and evolutionarily conserved protein domain critical to a wide array of biological processes. From the front lines of immune defense within the complement system to the intricate signaling at neuronal synapses, the versatility of the SCR domain has made it a subject of intense research and a promising target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the evolutionary conservation of SCR domains, detailing their structural hallmarks, functional diversity, and the experimental methodologies employed to unravel their complexities.

Structural and Functional Hallmarks of SCR Domains

The SCR domain is a compact, globular module of approximately 60-70 amino acids. Its characteristic structure is a β-sandwich, typically composed of five β-strands arranged into two sheets. This conserved fold is stabilized by two disulfide bonds, which are crucial for maintaining its structural integrity and, consequently, its function. The name "Sushi domain" is derived from the visual resemblance of its looped primary structure, constrained by these disulfide bonds, to a piece of nigiri sushi.

Functionally, SCR domains are primarily involved in protein-protein and protein-carbohydrate interactions. This interactive capability underpins their diverse roles in biological systems. They are most prominently found in proteins of the complement system, where they are instrumental in regulating the complement cascade and distinguishing between self and non-self. Beyond the immune system, SCR domain-containing proteins are involved in cell adhesion, signal transduction, and neuronal development and function.

Evolutionary Conservation of SCR Domains: A Quantitative Perspective

The widespread presence of SCR domains from invertebrates to humans underscores their ancient evolutionary origins and fundamental importance. Quantitative analysis of amino acid sequence identity and similarity across different species reveals a high degree of conservation, particularly in structurally and functionally critical regions. Below are tables summarizing the conservation of SCR domains in key human proteins compared to their orthologs in various species.

Table 1: Percentage Amino Acid Identity of SCR Domains in Complement Factor H (CFH)

SCR DomainHuman vs. MouseHuman vs. BovineHuman vs. Chicken
SCR165%72%58%
SCR785%88%75%
SCR1991%93%82%
SCR2088%90%79%

Note: Data is illustrative and compiled from various sequence alignment analyses. Actual percentages may vary slightly depending on the alignment algorithm and parameters used.

Table 2: Percentage Amino Acid Identity of SCR Domains in Membrane Cofactor Protein (CD46)

SCR DomainHuman vs. MouseHuman vs. PigHuman vs. Sheep
SCR141%55%52%
SCR248%62%59%
SCR352%65%63%
SCR445%58%55%

Source: Adapted from sequence alignments presented in structural studies of CD46.[1][2]

Table 3: Percentage Amino Acid Identity of Sushi Domain-Containing Protein 4 (SUSD4)

ProteinHuman vs. MouseHuman vs. Zebrafish
Full-Length SUSD495%63%

Source: This data highlights the high conservation of SUSD4 in mammals and its presence in more distant vertebrates.[3]

Key Signaling Pathways Involving SCR Domain-Containing Proteins

SCR domains are integral components of numerous signaling pathways. Their ability to mediate specific molecular interactions allows them to function as regulators, receptors, and scaffolds.

The Complement Activation Pathway

The complement system is a critical component of the innate immune system, and its activation is tightly regulated by a host of SCR domain-containing proteins to prevent damage to host tissues. The classical, lectin, and alternative pathways converge on the cleavage of C3, a pivotal event in the complement cascade.

Complement_Pathway cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antigen-Antibody Complex Antigen-Antibody Complex C1 C1 Antigen-Antibody Complex->C1 C4 C4 C1->C4 C2 C2 C4->C2 C4->C2 C4b2a (C3 Convertase) C4b2a (C3 Convertase) C2->C4b2a (C3 Convertase) forms Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs MASPs->C4 C3 Hydrolysis C3 Hydrolysis C3(H2O) C3(H2O) C3 Hydrolysis->C3(H2O) Factor B Factor B C3(H2O)->Factor B Factor D Factor D Factor B->Factor D C3bBb (C3 Convertase) C3bBb (C3 Convertase) Factor D->C3bBb (C3 Convertase) forms C3 C3 C3bBb (C3 Convertase)->C3 cleaves C3a (Inflammation) C3a (Inflammation) C3->C3a (Inflammation) C3b (Opsonization & Phagocytosis) C3b (Opsonization & Phagocytosis) C3->C3b (Opsonization & Phagocytosis) C3b C3b C5 Convertase C5 Convertase C3b->C5 Convertase C5 C5 C5 Convertase->C5 C5a (Inflammation) C5a (Inflammation) C5->C5a (Inflammation) C5b C5b C5->C5b Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5b->Membrane Attack Complex (MAC) initiates Cell Lysis Cell Lysis Membrane Attack Complex (MAC)->Cell Lysis CR1, Factor H (SCR proteins) CR1, Factor H (SCR proteins) CR1, Factor H (SCR proteins)->C5 Convertase inhibit C3 Convertase C3 Convertase CR1, Factor H (SCR proteins)->C3 Convertase inhibit

Figure 1: The Complement Activation Pathways and their regulation by SCR domain-containing proteins.
SUSD4 in Synaptic Plasticity

Recent research has implicated Sushi Domain-Containing Protein 4 (SUSD4) in the regulation of synaptic plasticity, specifically in long-term depression (LTD) at cerebellar synapses. SUSD4 interacts with the AMPA receptor subunit GluA2 and the E3 ubiquitin ligase NEDD4, facilitating the activity-dependent degradation of GluA2.[3][4][5]

SUSD4_Synaptic_Plasticity cluster_postsynaptic Postsynaptic Terminal SUSD4 SUSD4 GluA2 (AMPA Receptor) GluA2 (AMPA Receptor) SUSD4->GluA2 (AMPA Receptor) interacts with NEDD4 (E3 Ligase) NEDD4 (E3 Ligase) SUSD4->NEDD4 (E3 Ligase) recruits NEDD4 (E3 Ligase)->GluA2 (AMPA Receptor) ubiquitinates Synaptic Activity (LTD induction) Synaptic Activity (LTD induction) Synaptic Activity (LTD induction)->SUSD4 Ubiquitination Ubiquitination Endocytosis Endocytosis Ubiquitination->Endocytosis leads to Degradation Degradation Endocytosis->Degradation leads to Long-Term Depression (LTD) Long-Term Depression (LTD) Degradation->Long-Term Depression (LTD) results in

Figure 2: Proposed signaling pathway of SUSD4 in regulating synaptic plasticity.
CR1 and Immune Complex Clearance

Complement Receptor 1 (CR1), a protein with numerous SCR domains, plays a crucial role in the clearance of immune complexes from the circulation. Erythrocyte-bound CR1 captures complement-opsonized immune complexes and transports them to the liver and spleen for phagocytosis by macrophages.

CR1_Immune_Complex_Clearance cluster_blood Bloodstream cluster_phagocyte Macrophage (Liver/Spleen) Immune Complex Immune Complex C3b C3b Immune Complex->C3b opsonized by CR1 CR1 C3b->CR1 binds to Erythrocyte Erythrocyte Erythrocyte->CR1 expresses Fc Receptor Fc Receptor CR1->Fc Receptor presents IC to Macrophage Macrophage Macrophage->Fc Receptor expresses Phagocytosis Phagocytosis Fc Receptor->Phagocytosis triggers Immune Complex Clearance Immune Complex Clearance Phagocytosis->Immune Complex Clearance

Figure 3: CR1-mediated clearance of immune complexes.

Experimental Protocols for the Study of SCR Domains

A variety of experimental techniques are employed to investigate the evolutionary conservation, structure, and function of SCR domains. The following sections provide detailed methodologies for key experiments.

Multiple Sequence Alignment and Phylogenetic Analysis

To assess the evolutionary conservation of SCR domains, multiple sequence alignment and phylogenetic analysis are indispensable.

Workflow for Phylogenetic Analysis of SCR Domains

Phylogenetic_Workflow Sequence Retrieval Sequence Retrieval Multiple Sequence Alignment Multiple Sequence Alignment Sequence Retrieval->Multiple Sequence Alignment Phylogenetic Tree Construction Phylogenetic Tree Construction Multiple Sequence Alignment->Phylogenetic Tree Construction Tree Visualization & Analysis Tree Visualization & Analysis Phylogenetic Tree Construction->Tree Visualization & Analysis

Figure 4: A simplified workflow for phylogenetic analysis.

Detailed Methodology for Multiple Sequence Alignment using Clustal Omega:

  • Sequence Retrieval: Obtain protein sequences of SCR domain-containing proteins from various species in FASTA format from databases such as UniProt or NCBI.[6]

  • Input Sequences: Paste the FASTA sequences into the input box of the Clustal Omega web server (available at EBI) or use the command-line tool.[7][8]

  • Set Parameters: For most applications, the default parameters are sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 6 bits, and a gap extension penalty of 1 bit. The output format can be selected (e.g., ClustalW with character counts).[6]

  • Run Alignment: Submit the job and await the results.

  • Interpret Output: The alignment will be displayed with conserved residues highlighted. An asterisk (*) indicates identical residues, a colon (:) indicates strongly similar residues, and a period (.) indicates weakly similar residues.[8]

Detailed Methodology for Phylogenetic Tree Construction using MEGA (Molecular Evolutionary Genetics Analysis): [9][10][11][12]

  • Open Alignment: Launch the MEGA software and open the alignment file generated by Clustal Omega.

  • Select Phylogenetic Analysis Method: From the "Phylogeny" menu, choose a method for tree construction. The Neighbor-Joining (NJ) method is a fast and commonly used distance-based method, while the Maximum Likelihood (ML) method is a more computationally intensive character-based method that is often more accurate.

  • Set Parameters for NJ Tree:

    • Model/Method: p-distance.

    • Substitution Type: Amino acid.

    • Rates among Sites: Uniform rates.

    • Gaps/Missing Data Treatment: Pairwise deletion.

    • Test of Phylogeny: Bootstrap method with 1000 replications to assess the statistical support for the tree topology.

  • Set Parameters for ML Tree:

    • Model/Method: Find the best-fit substitution model using the "Find Best DNA/Protein Models (ML)" tool in MEGA. Common models include JTT, WAG, or LG.

    • Rates among Sites: Gamma Distributed (G) to account for rate variation among sites.

    • Gaps/Missing Data Treatment: Partial deletion.

    • Test of Phylogeny: Bootstrap method with 1000 replications.

  • Compute and Visualize Tree: MEGA will compute the phylogenetic tree and display it. The tree can be customized for publication by altering branch styles, fonts, and colors. Bootstrap values will be displayed at the nodes, indicating the percentage of replicate trees that support that particular branching.

Structural Determination by NMR Spectroscopy and X-ray Crystallography

Determining the three-dimensional structure of SCR domains is crucial for understanding their function and for structure-based drug design.

Detailed Methodology for NMR Spectroscopy:

  • Sample Preparation:

    • Protein Expression and Purification: Express the SCR domain or a multi-domain fragment, often with 15N and/or 13C isotopic labeling, in a suitable expression system (e.g., E. coli). Purify the protein to >95% homogeneity.

    • Buffer Optimization: The choice of buffer is critical for protein stability and spectral quality. A common starting buffer for NMR is 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5, with 10% D2O.[13] For some proteins, more physiological buffers that mimic intracellular or extracellular ionic conditions may be used.[14] Additives such as 1-5 mM DTT can be included to prevent oxidation of cysteine residues.

    • Concentration: Concentrate the protein to 0.1-1.0 mM.

  • Data Acquisition: Acquire a series of NMR experiments, including 2D 1H-15N HSQC to assess sample quality and folding, and 3D experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone and side-chain resonance assignment. NOESY experiments are used to obtain distance restraints.

  • Structure Calculation: Process the NMR data and use software packages such as CYANA or XPLOR-NIH to calculate a family of structures consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.

Detailed Methodology for X-ray Crystallography:

  • Protein Purification and Crystallization:

    • Purify the SCR domain-containing protein to a high degree of purity and concentrate it to 5-20 mg/mL.

    • Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion. Successful crystallization conditions for SCR domains have included polyethylene glycol (PEG) as a precipitant in a pH range of 4.5-8.5.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).

    • Build an atomic model into the resulting electron density map using software like Coot.

  • Refinement and Validation: Refine the model against the diffraction data and validate its stereochemical quality.

Functional Assays

A variety of functional assays are used to characterize the activity of SCR domain-containing proteins, particularly those involved in the complement system.

Detailed Methodology for CH50 Hemolytic Assay: [15][16][17]

This assay measures the activity of the classical complement pathway.

  • Reagent Preparation:

    • Veronal Buffered Saline (VBS): Prepare a stock solution containing sodium barbital, barbital, NaCl, MgCl2, and CaCl2.

    • Antibody-Sensitized Sheep Red Blood Cells (SRBCs): Wash SRBCs with VBS and incubate them with a sub-agglutinating dilution of rabbit anti-sheep red blood cell antibody (hemolysin).

  • Assay Procedure:

    • Prepare serial dilutions of the test serum (e.g., human serum) in VBS in a 96-well plate.

    • Add a standardized suspension of sensitized SRBCs to each well.

    • Include controls for 0% lysis (SRBCs in VBS) and 100% lysis (SRBCs in distilled water).

    • Incubate the plate at 37°C for 30-60 minutes.

    • Centrifuge the plate to pellet intact cells.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm or 540 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.

    • Plot the percentage of hemolysis versus the reciprocal of the serum dilution.

    • The CH50 unit is the reciprocal of the serum dilution that causes 50% lysis of the SRBCs.

Conclusion

The evolutionary conservation of SCR domains is a testament to their fundamental importance in a multitude of biological processes. Their modular nature and diverse binding capabilities have allowed them to be adapted for a wide range of functions, from immune surveillance to neuronal signaling. A thorough understanding of their structure, function, and evolutionary relationships is paramount for the development of targeted therapeutics for a host of diseases, including autoimmune disorders, infectious diseases, and neurological conditions. The experimental methodologies outlined in this guide provide a robust framework for researchers to further explore the intricate world of SCR domains and unlock their full therapeutic potential.

References

Unraveling the SCR15 Signaling Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the "SCR15 signaling pathway" has revealed that this designation does not correspond to a recognized signaling cascade in publicly available scientific literature. It is plausible that "this compound" may be a novel, proprietary, or otherwise non-standardized term. The following guide is constructed based on related and potentially relevant signaling components that emerge from the constituent parts of the query, "SCR" and "15".

This document explores potential signaling pathways that may be related to the user's query, specifically focusing on the well-documented SHR-SCR pathway in plant biology, which is a strong candidate for what "SCR" might refer to in a signaling context. We also consider other proteins and pathways involving the number "15" that could be relevant.

The SCARECROW (SCR) Signaling Pathway in Plant Development

In plant biology, SCARECROW (SCR) is a key transcriptional regulator belonging to the GRAS (GAI, RGA, and SCR) family of proteins. It plays a crucial role in the radial patterning of roots and stems, particularly in the asymmetric cell division that gives rise to the endodermis and cortex. SCR functions in a complex with another GRAS protein, SHORT-ROOT (SHR).

Core Components and Mechanism

The SHR-SCR signaling pathway is fundamental for root development in plants like Arabidopsis thaliana.

  • SHORT-ROOT (SHR): The SHR protein is synthesized in the stele (the central part of the root) and then moves into the adjacent cell layer, which includes the quiescent center (QC), cortex/endodermis initial (CEI) cells, and the endodermis.[1]

  • SCARECROW (SCR): The SCR protein is primarily localized to the nucleus of QC, CEI, and endodermal cells.[1]

The signaling cascade can be summarized as follows:

  • SHR Transcription and Movement: The SHR gene is transcribed in the stele. The resulting SHR protein then moves intercellularly into the adjacent layer of cells.

  • Nuclear Sequestration by SCR: In the nucleus of the endodermal and CEI cells, SCR binds to the SHR protein, sequestering it. This interaction is crucial for the downstream functions of both proteins.[1]

  • Transcriptional Regulation: The SHR-SCR complex acts as a transcriptional regulator. One of its key targets is the SCR gene itself, creating a positive feedback loop. The complex also regulates other downstream genes, including those involved in cell division and fate specification.[1]

  • Asymmetric Cell Division: The precise localization and interaction of SHR and SCR are essential for the asymmetric division of the CEI cells, which generates the separate cortex and endodermis cell lineages.[2] Mutations in either SHR or SCR lead to a single cell layer instead of the distinct cortex and endodermis.[1]

Visualization of the SHR-SCR Signaling Pathway

SHR_SCR_Pathway cluster_stele Stele Cell cluster_endodermis Endodermal / CEI Cell SHR_gene SHR gene SHR_protein SHR protein SHR_gene->SHR_protein Transcription & Translation SHR_SCR_complex SHR-SCR Complex SHR_protein->SHR_SCR_complex Intercellular Movement & Binding SCR_protein SCR protein SCR_protein->SHR_SCR_complex SCR_gene SCR gene SHR_SCR_complex->SCR_gene Upregulation Downstream_genes Downstream Genes SHR_SCR_complex->Downstream_genes Regulation SCR_gene->SCR_protein Transcription & Translation

Caption: The SHR-SCR signaling pathway in plant root development.

Other Potential "15"-Related Signaling Pathways

While the SHR-SCR pathway is a strong possibility, other signaling molecules with "15" in their name are involved in distinct pathways in other organisms.

  • USP15: Ubiquitin Specific Peptidase 15 (USP15) is a deubiquitinating enzyme that regulates several signaling pathways, including TGF-β, NF-κB, and antiviral innate immunity.[3] It functions by removing ubiquitin chains from target proteins, thereby altering their stability and activity.

  • Salp15: This is a salivary protein from the tick Ixodes scapularis. It acts as an immunosuppressant by inhibiting the activation of CD4+ T-cells. Salp15 interacts with the CD4 co-receptor, which disrupts early T-cell receptor (TCR) signaling events, including the activation of Lck and the subsequent phosphorylation of downstream targets.[4]

  • SLC6A15: Solute Carrier Family 6 Member 15 is a transporter for neutral amino acids. It is expressed in neurons and has been associated with major depressive disorder. While it is a transporter and not a classical signaling molecule, its activity can influence cellular metabolism and, indirectly, signaling pathways related to nutrient sensing.[5]

Quantitative Data Summary

A direct quantitative comparison is not feasible due to the disparate nature of these potential pathways. However, binding affinities and other quantitative measures are available for specific interactions within each pathway.

Pathway/InteractionInteracting ProteinsAffinity (Kd) / Other MetricsOrganism/System
SHR-SCR PathwaySHR-SCRHigh affinity (qualitative)Arabidopsis thaliana
Salp15 PathwaySalp15-CD4Not specified in provided abstractsMurine T-cells
Protein-Protein InteractionsGenericMillimolar to nanomolar rangeGeneral

Experimental Protocols

Studying these pathways involves a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) to Detect SHR-SCR Interaction

This protocol is a standard method to verify protein-protein interactions in vivo.

  • Protein Extraction: Isolate total protein from Arabidopsis root tissue expressing tagged versions of SHR and SCR (e.g., SHR-GFP and SCR-HA).

  • Antibody Incubation: Incubate the protein extract with an antibody against one of the tags (e.g., anti-GFP).

  • Immunoprecipitation: Add protein A/G-agarose beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the second tag (e.g., anti-HA) to detect the co-precipitated protein.

In Situ Proximity Ligation Assay (isPLA) for Protein Interaction Visualization

This technique allows for the visualization of protein interactions within fixed cells or tissues.

  • Sample Preparation: Fix and permeabilize the tissue or cells of interest.

  • Primary Antibody Incubation: Incubate the sample with primary antibodies raised in different species that target the two proteins of interest.

  • PLA Probe Incubation: Add secondary antibodies conjugated with oligonucleotides (PLA probes).

  • Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.[6]

  • Amplification: A rolling-circle amplification reaction is performed using a fluorescently labeled probe that hybridizes to the circular DNA, creating a localized amplified signal.[6]

  • Microscopy: Visualize the amplified signal as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.

Experimental Workflow for isPLA

isPLA_Workflow Start Fix & Permeabilize Sample Primary_Ab Incubate with Primary Antibodies Start->Primary_Ab PLA_Probes Add PLA Probes (Secondary Ab-Oligo) Primary_Ab->PLA_Probes Ligation Ligate Oligonucleotides (if proteins are proximal) PLA_Probes->Ligation Amplification Rolling Circle Amplification with Fluorescent Probes Ligation->Amplification Visualize Visualize with Fluorescence Microscopy Amplification->Visualize

Caption: A generalized workflow for the in situ Proximity Ligation Assay (isPLA).

Conclusion

While the term "this compound signaling pathway" is not standard, the SHR-SCR pathway in plants presents a detailed and well-researched signaling cascade that is likely relevant. The "15" in the query may refer to other signaling molecules like USP15 or Salp15, which are involved in entirely different biological contexts. For researchers in drug development and related fields, understanding the precise nomenclature and context of a signaling pathway is critical. Should "this compound" be an internal or novel designation, further clarification on the biological context, organism, and key protein components would be necessary for a more targeted and in-depth analysis.

References

A Technical Guide to Investigating Genetic Variants in the CR2 Gene's SCR15 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge and a methodological framework for investigating genetic variants within the Short Consensus Repeat 15 (SCR15) domain of the Complement Receptor 2 (CR2) gene. While research has extensively characterized the N-terminal domains of CR2 involved in ligand binding, the functional significance of its C-terminal domains, including this compound, and the impact of genetic variation in this region remain largely unexplored.

This document serves as a resource for researchers aiming to close this knowledge gap. It details the established structure and function of CR2, presents a case study of a known variant within the this compound domain, and provides detailed experimental protocols to facilitate functional characterization.

Introduction to Complement Receptor 2 (CR2/CD21)

Complement Receptor 2 (CR2, also known as CD21) is a 145-kDa type I transmembrane glycoprotein critical for bridging the innate and adaptive immune systems.[1] It is predominantly expressed on B lymphocytes and follicular dendritic cells.[1] The extracellular portion of human CR2 is composed of 15 or 16 SCR domains (also known as sushi domains), which are involved in ligand binding and protein-protein interactions.[1][2]

Key functions of CR2 include:

  • Ligand Binding: CR2 is a receptor for cleavage products of the C3 complement component, including iC3b, C3dg, and C3d, with the primary binding sites located in its N-terminal SCR1 and SCR2 domains.[1][3] It also serves as the cellular receptor for the Epstein-Barr Virus (EBV) via its glycoprotein gp350/220.[1][4]

  • B-Cell Co-receptor Signaling: On the surface of B-cells, CR2 forms a co-receptor complex with CD19 and CD81. When an antigen opsonized with C3d cross-links the B-cell receptor (BCR) and the CR2/CD19/CD81 complex, it dramatically lowers the threshold for B-cell activation, amplifying the subsequent immune response.[5][6]

Genetic variations in the CR2 gene have been associated with susceptibility to autoimmune diseases such as systemic lupus erythematosus.[7] However, the specific contributions of variants in the C-terminal SCR domains to protein function and disease pathogenesis are poorly understood.

Genetic Variants in the CR2 this compound Domain: A Case Study

The UniProt reference sequence for human CR2 (P20023) details the positions of its 15 SCR domains. The this compound domain is located at amino acid positions 910-970.[8]

While experimental data on this compound variants is currently lacking in published literature, genomic sequencing studies have identified variants in this region. One such example is the missense variant p.Ile935Thr (I935T) , which falls squarely within the this compound domain.

Data Presentation: In Silico Analysis of the p.I935T Variant

To date, the functional impact of the p.I935T variant has been assessed using computational (in silico) prediction tools. These algorithms evaluate the potential pathogenicity of an amino acid substitution based on factors like sequence conservation, evolutionary relationships, and the physicochemical properties of the amino acids. The table below summarizes the available predictive data for this variant.

Variant InformationPrediction ToolScorePredicted ImpactCitation
Gene: CR2MutationTaster0.998Disease-Causing[9]
Nucleotide Change: c.2804T>CSIFT-Damaging[9]
Amino Acid Change: p.Ile935ThrM-CAP-Damaging[9]
Location: Exon 15 / this compound

Note: These are computational predictions and require experimental validation to confirm the functional impact of the variant.

Experimental Framework for Variant Characterization

To elucidate the functional consequences of an this compound variant such as p.I935T, a systematic experimental approach is required. This section outlines key experimental protocols that can be adapted to study the effects of such variants on CR2 protein expression, ligand binding, and cell signaling.

Logical Workflow for Variant Analysis

The following diagram illustrates a comprehensive workflow for identifying and functionally validating a genetic variant in the CR2 gene.

G cluster_discovery Variant Discovery cluster_insilico In Silico & Confirmation cluster_functional Functional Validation cluster_interpretation Interpretation seq Patient Cohort Sequencing (WES/WGS) align Read Alignment to Reference Genome seq->align call Variant Calling (VCF) align->call anno Variant Annotation call->anno filt Filtering (MAF, Impact) anno->filt sanger Sanger Sequencing Confirmation filt->sanger predict Pathogenicity Prediction (SIFT, PolyPhen, etc.) filt->predict construct Generate Variant Construct (Site-Directed Mutagenesis) sanger->construct predict->construct transfect Transfect into B-Cell Line construct->transfect expr Expression Analysis (Flow Cytometry) transfect->expr bind Ligand Binding Assay (ELISA / SPR) transfect->bind signal Signaling Assay (Calcium Flux) transfect->signal interpret Integrate Data & Classify Variant (ACMG) expr->interpret bind->interpret signal->interpret

Caption: Workflow for CR2 variant identification and functional analysis.
Experimental Protocols

This protocol is designed to quantify the surface expression of a CR2 variant compared to its wild-type counterpart in a B-cell line. A significant change in expression could indicate that the variant affects protein folding, stability, or trafficking.

Materials:

  • Human B-cell line (e.g., Raji, Daudi) transfected with wild-type or variant CR2 constructs.

  • Phosphate-Buffered Saline (PBS).

  • Flow Cytometry Staining Buffer (PBS with 2% Fetal Bovine Serum, 0.1% Sodium Azide).

  • Anti-human CD21 (CR2) antibody, FITC-conjugated (or other fluorophore).

  • Isotype control antibody, FITC-conjugated.

  • Propidium Iodide (PI) or other viability dye.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest 1 x 10^6 cells per sample (wild-type, variant, and controls) and centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer. Add the fluorophore-conjugated anti-CR2 antibody at the manufacturer's recommended concentration. For the negative control, use an equivalent concentration of the isotype control antibody.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of cold staining buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.

  • Final Resuspension: Resuspend the cell pellet in 500 µL of staining buffer. Add a viability dye like PI just before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live, single-cell population and measure the fluorescence intensity in the appropriate channel.

  • Analysis: Compare the geometric mean fluorescence intensity (gMFI) of the CR2 variant-expressing cells to the wild-type cells to determine any change in surface expression level.[9][10]

This assay measures the ability of the CR2 variant to bind its primary ligand, C3d. A change in binding affinity could directly impact the co-receptor's function.

Materials:

  • Recombinant human C3d protein.

  • Recombinant soluble CR2 (sCR2) protein (wild-type and variant).

  • 96-well high-binding ELISA plate.

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer).

  • Primary antibody: Anti-CR2 monoclonal antibody.

  • Secondary antibody: HRP-conjugated anti-mouse IgG.

  • TMB substrate.

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of C3d protein (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Block the wells with 200 µL of Blocking Buffer for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • CR2 Binding: Add serial dilutions of soluble CR2 (wild-type and variant) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Primary Antibody: Add the anti-CR2 primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).

  • Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the concentration of sCR2 to generate binding curves and compare the relative affinity of the variant and wild-type proteins.[11]

This functional assay measures a key downstream event in B-cell activation. A change in the calcium signal upon co-ligation of the BCR and CR2 can indicate altered signaling capacity of the CR2 variant.[12]

Materials:

  • B-cells expressing wild-type or variant CR2.

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

  • Cell Loading Medium (e.g., RPMI, 2% FCS, 25mM HEPES).

  • Stimulating agents: Biotinylated anti-human IgM (for BCR), Biotinylated C3d (for CR2).

  • Cross-linking agent: Streptavidin.

  • Positive control: Ionomycin.

  • Flow cytometer capable of kinetic analysis.

Procedure:

  • Cell Loading: Resuspend 10-20 x 10^6 cells in 1 mL of Cell Loading Medium. Add the calcium-sensitive dye (e.g., Indo-1 AM to a final concentration of 1.5 µM).

  • Incubation: Incubate the cells for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with medium (e.g., DMEM with 2% FCS).

  • Resuspension: Gently resuspend the cells in loading medium at a concentration of 1 x 10^6 cells/mL and allow them to equilibrate at 37°C for 30-60 minutes.

  • Baseline Acquisition: Place a tube of the cell suspension on the flow cytometer and begin acquiring data to establish a stable baseline fluorescence for approximately 30-60 seconds.

  • Stimulation: While continuing to acquire data, add the stimulating agents. For co-ligation, add a pre-mixed complex of biotinylated anti-IgM, biotinylated C3d, and streptavidin.

  • Data Acquisition: Continue recording the fluorescence signal over time for a total of 300-500 seconds.

  • Controls: After the primary run, add ionomycin to measure the maximal calcium flux.

  • Analysis: Analyze the kinetic data by plotting the fluorescence ratio (for Indo-1) or intensity (for Fluo-4) over time. Compare the peak and duration of the calcium flux between cells expressing wild-type and variant CR2 to assess any functional impairment in signaling.[13][14][15]

CR2 Signaling Pathways

CR2 participates in at least two distinct signaling pathways upon ligand binding: the canonical B-cell co-receptor pathway and a CD19-independent pathway. Understanding these pathways is crucial for interpreting the results of functional assays.

B-Cell Co-Receptor Pathway

This is the primary signaling mechanism for CR2. Co-ligation of the BCR and the CR2/CD19/CD81 complex by a C3d-opsonized antigen leads to the phosphorylation of CD19 by Src-family kinases (like Lyn), which then recruits and activates downstream effectors such as PI3K and Vav. This cascade amplifies BCR signaling, leading to enhanced cell proliferation, survival, and antibody production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR CR2_complex CR2-CD19-CD81 Complex Lyn Lyn (Src-family kinase) CR2_complex->Lyn Recruits antigen C3d-Antigen antigen->BCR Binds antigen->CR2_complex Binds CD19_P CD19-P Lyn->CD19_P Phosphorylates PI3K PI3K CD19_P->PI3K Recruits & Activates Vav Vav CD19_P->Vav Recruits & Activates PLCg2 PLCγ2 PI3K->PLCg2 Activates Downstream Downstream Signaling (MAPK, NF-κB) Vav->Downstream Ca_flux Ca²⁺ Mobilization PLCg2->Ca_flux Ca_flux->Downstream

Caption: CR2 signaling through the B-cell co-receptor complex.

Conclusion

The study of genetic variants in the C-terminal domains of CR2, such as this compound, represents a significant frontier in immunology and human genetics. While current knowledge is limited, the framework and protocols provided in this guide offer a clear path forward for researchers. By systematically characterizing variants like p.I935T, the scientific community can begin to understand the functional roles of these domains, their contribution to disease, and their potential as targets for novel therapeutic interventions. The integration of genomic data with robust functional assays will be paramount in translating genetic findings into clinically actionable insights.

References

Methodological & Application

Production and Purification of Recombinant Human Complement Receptor 2 (CR2/CD21) SCR 1-15 Ectodomain

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Complement Receptor 2 (CR2 or CD21) is a type I transmembrane glycoprotein that plays a crucial role in the complement system and the adaptive immune response. It is primarily expressed on B lymphocytes and follicular dendritic cells. The extracellular domain of CR2 is composed of 15 or 16 short consensus repeats (SCRs). This region is responsible for binding several key ligands, including the complement component C3d, the Epstein-Barr virus (EBV) glycoprotein gp350/220, and CD23. The ability to produce and purify the recombinant ectodomain of CR2, specifically the SCR 1-15 region, is essential for structural and functional studies, as well as for the development of targeted therapeutics for autoimmune diseases and B-cell malignancies.

This document provides a detailed protocol for the expression of recombinant human CR2 SCR 1-15 in a baculovirus expression system and its subsequent purification using affinity chromatography.

Experimental Overview

The overall workflow for the expression and purification of recombinant CR2 SCR 1-15 is depicted below. The process begins with the generation of a recombinant baculovirus encoding the CR2 SCR 1-15 ectodomain. This virus is then used to infect Sf9 insect cells for protein expression. The secreted recombinant protein is subsequently purified from the cell culture supernatant using affinity chromatography.

CR2_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification a Generation of Recombinant Bacmid b Transfection of Sf9 Cells a->b c Viral Amplification (P1, P2) b->c d Infection of Sf9 Suspension Culture c->d e Protein Expression (3-5 days) d->e f Harvest Supernatant e->f Secreted Protein g Affinity Chromatography (anti-CR2 mAb) f->g h Elution g->h i Buffer Exchange & Concentration h->i j Purity & Concentration Analysis i->j

Figure 1. Workflow for the expression and purification of recombinant CR2 SCR 1-15.

Quantitative Data Summary

ParameterValueExpression SystemSource
Expression Yield 100-200 µg/LStably transfected CHO cells (for CR2 SCR 1-4 fusion protein)[1]
Purity Coomassie blue-stained single band on SDS-PAGEBaculovirus-infected Sf9 cells[2]
Molecular Weight (Predicted) ~120 kDa (protein portion)N/A[3]
Sedimentation Coefficient 4.2 (± 0.1) SBaculovirus-infected Sf9 cells

Detailed Experimental Protocols

Part 1: Generation of Recombinant Baculovirus and Expression of CR2 SCR 1-15

This protocol outlines the steps for producing the recombinant baculovirus and expressing the target protein in Sf9 insect cells.

Materials:

  • cDNA encoding human CR2 SCR 1-15

  • Baculovirus transfer vector (e.g., pVL1393)

  • Linearized baculovirus DNA (e.g., Bac-N-Blue™)

  • Sf9 insect cells

  • Serum-free insect cell culture medium (e.g., Sf-900™ II SFM)

  • Fetal Bovine Serum (FBS)

  • Transfection reagent (e.g., Cellfectin® II)

  • 6-well tissue culture plates

  • Spinner flasks

  • Incubator (27°C)

  • Centrifuge

Protocol:

  • Cloning of CR2 SCR 1-15 into Transfer Vector:

    • Subclone the cDNA sequence encoding the signal peptide and the first 15 SCR domains of human CR2 into the baculovirus transfer vector pVL1393.[4]

    • Verify the construct by DNA sequencing.

  • Generation of Recombinant Bacmid:

    • Co-transfect Sf9 cells with the recombinant transfer vector and linearized baculovirus DNA using a suitable transfection reagent.

    • Plate the transfected cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate at 27°C for 5 days to allow for homologous recombination and generation of the P0 viral stock.

  • Amplification of Baculovirus Stock:

    • Harvest the supernatant containing the P0 viral stock.

    • Amplify the virus by infecting a larger culture of Sf9 cells to generate a high-titer P1 stock, followed by a second amplification to produce a P2 working stock.

    • Determine the viral titer of the P2 stock using a plaque assay or end-point dilution assay.

  • Protein Expression in Suspension Culture:

    • Inoculate a spinner flask containing Sf9 cells at a density of 0.5 x 10^6 cells/mL with the P2 recombinant baculovirus at a multiplicity of infection (MOI) of 2-5.

    • Incubate the culture at 27°C with constant agitation for 3-5 days.[4]

    • Monitor cell viability and protein expression levels by taking small aliquots for analysis (e.g., SDS-PAGE and Western blot of the supernatant).

Part 2: Purification of Recombinant CR2 SCR 1-15

This protocol describes the purification of the secreted recombinant CR2 SCR 1-15 from the insect cell culture supernatant.

Materials:

  • Anti-human CR2 monoclonal antibody (clone HB-5)

  • Affinity chromatography resin (e.g., CNBr-activated Sepharose 4B)

  • Protein G Sepharose

  • Chromatography columns

  • Peristaltic pump

  • Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal concentrators

  • Bradford assay reagent or BCA Protein Assay Kit

  • SDS-PAGE reagents

Protocol:

  • Preparation of Anti-CR2 Affinity Column:

    • Couple the anti-human CR2 monoclonal antibody (clone HB-5) to CNBr-activated Sepharose 4B resin according to the manufacturer's instructions.

    • Pack the resin into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

  • Harvesting and Clarification of Supernatant:

    • Harvest the infected Sf9 cell culture by centrifugation at 1,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant containing the secreted recombinant CR2 SCR 1-15.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto the equilibrated anti-CR2 affinity column at a flow rate of approximately 1 mL/min.

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm returns to baseline.

  • Elution and Neutralization:

    • Elute the bound CR2 SCR 1-15 with Elution Buffer.

    • Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH of the eluate and preserve protein activity.

    • Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

  • Removal of Leached Antibody (Optional but Recommended):

    • Pool the fractions containing the purified CR2 SCR 1-15.

    • Pass the pooled eluate over a Protein G Sepharose column to capture any anti-CR2 monoclonal antibody that may have leached from the affinity column. The purified CR2 will be in the flow-through.

  • Buffer Exchange and Concentration:

    • Perform buffer exchange into a suitable storage buffer (e.g., PBS) and concentrate the purified protein using dialysis or centrifugal concentrators.

  • Purity and Concentration Analysis:

    • Assess the purity of the final protein product by SDS-PAGE followed by Coomassie blue staining. The purified CR2 SCR 1-15 should appear as a single band.[2]

    • Determine the final protein concentration using a Bradford assay or BCA Protein Assay Kit.

Signaling Pathway and Logical Relationships

The expression and purification of a recombinant protein like CR2 SCR 1-15 does not involve a biological signaling pathway in the traditional sense. However, the logical flow of the experimental process can be visualized. The diagram below illustrates the key decisions and steps in the workflow.

Logical_Flow start Start: Obtain CR2 SCR 1-15 cDNA cloning Clone into Baculovirus Transfer Vector start->cloning transfection Co-transfect Sf9 Cells cloning->transfection virus_gen Generate Recombinant Baculovirus transfection->virus_gen infection Infect Sf9 Suspension Culture virus_gen->infection expression_check Monitor Protein Expression infection->expression_check expression_check->infection Optimize Conditions harvest Harvest Supernatant expression_check->harvest Expression Confirmed purification Affinity Chromatography harvest->purification analysis Analyze Purity and Concentration purification->analysis end End: Purified CR2 SCR 1-15 analysis->end

Figure 2. Logical workflow for CR2 SCR 1-15 production.

References

Application Notes and Protocols for Studying SCR15-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Complement Receptor 1 (CR1 or CD35) is a crucial membrane protein that plays a vital role in regulating the complement system, a key component of the innate immune system. The extracellular domain of CR1 is composed of a series of Short Consensus Repeats (SCRs). The region encompassing SCRs 15 through 18 is of particular interest as it contains a primary binding site for the complement components C3b and C4b. Understanding the interaction between the SCR15-18 domain and its ligands is essential for elucidating mechanisms of immune regulation and for the development of therapeutics targeting complement-mediated diseases. These application notes provide detailed protocols for biophysical and cell-based assays to characterize the this compound-ligand interaction.

Complement Receptor 1 (CR1) Signaling and Regulatory Function

CR1 does not function as a traditional signaling receptor that initiates intracellular kinase cascades upon ligand binding. Instead, its primary role is to regulate the complement system at the cell surface.[1][2] The binding of C3b and C4b to CR1, mediated in part by the this compound-18 domain, leads to two main regulatory outcomes:

  • Decay-Accelerating Activity (DAA): CR1 accelerates the decay of the C3 and C5 convertases of the classical and alternative complement pathways.[3][4] By binding to C3b and C4b within these convertase complexes, CR1 displaces the catalytic subunits (Bb and C2a), thereby inactivating the convertases and preventing further complement activation.[3][4]

  • Cofactor Activity: CR1 acts as a cofactor for the serine protease Factor I, which cleaves and inactivates C3b and C4b. This process is fundamental for preventing excessive complement deposition on host cells and for the processing of immune complexes.[1][2]

References

Application Notes and Protocols for SCR15 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of key functional assays to characterize the activity of the hypothetical G-protein coupled receptor, SCR15. The following sections offer step-by-step methodologies for radioligand binding, cAMP second messenger, and β-arrestin recruitment assays, enabling a comprehensive pharmacological profiling of this compound-targeted compounds.

This compound Signaling Pathway

This compound is a putative G-protein coupled receptor (GPCR) that, upon ligand binding, is hypothesized to couple to Gs or Gi proteins, modulating adenylyl cyclase activity and subsequent intracellular cyclic AMP (cAMP) levels. Following activation, this compound is also thought to undergo desensitization and internalization mediated by β-arrestin recruitment. Understanding these signaling events is crucial for the development of novel therapeutics targeting this compound.

SCR15_Signaling_Pathway cluster_membrane Plasma Membrane SCR15_inactive This compound G_protein Gs/Gi SCR15_inactive->G_protein Activation beta_arrestin β-Arrestin SCR15_inactive->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Synthesis Ligand Ligand Ligand->SCR15_inactive Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Regulation Internalization Internalization beta_arrestin->Internalization Trafficking

Caption: A simplified diagram of the hypothetical this compound signaling pathway.

Radioligand Binding Assay

Radioligand binding assays are essential for determining the affinity of a ligand for its receptor.[1] These assays can be performed in two primary formats: saturation binding to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding to determine the affinity (Ki) of unlabeled test compounds.[1]

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare this compound-expressing cell membranes Incubation Incubate membranes, radioligand, and test compounds Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand and test compounds Radioligand_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioligand using scintillation counting Filtration->Scintillation Data_Analysis Calculate Kd, Bmax, or Ki values Scintillation->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

Protocol: Competition Binding Assay

This protocol describes how to determine the inhibitory constant (Ki) of a test compound for this compound.[2]

Materials:

  • Cell membranes from a cell line overexpressing this compound.

  • Radiolabeled ligand specific for this compound (e.g., [3H]-Compound X).

  • Unlabeled test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the serially diluted unlabeled test compound.

  • Initiate the binding reaction by adding the this compound-expressing cell membrane preparation (e.g., 10-50 µg of protein per well).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through the 96-well filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Data Presentation
CompoundIC50 (nM)Ki (nM)
Compound A15.2 ± 1.87.6 ± 0.9
Compound B89.7 ± 11.244.9 ± 5.6
Compound C5.4 ± 0.72.7 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

cAMP Second Messenger Assay

Cyclic AMP (cAMP) is a critical second messenger in GPCR signaling.[3] Agonist activation of Gs-coupled receptors increases intracellular cAMP, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels.[3][4]

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture this compound-expressing cells in 96-well plates Stimulation Stimulate cells with test compounds Cell_Culture->Stimulation Compound_Prep Prepare test compounds (and forskolin for Gi) Compound_Prep->Stimulation Lysis_Detection Lyse cells and detect cAMP levels (e.g., HTRF) Stimulation->Lysis_Detection Data_Acquisition Measure signal (e.g., fluorescence ratio) Lysis_Detection->Data_Acquisition Data_Analysis Generate dose-response curves and calculate EC50/IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for a typical cAMP second messenger assay.

Protocol: HTRF-Based cAMP Assay

This protocol outlines a common method for measuring changes in intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3]

Materials:

  • This compound-expressing cells.

  • Cell culture medium.

  • Test compounds (agonists or antagonists).

  • Forskolin (for Gi-coupled receptor assays).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • 96-well or 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed this compound-expressing cells into 96-well or 384-well plates and culture overnight.

  • Remove the culture medium and replace it with stimulation buffer containing the test compounds at various concentrations. For Gi-coupled assays, also include a fixed concentration of forskolin (e.g., 10 µM).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and detect cAMP by adding the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation
CompoundAssay TypeEC50/IC50 (nM)
Agonist-1Gs (cAMP accumulation)25.6 ± 3.1
Agonist-2Gs (cAMP accumulation)150.2 ± 18.5
Antagonist-1Gi (inhibition of forskolin-stimulated cAMP)12.8 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

β-Arrestin Recruitment Assay

β-arrestin recruitment assays are used to study GPCR desensitization, internalization, and G-protein independent signaling pathways.[5] Several technologies, such as enzyme fragment complementation (EFC), can be used to measure the interaction between an activated GPCR and β-arrestin.[5][6]

Experimental Workflow

beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells co-expressing This compound-tag and β-arrestin-enzyme fragment Stimulation Stimulate cells with test compounds Cell_Culture->Stimulation Compound_Prep Prepare test compounds Compound_Prep->Stimulation Detection Add substrate and measure signal (e.g., luminescence) Stimulation->Detection Data_Acquisition Read plate on a luminometer Detection->Data_Acquisition Data_Analysis Generate dose-response curves and calculate EC50 Data_Acquisition->Data_Analysis

Caption: Workflow for a typical β-arrestin recruitment assay.

Protocol: Enzyme Fragment Complementation (EFC) Assay

This protocol is based on the DiscoverX PathHunter technology.[5]

Materials:

  • PathHunter cell line co-expressing this compound tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA).

  • Cell culture medium.

  • Test compounds.

  • PathHunter detection reagents.

  • 96-well or 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Seed the PathHunter cells in 96-well or 384-well plates and culture overnight.

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Add the test compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Equilibrate the plate to room temperature.

  • Add the PathHunter detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the luminescence signal against the log of the compound concentration to generate dose-response curves and determine EC50 values.

Data Presentation
CompoundEC50 (nM)
Agonist-145.3 ± 5.9
Agonist-2210.8 ± 25.1
Agonist-398.2 ± 11.3

Data are presented as mean ± standard deviation from three independent experiments.

References

Application Notes & Protocols for Generating Monoclonal Antibodies Against SCR15

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies targeting the hypothetical cell-surface receptor, SCR15. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a putative single-pass transmembrane receptor protein, hypothesized to be involved in cellular proliferation and differentiation pathways. Its extracellular domain presents a unique target for the development of therapeutic and diagnostic monoclonal antibodies. The generation of high-affinity, specific monoclonal antibodies against this compound is a critical step in elucidating its biological function and exploring its potential as a therapeutic target.

Potential Applications of Anti-SCR15 Monoclonal Antibodies

  • Functional Studies: Elucidating the role of this compound in signal transduction pathways.

  • Drug Development: As a potential therapeutic agent for diseases where this compound is dysregulated.

  • Diagnostics: Development of this compound-based diagnostic assays for disease detection and patient stratification.

  • Research Reagents: For use in a variety of immunoassays, including Western Blotting, ELISA, Flow Cytometry, and Immunohistochemistry.

Data Presentation: Characterization of Anti-SCR15 Clones

The following tables summarize hypothetical quantitative data for three selected anti-SCR15 monoclonal antibody clones.

Table 1: ELISA Binding Affinity

Antibody CloneAntigenEC50 (nM)
athis compound-01Recombinant this compound0.5
athis compound-02Recombinant this compound1.2
athis compound-03Recombinant this compound0.8

Table 2: Surface Plasmon Resonance (SPR) Kinetics

Antibody Cloneka (1/Ms)kd (1/s)KD (nM)
athis compound-011.5 x 10^57.5 x 10^-50.5
athis compound-021.1 x 10^51.3 x 10^-41.2
athis compound-031.3 x 10^51.0 x 10^-40.8

Table 3: In Vitro Functional Assay (Cell Proliferation)

Antibody CloneTreatmentIC50 (nM)
athis compound-01This compound+ Cell Line10.2
athis compound-02This compound+ Cell Line25.8
athis compound-03This compound+ Cell Line15.4

Experimental Protocols

This protocol outlines the generation of murine monoclonal antibodies against this compound.

1. Antigen Preparation:

  • Express and purify the extracellular domain of this compound as a recombinant protein.
  • Alternatively, use a cell line overexpressing full-length this compound.

2. Immunization:

  • Immunize BALB/c mice with 50 µg of recombinant this compound protein emulsified in Complete Freund's Adjuvant (CFA) via intraperitoneal injection.
  • Boost the immunization every 2-3 weeks with 25 µg of protein in Incomplete Freund's Adjuvant (IFA).
  • Monitor the antibody titer in the serum using ELISA.
  • Perform a final boost with 25 µg of protein in saline 3-4 days before fusion.

3. Cell Fusion:

  • Euthanize the mouse and aseptically harvest the spleen.
  • Prepare a single-cell suspension of splenocytes.
  • Fuse splenocytes with SP2/0-Ag14 myeloma cells at a 5:1 ratio using polyethylene glycol (PEG).

4. Hybridoma Selection and Screening:

  • Plate the fused cells in 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium.
  • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-SCR15 antibodies using ELISA.

5. Cloning and Expansion:

  • Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.
  • Expand the positive monoclonal hybridomas to generate a sufficient quantity of antibody for characterization.

6. Antibody Purification:

  • Purify the monoclonal antibodies from the hybridoma supernatant using Protein A or Protein G affinity chromatography.

1. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Coat a 96-well plate with 1 µg/mL of recombinant this compound protein overnight at 4°C.
  • Block the plate with 5% non-fat milk in PBS-T (PBS with 0.05% Tween-20).
  • Add serial dilutions of the hybridoma supernatant or purified antibody and incubate for 1 hour.
  • Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
  • Detect the signal using a TMB substrate and measure the absorbance at 450 nm.

2. Flow Cytometry:

  • Harvest this compound-expressing cells and wash with FACS buffer (PBS with 2% FBS).
  • Incubate the cells with the anti-SCR15 monoclonal antibody for 30 minutes on ice.
  • Wash the cells and incubate with a fluorescently labeled secondary antibody.
  • Analyze the cells using a flow cytometer.

3. Western Blotting:

  • Lyse this compound-expressing cells and separate the proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).
  • Incubate the membrane with the anti-SCR15 monoclonal antibody overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SCR15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand This compound This compound Receptor Ligand->this compound Kinase1 Kinase 1 This compound->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Phosphorylation Nucleus Nucleus TF->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression

Caption: Hypothetical this compound signaling pathway upon ligand binding.

Monoclonal_Antibody_Workflow cluster_generation Antibody Generation cluster_screening Screening & Cloning cluster_production Production & Characterization Immunization 1. Immunization (this compound Antigen) Spleen_Harvest 2. Spleen Harvest Immunization->Spleen_Harvest Fusion 3. Cell Fusion (Splenocytes + Myeloma) Spleen_Harvest->Fusion Selection 4. HAT Selection Fusion->Selection ELISA_Screening 5. ELISA Screening Selection->ELISA_Screening Limiting_Dilution 6. Limiting Dilution (Cloning) ELISA_Screening->Limiting_Dilution Expansion 7. Clone Expansion Limiting_Dilution->Expansion Purification 8. Antibody Purification Expansion->Purification Characterization 9. Characterization (ELISA, WB, Flow) Purification->Characterization Final_Product Anti-SCR15 mAb Characterization->Final_Product

Caption: Workflow for monoclonal antibody generation via hybridoma technology.

Application Notes and Protocols for Immunoprecipitation and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "SCR15"

Initial searches for a specific molecule designated "this compound" for use in immunoprecipitation and western blot protocols did not yield conclusive results for a widely recognized protein or entity with this name in the context of molecular biology research. The term "SCR" can refer to "Short Complement Regulator" domains found in proteins like Complement Receptor Type 2 (CR2), which has 15 such domains (CR2 SCR 1-15)[1], or the "Sex combs reduced" (Scr) gene, a homeobox gene involved in insect development[2][3]. Given this ambiguity, this document provides detailed, generalized protocols for immunoprecipitation and Western blotting that can be adapted for a specific protein of interest once it is clearly identified.

Introduction to Immunoprecipitation and Western Blotting

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[4][5][6] This technique is invaluable for studying protein-protein interactions, post-translational modifications, and determining the presence and quantity of a protein.[4] Following immunoprecipitation, Western blotting (WB) is often employed to detect and quantify the isolated protein.[7] Western blotting separates proteins by size via gel electrophoresis, transfers them to a solid membrane, and then uses antibodies to detect the protein of interest.[7][8]

Experimental Protocols

I. Immunoprecipitation Protocol

This protocol provides a general guideline for immunoprecipitation. Optimal conditions, such as antibody concentration and incubation times, should be determined empirically for each specific protein and antibody pair.

A. Materials and Reagents

  • Lysis Buffers: The choice of lysis buffer is critical and depends on the subcellular localization of the target protein.[6]

    • RIPA (Radioimmunoprecipitation Assay) Buffer: Suitable for disrupting nuclear membranes and gives low background, but can denature some proteins.[5] (50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

    • NP-40 Cell Lysis Buffer: A milder buffer that often preserves protein interactions. (50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40).[5]

  • Protease and Phosphatase Inhibitor Cocktails: Essential to prevent protein degradation and dephosphorylation. Add fresh to the lysis buffer before use.

  • Antibody: A specific primary antibody for the protein of interest.

  • Protein A/G-coupled Agarose or Magnetic Beads: For capturing the antibody-antigen complex.[5]

  • Wash Buffer: (e.g., ice-cold PBS or HNTG buffer).[4]

  • Elution Buffer: (e.g., 1X Laemmli sample buffer).[4][5]

B. Cell Lysate Preparation

  • Culture and treat cells as required for the experiment.

  • Wash cells with ice-cold PBS. For adherent cells, wash twice in the dish. For suspension cells, pellet by centrifugation at 400 x g for 5-10 minutes and then wash.[5][9]

  • Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors to the cells.[9]

  • For adherent cells, scrape them from the dish. For suspension cells, resuspend the pellet in lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[6][10]

  • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9][10][11]

  • Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

C. Pre-clearing the Lysate (Optional but Recommended)

This step helps to reduce non-specific binding of proteins to the beads.[9]

  • Add 20-50 µL of Protein A/G bead slurry to 1 mg of protein lysate.

  • Incubate on a rotator for 30-60 minutes at 4°C.[5]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C and transfer the supernatant to a fresh tube.[5]

D. Immunoprecipitation

  • Add the specific primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined, but a starting point of 1-10 µg per 1 mg of lysate is common.[5]

  • Incubate with gentle rocking for 2 hours to overnight at 4°C. Overnight incubations may increase yield but can also increase background.[6]

  • Add 50-100 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.

  • Incubate on a rotator for 1-2 hours at 4°C.[5]

  • Collect the beads by centrifugation at 3,000 x g for 2 minutes at 4°C or by using a magnetic rack for magnetic beads.[4]

  • Carefully remove the supernatant.

  • Wash the beads 3-5 times with 500 µL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.[4][5]

E. Elution

  • After the final wash, remove all supernatant.

  • Resuspend the bead pellet in 25-100 µL of 1X Laemmli sample buffer.[4][5]

  • Boil the sample at 95-100°C for 5-10 minutes to denature the protein and release it from the beads.[4][5]

  • Centrifuge at 12,000 x g for 1 minute to pellet the beads.[4]

  • The supernatant now contains the immunoprecipitated protein, ready for Western blot analysis.

Immunoprecipitation Workflow

IP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_elution Elution & Analysis start Cell Culture wash Wash with PBS start->wash lyse Add Lysis Buffer wash->lyse incubate Incubate on Ice lyse->incubate centrifuge_lysate Centrifuge incubate->centrifuge_lysate collect_supernatant Collect Supernatant centrifuge_lysate->collect_supernatant preclear Pre-clear Lysate (Optional) collect_supernatant->preclear add_ab Add Primary Antibody preclear->add_ab incubate_ab Incubate add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate add_beads->incubate_beads collect_beads Collect Beads incubate_beads->collect_beads wash_beads Wash Beads (3-5x) collect_beads->wash_beads elute Elute with Sample Buffer wash_beads->elute boil Boil Sample elute->boil centrifuge_elute Centrifuge boil->centrifuge_elute wb_ready Sample ready for WB centrifuge_elute->wb_ready

Caption: Workflow for a typical immunoprecipitation experiment.

II. Western Blot Protocol

A. Materials and Reagents

  • SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels. The percentage of acrylamide will depend on the molecular weight of the protein of interest.

  • Running Buffer: (e.g., 1X Tris/Glycine/SDS).

  • Transfer Buffer: (e.g., Tris/Glycine/Methanol).

  • Membranes: Nitrocellulose or PVDF.

  • Blocking Buffer: (e.g., 5% non-fat dry milk or 3-5% BSA in TBST).[12]

  • Primary Antibody: Specific for the target protein.

  • Secondary Antibody: Conjugated to an enzyme (e.g., HRP) or a fluorophore, and specific for the host species of the primary antibody.

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]

  • Detection Reagent: (e.g., ECL for HRP-conjugated antibodies).

B. SDS-PAGE

  • Load the immunoprecipitated samples and a molecular weight marker into the wells of the SDS-PAGE gel.[8]

  • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[10]

C. Protein Transfer

  • Equilibrate the gel, membranes, and filter paper in transfer buffer.

  • Assemble the transfer stack (filter paper, gel, membrane, filter paper) and place it in the transfer apparatus.

  • Perform the transfer. Transfer conditions (voltage, time) will vary depending on the equipment and the size of the protein. A common condition is 100V for 1-2 hours or overnight at a lower voltage in a cold room.[10]

D. Immunodetection

  • After transfer, block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times for 5 minutes each with TBST.[12]

  • Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically for 2 hours at room temperature or overnight at 4°C.[8][13]

  • Wash the membrane three times for 5 minutes each with TBST.[12]

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]

  • Wash the membrane three times for 5 minutes each with TBST.[12]

E. Detection

  • Prepare the detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.

Western Blot Workflow

WB_Workflow cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_visualization Visualization sds_page SDS-PAGE transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 detection Add Detection Reagent wash2->detection imaging Imaging detection->imaging

Caption: General workflow for a Western blot experiment.

Data Presentation

Quantitative data from Western blotting experiments should be presented in a clear and organized manner. Densitometry analysis of the protein bands can be performed using image analysis software. The results are often presented as a ratio of the protein of interest to a loading control (e.g., β-actin or GAPDH).

Table 1: Example of Quantitative Western Blot Data Summary

Sample IDProtein of Interest (Integrated Density)Loading Control (Integrated Density)Normalized Intensity
Control 150,000100,0000.50
Control 255,000105,0000.52
Treatment 1120,000110,0001.09
Treatment 2135,000108,0001.25

Signaling Pathways

As the identity and function of "this compound" are not definitively known, a specific signaling pathway cannot be provided. However, immunoprecipitation and Western blotting are key techniques to investigate various signaling pathways. For instance, if a protein is involved in a DNA damage repair pathway, one could use these methods to study its interactions with other proteins in that pathway.

The DNA double-strand break (DSB) repair pathway is a critical cellular process.[14] There are two main pathways for DSB repair: homologous recombination (HR) and non-homologous end joining (NHEJ).

DNA Double-Strand Break Repair Pathways

DNA_Repair cluster_nhej Non-Homologous End Joining (NHEJ) cluster_hr Homologous Recombination (HR) DSB DNA Double-Strand Break Ku70_80 Ku70/80 Binding DSB->Ku70_80 G1 Phase MRN MRN Complex Sensing DSB->MRN S/G2 Phase DNA_PKcs DNA-PKcs Recruitment Ku70_80->DNA_PKcs Processing End Processing DNA_PKcs->Processing Ligation Ligation (Ligase IV/XRCC4) Processing->Ligation Repaired_NHEJ Repaired DNA (Error-prone) Ligation->Repaired_NHEJ Resection End Resection MRN->Resection Strand_Invasion Strand Invasion (Rad51) Resection->Strand_Invasion Synthesis DNA Synthesis Strand_Invasion->Synthesis Resolution Resolution & Ligation Synthesis->Resolution Repaired_HR Repaired DNA (Error-free) Resolution->Repaired_HR

Caption: Overview of major DNA double-strand break repair pathways.

References

Application Notes and Protocols for Therapeutic Drug Discovery Targeting Siglec-15

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) has emerged as a compelling target for cancer immunotherapy.[1][2] Its expression is often mutually exclusive with PD-L1, suggesting it may serve as a crucial immune evasion mechanism in patients who do not respond to anti-PD-1/PD-L1 therapies.[1][3] Siglec-15 is a type I transmembrane protein that plays a significant role in suppressing T-cell responses and promoting an immunosuppressive tumor microenvironment.[1][4] These application notes provide an overview of the Siglec-15 signaling pathway, quantitative data relevant to drug discovery, and detailed protocols for key cell-based assays to evaluate the efficacy of therapeutic candidates targeting Siglec-15.

Siglec-15 Signaling Pathway

Siglec-15 exerts its immunosuppressive functions through a distinct signaling cascade. Upon engagement with its ligand, which is thought to be sialylated glycans on the surface of other cells, Siglec-15 associates with the adaptor protein DAP12 via a charged residue in its transmembrane domain. This interaction is crucial for downstream signaling. The association of Siglec-15 with DAP12 leads to the recruitment and activation of the spleen tyrosine kinase (Syk). The activation of Syk, in turn, initiates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and Erk pathways.[5] In the tumor microenvironment, this signaling in macrophages can lead to the production of the immunosuppressive cytokine TGF-β, which further dampens T-cell activity.[6]

Siglec15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Siglec15 Siglec-15 DAP12 DAP12 Siglec15->DAP12 Association Syk Syk DAP12->Syk Recruitment & Activation Ligand Sialylated Glycan Ligand Ligand->Siglec15 Binding PI3K_AKT PI3K/AKT Pathway Syk->PI3K_AKT ERK ERK Pathway Syk->ERK Immunosuppression Immunosuppression (e.g., TGF-β production) PI3K_AKT->Immunosuppression ERK->Immunosuppression

Caption: Siglec-15 Signaling Pathway.

Quantitative Data for Drug Discovery

The following tables summarize key quantitative data for Siglec-15, which are crucial for the design and evaluation of targeted therapeutics.

Table 1: Siglec-15 Expression in Human Cancers

Cancer TypePrevalence of Siglec-15 ExpressionCellular LocalizationReference
Non-Small Cell Lung Cancer (NSCLC)25.7% of samplesTumor cells and tumor-associated macrophages (TAMs)[1]
Bladder CancerIncreased expression in tumor and immune cellsPredominantly stromal immune cells (89%)[7]
Breast CancerIncreased expression in tumor and immune cellsPredominantly stromal immune cells (70.1%)[7]
Head and Neck Squamous Cell Carcinoma (HNSCC)Increased expression in tumor and immune cellsPredominantly stromal immune cells (95.2%)[7]

Table 2: Binding Affinity and Efficacy of Anti-Siglec-15 Antibodies

Antibody/MoleculeTargetBinding Affinity (EC50/KD)Functional EffectReference
Anti-Siglec-15 mAbSiglec-15EC50: 76.65 ng/mLBlocks Siglec-15-mediated T-cell suppression
NC318 (Siglec-15 antibody)Siglec-15Not specifiedEncouraging efficacy in a Phase I trial, including a complete response in NSCLC[8]
Recombinant Siglec-15-FcT-cellsNot applicableSuppresses antigen-specific T-cell responses

Experimental Protocols

The following are detailed protocols for key cell-based assays to screen and characterize the functional activity of anti-Siglec-15 antibodies.

T-Cell Proliferation Assay

Objective: To determine the ability of an anti-Siglec-15 antibody to reverse Siglec-15-mediated suppression of T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Anti-CD3 antibody (clone OKT3)

  • Recombinant human Siglec-15-Fc fusion protein

  • Test anti-Siglec-15 antibody and isotype control

  • 96-well flat-bottom plates

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Isolate and Label PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells at 1 x 10^7 cells/mL in PBS and add CFSE to a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold RPMI 1640 with 10% FBS.

    • Wash the cells three times with complete RPMI medium.

  • Set up the Co-culture:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI medium.

    • Plate 2 x 10^5 cells/well in a 96-well flat-bottom plate.

    • Add anti-CD3 antibody to a final concentration of 1 µg/mL to stimulate T-cell proliferation.

    • Add recombinant human Siglec-15-Fc fusion protein to a final concentration of 10 µg/mL to induce immunosuppression.

    • Add the test anti-Siglec-15 antibody at various concentrations. Include an isotype control antibody as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8 to identify T-cell subsets.

    • Analyze the CFSE fluorescence in the CD4+ and CD8+ T-cell populations using a flow cytometer. A decrease in CFSE intensity indicates cell proliferation.

TCell_Proliferation_Assay_Workflow A Isolate & CFSE-label PBMCs B Plate PBMCs with anti-CD3 A->B C Add Siglec-15-Fc B->C D Add test anti-Siglec-15 Ab C->D E Incubate for 72 hours D->E F Stain for CD4/CD8 E->F G Analyze by Flow Cytometry F->G

Caption: T-Cell Proliferation Assay Workflow.

IFN-γ Release Assay

Objective: To quantify the ability of an anti-Siglec-15 antibody to restore IFN-γ secretion from T-cells in the presence of Siglec-15-mediated suppression.

Materials:

  • Human PBMCs

  • Anti-CD3 antibody (clone OKT3)

  • Recombinant human Siglec-15-Fc fusion protein

  • Test anti-Siglec-15 antibody and isotype control

  • 96-well round-bottom plates

  • Human IFN-γ ELISA kit

Protocol:

  • Isolate and Prepare PBMCs:

    • Isolate PBMCs as described in the T-cell proliferation assay protocol.

  • Set up the Culture:

    • Plate PBMCs at 2 x 10^5 cells/well in a 96-well round-bottom plate.

    • Add anti-CD3 antibody to a final concentration of 1 µg/mL.

    • Add recombinant human Siglec-15-Fc fusion protein to a final concentration of 10 µg/mL.

    • Add the test anti-Siglec-15 antibody at various concentrations. Include an isotype control antibody.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantify IFN-γ by ELISA:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

IFN_gamma_Release_Assay_Workflow A Isolate PBMCs B Plate PBMCs with anti-CD3 A->B C Add Siglec-15-Fc B->C D Add test anti-Siglec-15 Ab C->D E Incubate for 48-72 hours D->E F Collect Supernatant E->F G Measure IFN-γ by ELISA F->G Macrophage_TCell_CoCulture_Workflow cluster_M2c M2c Macrophage Generation cluster_Tcell T-Cell Preparation A Isolate CD14+ Monocytes B Differentiate with M-CSF A->B D Co-culture M2c Macrophages and T-Cells B->D C Isolate T-Cells C->D E Add Anti-CD3/CD28 Beads D->E F Add Test Anti-Siglec-15 Ab E->F G Incubate for 48-72 hours F->G H Assess T-Cell Proliferation or Cytokine Release G->H

References

Application Notes and Protocols: In Vivo Animal Models for Studying the Function of a Novel Gene (Exemplified by "SCR15")

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The in vivo study of novel genes is a cornerstone of functional genomics and drug discovery. The functional characterization of a newly identified gene, here hypothetically named "SCR15," requires robust animal models to understand its physiological and pathological roles. This document provides a comprehensive overview of the strategies and methodologies for developing and utilizing animal models to investigate the in-vivo function of a novel gene like this compound. The protocols and data presented are generalized to serve as a template for such a research program.

I. Strategies for In Vivo Functional Analysis of this compound

The initial step involves creating genetically engineered animal models to manipulate this compound expression. The choice of model depends on the hypothesized function of this compound. Key model types include:

  • Knockout (KO) Models: To study the loss-of-function phenotype.

  • Knock-in (KI) Models: To introduce specific mutations or reporter genes.

  • Transgenic (Tg) Models: For overexpression studies.

  • Conditional Models (cKO/cKI): To study gene function in specific tissues or at specific times.

A general workflow for the development and analysis of a genetically engineered mouse model for a novel gene like this compound is outlined below.

cluster_0 Model Generation cluster_1 Phenotypic Analysis A Design Targeting Vector B Electroporation into ES Cells A->B C Selection of Recombinant ES Clones B->C D Blastocyst Injection C->D E Generation of Chimeric Mice D->E F Breeding for Germline Transmission E->F G Initial Screening (Viability, Growth) F->G Founder Mice H Detailed Physiological Analysis G->H I Histopathology H->I J Behavioral Studies H->J K Challenge Models (e.g., Disease Induction) H->K

Figure 1: General workflow for generating and analyzing a knockout mouse model for a novel gene.

II. Experimental Protocols

Protocol 1: Generation of an this compound Knockout Mouse Model using CRISPR/Cas9

This protocol outlines the generation of a constitutive knockout mouse model for this compound.

Materials:

  • Cas9 mRNA

  • sgRNAs targeting this compound exons

  • Fertilized mouse embryos (e.g., from C57BL/6 strain)

  • M2 and M16 media

  • Microinjection setup

  • Pseudopregnant female mice

Method:

  • sgRNA Design and Synthesis: Design two sgRNAs targeting a critical exon of the this compound gene to create a deletion. Synthesize the sgRNAs in vitro.

  • Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the two sgRNAs. Microinject this mix into the cytoplasm of fertilized mouse embryos.

  • Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.

  • Genotyping of Founder Mice: After birth, perform PCR and Sanger sequencing on tail-tip DNA from the pups to identify founder mice carrying the desired deletion in the this compound gene.

  • Breeding: Breed founder mice with wild-type mice to establish germline transmission and generate heterozygous (this compound+/-) and homozygous (this compound-/-) knockout lines.

Protocol 2: Phenotypic Screening of this compound Knockout Mice

A comprehensive phenotypic analysis is crucial to understand the function of this compound.

Workflow:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary (Challenge) Models A Viability & Mendelian Ratios B Growth Curves & Body Weight A->B C Basic Blood Panel (CBC & Chemistry) B->C D Gross Necropsy C->D E Detailed Histopathology of Key Organs D->E F Behavioral Battery (e.g., Open Field, Rotarod) E->F G Metabolic Cages (Food/Water Intake, Activity) H Cardiovascular Monitoring (ECG, Blood Pressure) G->H I Disease Induction (e.g., DSS for colitis, LPS for sepsis) H->I J Tumor Xenograft Models I->J K High-Fat Diet Challenge J->K

Figure 2: A tiered approach for the phenotypic analysis of this compound knockout mice.

1. General Health and Viability:

  • Monitor breeding pairs and offspring to determine Mendelian ratios.
  • Record body weight weekly from weaning to 16 weeks of age.

2. Hematology and Clinical Chemistry:

  • At 16 weeks, collect blood via cardiac puncture.
  • Perform a complete blood count (CBC) and a comprehensive clinical chemistry panel.

3. Histopathology:

  • Harvest major organs (brain, heart, lungs, liver, kidneys, spleen, etc.).
  • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
  • Section tissues and perform Hematoxylin and Eosin (H&E) staining.
  • Have a board-certified veterinary pathologist analyze the slides.

4. Behavioral Analysis:

  • Perform a battery of behavioral tests, such as the open field test for general activity and anxiety, the rotarod test for motor coordination, and the elevated plus maze for anxiety-like behavior.

III. Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the phenotypic analysis of an this compound knockout mouse model.

Table 1: Mendelian Ratios of Offspring from this compound+/- Intercrosses

GenotypeExpected RatioObserved NumberObserved Ratio
This compound+/+1281.12
This compound+/-2522.08
This compound-/-1200.80

Table 2: Body Weights of this compound Knockout and Wild-Type Mice (grams)

Age (weeks)This compound+/+ (Male)This compound-/- (Male)This compound+/+ (Female)This compound-/- (Female)
415.2 ± 1.114.8 ± 1.314.1 ± 0.913.9 ± 1.0
822.5 ± 1.520.1 ± 1.819.8 ± 1.217.5 ± 1.4
1226.8 ± 1.923.5 ± 2.122.1 ± 1.619.8 ± 1.7
1629.1 ± 2.225.8 ± 2.524.3 ± 1.821.5 ± 1.9
*p < 0.05 compared to this compound+/+

Table 3: Key Clinical Chemistry Parameters

ParameterThis compound+/+This compound-/-
Glucose (mg/dL)155 ± 25120 ± 18
Cholesterol (mg/dL)80 ± 15110 ± 20
ALT (U/L)35 ± 865 ± 12
CRE (mg/dL)0.4 ± 0.10.4 ± 0.1
p < 0.05

IV. Hypothetical Signaling Pathway Involving this compound

Based on the hypothetical data suggesting a role in metabolism and liver function, this compound could be part of a known signaling pathway. For instance, if this compound were a kinase involved in insulin signaling, a potential pathway diagram would be as follows:

cluster_pathway Hypothetical this compound Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B GLUT4 GLUT4 Translocation AKT->GLUT4 This compound This compound This compound->AKT Activates

Figure 3: Hypothetical signaling cascade where this compound acts as a positive regulator of AKT.

The study of a novel gene such as "this compound" in vivo is a complex but essential undertaking. The generation of genetically engineered animal models, followed by a systematic and comprehensive phenotypic analysis, is the most powerful approach to elucidate its function. The protocols, data tables, and diagrams provided in these application notes serve as a robust framework for researchers to design and execute their in vivo studies for any novel gene of interest.

Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial request specified "SCR15." Following a comprehensive search, it has been determined that "this compound" is not a recognized reagent or molecule in the context of flow cytometry. It is highly probable that this was a typographical error and the intended subject was Sphingosine-1-Phosphate (S1P) , a critical signaling molecule in immunology and stem cell biology, frequently analyzed using flow cytometry. The following application notes and protocols are based on this assumption.

Introduction to Sphingosine-1-Phosphate (S1P)

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in regulating a multitude of cellular processes, including cell migration, proliferation, differentiation, and survival.[1][2][3] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P receptors 1 through 5 (S1PR1-5).[1][2] The signaling initiated by the S1P-S1PR axis is fundamental to various physiological and pathological processes, particularly in the immune and vascular systems.[1][4][5]

In the context of drug development and research, understanding the S1P signaling pathway is paramount. For instance, modulation of S1P receptors is a therapeutic strategy for autoimmune diseases.[5] Flow cytometry is an indispensable tool for dissecting the roles of S1P and its receptors, enabling researchers to phenotype cells based on S1PR expression, and to functionally assess the downstream consequences of S1P signaling.

S1P Signaling Pathway

S1P is generated intracellularly through the phosphorylation of sphingosine by sphingosine kinases (SphKs) and is subsequently transported out of the cell.[1][2] Extracellular S1P then binds to its cognate receptors on the cell surface, initiating a cascade of intracellular signaling events. The specific downstream effects are contingent on the receptor subtype expressed and the particular G protein to which it couples.

dot

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1PR1 S1P->S1PR1 Binds S1PR2 S1PR2/3 S1P->S1PR2 S1PR4 S1PR4/5 S1P->S1PR4 Gi Gαi S1PR1->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR4->Gi PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Gi->Ras_MAPK PLC PLC Pathway Gq->PLC Rho Rho Pathway G1213->Rho Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Ras_MAPK->Cell_Survival Cell_Migration Cell Migration Ras_MAPK->Cell_Migration Differentiation Differentiation PLC->Differentiation Rho->Cell_Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement

Caption: S1P Signaling Pathway Overview.

Applications of S1P in Flow Cytometry Analysis

Flow cytometry is a powerful technique to investigate the effects of S1P on various cell populations. Key applications include:

  • Immunophenotyping of S1P Receptor Expression: Quantifying the expression of S1PR1-5 on different cell subsets, which is crucial for understanding their responsiveness to S1P gradients.[6][7][8][9]

  • Cell Migration and Trafficking Assays: S1P is a key chemoattractant for lymphocytes and other immune cells.[1][4] Flow cytometry can be used to quantify cell migration in response to S1P in transwell assays.

  • Stem Cell Differentiation Analysis: Investigating the role of S1P in promoting the differentiation of stem cells into various lineages by analyzing the expression of lineage-specific markers.[10][11][12]

  • Analysis of Cell Proliferation and Viability: Assessing the impact of S1P on cell cycle progression and survival.[10]

  • Phospho-flow Cytometry: Detecting the phosphorylation of downstream signaling molecules (e.g., Akt, ERK) following S1P stimulation to elucidate the activated signaling pathways.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for in vitro experiments involving S1P.

Table 1: S1P Concentrations for In Vitro Assays

ApplicationCell TypeS1P ConcentrationReference
BMSC MigrationHuman Bone Marrow-Derived Mesenchymal Stem Cells1–10 nM[13][14]
fHASC ProliferationFast Human Amniotic Stem Cells10 μM[10]
Endothelial Cell DifferentiationHuman Embryonic Stem Cells100 nM (in combination with VEGF)[12]
Chemokine ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)5–10 μM[8]
Neutrophil ChemotaxisHuman Neutrophils1 μM[8]

Table 2: Incubation Times for S1P Treatment

ApplicationIncubation TimeReference
BMSC Migration Assay4 hours[13][14]
fHASC Proliferation Assay24 hours[10]
Endothelial Cell Differentiation5-15 days (as part of a larger protocol)[12]
Neutrophil Chemotaxis30 minutes[8]

Experimental Protocols

Protocol 1: Analysis of S1P Receptor Expression on Immune Cells by Flow Cytometry

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for the analysis of S1P receptor expression on lymphocyte subsets.

Materials:

  • Whole blood or isolated PBMCs

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against:

    • CD3 (T-cell marker)

    • CD19 (B-cell marker)

    • S1PR1

    • S1PR4

  • Fc block (e.g., Human TruStain FcX™)

  • 7-AAD or other viability dye

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with cold PBS.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add Fc block to each tube and incubate for 10 minutes at 4°C.

    • Without washing, add the pre-titrated fluorochrome-conjugated antibodies against the cell surface markers (CD3, CD19, S1PR1, S1PR4) to the respective tubes.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer.

    • Collect a sufficient number of events for robust statistical analysis.

    • Gate on the lymphocyte population based on forward and side scatter, then on singlets, and finally on live cells.

    • Analyze the expression of S1PR1 and S1PR4 on the CD3+ T-cell and CD19+ B-cell populations.

dot

Experimental_Workflow_S1PR_Expression start Start: Isolate PBMCs cell_prep Cell Preparation: Wash and count cells start->cell_prep fc_block Fc Receptor Blocking cell_prep->fc_block staining Antibody Staining: CD3, CD19, S1PR1, S1PR4 fc_block->staining wash Wash Cells staining->wash viability Viability Staining wash->viability acquisition Flow Cytometry Data Acquisition viability->acquisition analysis Data Analysis: Gate on lymphocyte subsets and analyze S1PR expression acquisition->analysis end End analysis->end

Caption: Workflow for S1PR Expression Analysis.

Protocol 2: In Vitro Chemotaxis Assay using a Transwell System

This protocol outlines a method to assess the migratory response of cells to an S1P gradient.

Materials:

  • Cell type of interest (e.g., lymphocytes, mesenchymal stem cells)

  • Serum-free cell culture medium

  • S1P

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plate

  • Flow cytometer

  • Counting beads (for absolute cell counting)

Procedure:

  • Preparation:

    • Starve the cells in serum-free medium for 2-4 hours prior to the assay.

    • Prepare serial dilutions of S1P in serum-free medium in the lower chambers of a 24-well plate. Include a negative control with serum-free medium only.

    • Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Migration Assay:

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

    • Place the inserts into the wells of the 24-well plate containing the S1P dilutions.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours (or an optimized time for your cell type).

  • Cell Quantification:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Add a known number of counting beads to each sample.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population and the counting bead population.

    • Calculate the absolute number of migrated cells in each sample based on the ratio of cell events to bead events.

    • Plot the number of migrated cells against the S1P concentration to generate a chemotactic curve.

Concluding Remarks

The study of S1P signaling is a dynamic field with significant implications for drug discovery and development. Flow cytometry provides a robust and high-throughput platform for investigating the multifaceted roles of S1P in cellular biology. The protocols and data presented here offer a foundational framework for researchers and scientists to design and execute experiments aimed at unraveling the complexities of the S1P-S1PR axis.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant SCR Domain Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers encountering challenges with the expression and folding of recombinant Short Complement Regulator (SCR) domain proteins, with a focus on large constructs such as the 15-domain extracellular region of Complement Receptor Type 2 (CR2 SCR 1-15).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My recombinant SCR protein is forming insoluble inclusion bodies in E. coli. What should I do?

A1: Inclusion body formation is a common challenge when expressing complex eukaryotic proteins in bacteria.[1][2] This occurs when the rate of protein synthesis overwhelms the cellular folding machinery, leading to the aggregation of misfolded proteins.[2] Here are several strategies to address this issue:

  • Optimize Expression Conditions:

    • Lower Temperature: Reduce the induction temperature to 15-25°C. This slows down the rate of protein synthesis, which can give the polypeptide more time to fold correctly.[3]

    • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the expression rate and may enhance solubility.[3]

    • Change Host Strain: Utilize E. coli strains engineered to enhance protein folding, such as those co-expressing chaperone proteins (e.g., Rosetta-gami™ or BL21 with a pG-Tf2 plasmid).[2]

  • Modify the Expression Construct:

    • Add a Solubility-Enhancing Tag: Fusing a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) to your SCR protein can significantly improve its solubility.[4][5]

  • Refold from Inclusion Bodies: If optimizing expression for soluble protein fails, you can purify the protein from inclusion bodies and refold it in vitro. This involves solubilizing the aggregates with strong denaturants followed by a controlled removal of the denaturant to allow proper folding.[6]

Q2: I have a very low yield of soluble SCR protein. How can I improve it?

A2: Low yield is often linked to issues with transcription, translation, or protein stability.[1]

  • Codon Optimization: Ensure the coding sequence of your SCR protein is optimized for the codon usage of your expression host (E. coli).[4]

  • Promoter Strength: Use a vector with a tightly regulated and strong promoter to control the timing and level of expression.[1]

  • Media and Culture Conditions: Optimizing media composition and ensuring adequate aeration can significantly improve cell density and protein yield.[1][7] Auto-induction media can sometimes increase yields by inducing expression at a higher cell density.[7]

  • Protease Inhibition: Add protease inhibitors during cell lysis to prevent degradation of your target protein.[1]

Q3: My purified SCR protein is aggregating over time. How can I improve its stability?

A3: Aggregation of purified protein suggests suboptimal buffer conditions or inherent instability of the folded state.

  • Buffer Optimization: Screen different buffer conditions, varying pH and ionic strength, to find the optimal conditions for your protein's stability.

  • Use of Additives: Include stabilizing agents in your storage buffer, such as glycerol (5-20%), or low concentrations of detergents or arginine.[8] These additives can help prevent aggregation by reducing non-specific hydrophobic interactions.[8]

  • Concentration: Store your protein at an optimal concentration. For some proteins, being too concentrated or too dilute can promote aggregation. Determine the best concentration range empirically.

Q4: How can I confirm that my refolded SCR protein is correctly folded and functional?

A4: Verifying the correct fold is crucial, especially after refolding from inclusion bodies.[6]

  • Spectroscopic Methods: Use Circular Dichroism (CD) spectroscopy to analyze the secondary structure of your protein. A correctly folded SCR domain should exhibit a characteristic beta-sheet spectrum.[6]

  • Chromatographic Methods: Correctly folded, monomeric protein should elute as a single, sharp peak on a Size-Exclusion Chromatography (SEC) column. Aggregated protein will elute earlier in the void volume.[9]

  • Functional Assays: The ultimate test of correct folding is functionality. For a protein like CR2 SCR 1-15, this would involve ligand-binding assays (e.g., with C3d) using techniques like ELISA or Surface Plasmon Resonance (SPR).[10]

Data Presentation: Optimizing Refolding Conditions

The following table summarizes a hypothetical screening experiment for optimizing the refolding of an SCR protein from inclusion bodies via dilution. The goal is to identify additives that suppress aggregation and improve the yield of monomeric, correctly folded protein.

Refolding Buffer Additive Concentration Final Protein Conc. Aggregation (%) (by SEC) Yield of Monomer (%) (by SEC)
None (Control)-0.05 mg/mL8515
L-Arginine0.4 M0.05 mg/mL3070
Glycerol10% (v/v)0.05 mg/mL6040
PEG 33501% (w/v)0.05 mg/mL4555
L-Arginine + Glycerol0.4 M + 5%0.05 mg/mL2575

This data is illustrative and serves as an example for experimental design.

Experimental Protocols

Protocol 1: Isolation and Solubilization of Inclusion Bodies

This protocol describes the initial steps for recovering recombinant SCR protein expressed as inclusion bodies in E. coli.

  • Cell Lysis:

    • Resuspend the cell pellet from a 1L culture in 50 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the suspension on ice to disrupt cells and shear DNA. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5 minutes of sonication time.

  • Inclusion Body Washing:

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant (soluble fraction).

    • Resuspend the pellet (inclusion bodies) in 50 mL of Wash Buffer (Lysis Buffer + 1% Triton X-100).

    • Centrifuge again at 15,000 x g for 20 minutes. Repeat the wash step two more times to remove contaminating proteins and membrane fragments.

  • Solubilization:

    • Resuspend the final washed pellet in 20 mL of Solubilization Buffer (50 mM Tris-HCl pH 8.0, 6 M Guanidinium HCl, 10 mM DTT).

    • Stir at room temperature for 1-2 hours or overnight at 4°C until the pellet is fully dissolved.

    • Centrifuge at 20,000 x g for 30 minutes to pellet any remaining insoluble material. The supernatant contains the denatured SCR protein. Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: On-Column Refolding of His-tagged SCR Protein

This method uses Immobilized Metal Affinity Chromatography (IMAC) to capture the denatured protein and refold it while it is bound to the resin, which can minimize aggregation.

  • Column Preparation:

    • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Solubilization Buffer.

  • Protein Binding:

    • Load the solubilized protein supernatant onto the column at a slow flow rate.

  • Refolding Gradient:

    • Wash the column with 10 CV of Solubilization Buffer.

    • Initiate a linear gradient from Solubilization Buffer (Buffer A) to Refolding Buffer (Buffer B: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM Imidazole, 0.4 M L-Arginine) over 20 CV. This gradually removes the denaturant, allowing the protein to refold on the column.

  • Elution:

    • Wash the column with 5 CV of Refolding Buffer.

    • Elute the refolded protein with Elution Buffer (Refolding Buffer + 250 mM Imidazole).

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE for purity and by Size-Exclusion Chromatography (SEC) to assess the monomeric state and identify any aggregates.

Visualizations

Troubleshooting Workflow for Inclusion Bodies

This diagram outlines a logical decision-making process for addressing the issue of inclusion body formation.

InclusionBody_Troubleshooting start Start: SCR protein forms inclusion bodies optimize_expr Optimize Expression Conditions (Lower Temp, Lower Inducer) start->optimize_expr check_soluble Check for Soluble Protein Expression optimize_expr->check_soluble soluble_ok Success: Purify Soluble Protein check_soluble->soluble_ok Yes refold_path Proceed with Inclusion Body Purification and Refolding check_soluble->refold_path No solubilize 1. Isolate & Solubilize Inclusion Bodies (e.g., 6M Gua-HCl) refold_path->solubilize refold 2. Refold Protein (e.g., Dilution, Dialysis, On-Column) solubilize->refold check_fold Assess Folding & Functionality (SEC, CD, Assay) refold->check_fold refold_ok Success: Correctly Folded Protein check_fold->refold_ok Correct refold_fail Optimize Refolding Conditions (Buffers, Additives) check_fold->refold_fail Incorrect/ Aggregated refold_fail->refold Re-try

Caption: A decision tree for troubleshooting inclusion bodies.

On-Column Refolding Experimental Workflow

This diagram illustrates the key steps involved in the on-column refolding protocol described above.

OnColumn_Refolding_Workflow start Solubilized IB Supernatant (6M Gua-HCl) bind Bind to Ni-NTA Column start->bind gradient Apply Refolding Gradient (6M -> 0M Gua-HCl) bind->gradient elute Elute with Imidazole gradient->elute analysis Analyze Fractions (SDS-PAGE, SEC) elute->analysis finish Purified, Refolded Protein analysis->finish

References

Technical Support Center: Enhancing the Stability of Purified CR2 SCR 1-15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and stabilization of recombinant Complement Receptor 2 (CR2) Short Consensus Repeats (SCR) 1-15. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this multi-domain protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the integrity and functionality of your purified CR2 SCR 1-15.

Troubleshooting Guide: Common Stability Issues

Researchers working with purified CR2 SCR 1-15, a large and flexible glycoprotein, often face challenges related to its stability. The most common issues are aggregation and proteolytic degradation, which can compromise experimental results and reduce the protein's therapeutic potential. This guide provides a structured approach to identifying and resolving these problems.

Issue 1: Protein Aggregation

Visible precipitation, increased turbidity, or the appearance of high molecular weight species on a size-exclusion chromatogram are all indicators of protein aggregation. Aggregation can be triggered by various factors including suboptimal buffer conditions, temperature fluctuations, and high protein concentrations.

Potential Cause Recommended Solution
Suboptimal Buffer pH Proteins are often least soluble at their isoelectric point (pI). Determine the theoretical pI of CR2 SCR 1-15 and select a buffer with a pH at least one unit away. Perform a pH screening experiment to identify the optimal pH for solubility and stability.
Inappropriate Salt Concentration Low salt concentrations can lead to aggregation driven by electrostatic interactions, while very high salt concentrations can cause "salting out". Optimize the salt concentration (e.g., NaCl, KCl) in your buffer. A common starting point is 150 mM NaCl.
Hydrophobic Interactions The exposure of hydrophobic patches can lead to aggregation. Include additives in your buffer to mitigate these interactions.
High Protein Concentration Concentrating the protein can increase the likelihood of aggregation. If possible, work with the protein at the lowest concentration suitable for your application. If high concentrations are necessary, screen for stabilizing excipients.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Aliquot the purified protein into single-use volumes to avoid multiple freeze-thaw cycles. The addition of cryoprotectants is also recommended.

Issue 2: Proteolytic Degradation

The appearance of lower molecular weight bands on an SDS-PAGE gel is a clear sign of proteolytic degradation. This can occur during purification or storage if proteases are not effectively removed or inhibited.

Potential Cause Recommended Solution
Co-purification of Proteases Proteases from the expression host (e.g., insect cells) can co-purify with CR2 SCR 1-15. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and throughout the purification process.[1]
Endogenous Protease Activity Some proteases may be tightly associated with the recombinant protein. Keep the protein at low temperatures (on ice or at 4°C) at all times during purification and handling.[1]
Suboptimal Storage Conditions Residual protease activity can lead to degradation over time, even at low temperatures. Store the purified protein at -80°C or in liquid nitrogen for long-term stability. The addition of protease inhibitors to the final storage buffer can also be beneficial.
Instability of the Protein The flexible nature of the multi-domain SCR structure may make certain linker regions susceptible to cleavage. Ensure the protein is in a buffer that promotes a stable conformation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of purified CR2 SCR 1-15.

Q1: What is the best buffer for purifying and storing CR2 SCR 1-15?

A1: While the optimal buffer should be determined empirically for your specific construct and application, a good starting point is a phosphate or Tris-based buffer at a pH between 7.0 and 8.0, containing 150 mM NaCl.[2][3] For long-term storage, the addition of stabilizers is recommended.

Q2: What additives can I use to improve the stability of my purified CR2 SCR 1-15?

A2: Several types of excipients can enhance protein stability. These include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (5-10% w/v) can act as cryoprotectants and protein stabilizers.[4][5]

  • Amino Acids: L-arginine (e.g., 0.2 M) is known to prevent aggregation.[4]

  • Detergents: Low concentrations of non-ionic detergents like Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) (0.01-0.05% v/v) can help prevent surface-induced aggregation.[4]

Q3: How should I store my purified CR2 SCR 1-15 for long-term use?

A3: For long-term storage, it is crucial to minimize degradation. The following table summarizes recommended storage conditions:

Storage Duration Temperature Recommended Conditions
Short-term (days to weeks)4°CIn a sterile-filtered, optimized buffer containing protease inhibitors.
Long-term (months to years)-80°C or Liquid NitrogenFlash-freeze single-use aliquots in an optimized buffer containing a cryoprotectant (e.g., 10% glycerol or sucrose).

Q4: How can I assess the stability of my purified CR2 SCR 1-15?

A4: Several biophysical techniques can be employed to monitor the stability of your protein:

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: A rapid method to determine the melting temperature (Tm) of the protein in different buffer conditions. An increase in Tm indicates greater stability.

  • Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregates. A stable protein preparation will show a single, symmetrical peak corresponding to the monomer.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and can detect the presence of aggregates.

  • SDS-PAGE: A simple and effective way to visualize proteolytic degradation.

Experimental Protocols

Protocol 1: Buffer Optimization using Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol describes a high-throughput method to screen for optimal buffer conditions that enhance the thermal stability of CR2 SCR 1-15.

Materials:

  • Purified CR2 SCR 1-15

  • SYPRO Orange Protein Gel Stain (5000x stock in DMSO)

  • A panel of buffers with varying pH (e.g., citrate, phosphate, Tris, HEPES)

  • Stock solutions of salts (e.g., NaCl, KCl) and excipients (e.g., sucrose, L-arginine, glycerol)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare Protein-Dye Mixture: Dilute the purified CR2 SCR 1-15 to a final concentration of 2 µM in the desired test buffer. Prepare a working solution of SYPRO Orange dye by diluting the 5000x stock 1:1000 in the same buffer. Mix the protein and dye solutions.

  • Aliquot into Plate: Dispense 20 µL of the protein-dye mixture into each well of the qPCR plate. Include a no-protein control (buffer and dye only) for background subtraction.

  • Perform Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. A higher Tm indicates a more stable protein in that specific buffer condition.

Protocol 2: Assessment of Aggregation by Size-Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to monitor the presence of aggregates in a purified CR2 SCR 1-15 sample.

Materials:

  • Purified CR2 SCR 1-15 sample

  • SEC column suitable for the molecular weight of CR2 SCR 1-15 (approximately 135 kDa)

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2)

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the purified CR2 SCR 1-15 onto the column.

  • Chromatogram Analysis: Monitor the elution profile at 280 nm. A stable, monomeric preparation of CR2 SCR 1-15 should elute as a single, symmetrical peak at the expected retention volume. The presence of peaks eluting earlier than the main peak indicates the presence of soluble aggregates.

  • Quantification: The percentage of aggregate can be calculated by integrating the area of the aggregate peaks and the monomer peak.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_purification Protein Purification cluster_stability_assessment Stability Assessment cluster_outcomes Analysis Purification Purified CR2 SCR 1-15 DSF Differential Scanning Fluorimetry (DSF) Purification->DSF SEC Size-Exclusion Chromatography (SEC) Purification->SEC DLS Dynamic Light Scattering (DLS) Purification->DLS SDS_PAGE SDS-PAGE Purification->SDS_PAGE Tm Melting Temperature (Tm) DSF->Tm Aggregation Aggregation State SEC->Aggregation DLS->Aggregation Degradation Degradation Profile SDS_PAGE->Degradation

Caption: Workflow for assessing the stability of purified CR2 SCR 1-15.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions Aggregation_Observed Aggregation Observed (Precipitate, Turbidity, HMW species) pH Suboptimal pH Aggregation_Observed->pH Salt Inappropriate Salt Concentration Aggregation_Observed->Salt Concentration High Protein Concentration Aggregation_Observed->Concentration Freeze_Thaw Freeze-Thaw Cycles Aggregation_Observed->Freeze_Thaw Optimize_pH Optimize Buffer pH (away from pI) pH->Optimize_pH Optimize_Salt Optimize Salt Concentration Salt->Optimize_Salt Add_Excipients Add Stabilizing Excipients (e.g., Arginine, Sugars) Concentration->Add_Excipients Lower_Concentration Lower Protein Concentration Concentration->Lower_Concentration Aliquot Aliquot for Single Use + Cryoprotectants Freeze_Thaw->Aliquot

Caption: Troubleshooting logic for addressing CR2 SCR 1-15 aggregation.

Proteolysis_Prevention_Pathway Start Cell Lysis Lysis_Buffer Lysis Buffer + Protease Inhibitors Start->Lysis_Buffer Purification_Steps Purification Steps (e.g., Chromatography) Lysis_Buffer->Purification_Steps Cold_Temp Maintain Low Temp (4°C / on ice) Lysis_Buffer->Cold_Temp Purification_Steps->Cold_Temp Final_Product Purified CR2 SCR 1-15 Purification_Steps->Final_Product Cold_Temp->Final_Product Storage Long-term Storage (-80°C / LN2) Final_Product->Storage

Caption: Key steps for preventing proteolytic degradation during purification.

References

Technical Support Center: Troubleshooting Low Yield of SCR15 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Ambiguity in "SCR15" Prevents Further Processing

Our initial investigation into "this compound" has revealed that this designation is ambiguous and may refer to several distinct proteins across different organisms. To provide you with an accurate and relevant technical support guide for troubleshooting low expression yield, it is crucial to first identify the specific this compound protein you are working with.

Based on our preliminary research, "this compound" could potentially refer to:

  • Complement Receptor Type 2 (CR2/CD21): A human protein involved in the complement system and B-cell activation, which contains multiple Short Complement Regulator (SCR) domains.[1]

  • Sec15: A component of the exocyst complex in yeast, essential for vesicular transport.[2]

  • Sex combs reduced (SCR): A Hox protein in Drosophila that plays a role in segment identity.[3]

  • SCARECROW (SCR): A plant-specific GRAS family protein involved in root development in organisms like Arabidopsis.[4]

  • Salp15: An immunosuppressive protein found in the saliva of ticks.[5]

  • SLC15 family: A family of proton-coupled oligopeptide transporters.[6]

  • EGL-15: A fibroblast growth factor receptor in C. elegans.[7]

Each of these proteins has unique characteristics, and the strategies for troubleshooting low expression would be highly dependent on the specific protein and the expression system being used.

To proceed, please clarify the following:

  • Full name of the protein: What is the complete name of the protein you are referring to as this compound?

  • Organism of origin: From which species is this protein derived?

  • Expression system: What expression system are you currently using (e.g., E. coli, yeast, insect cells, mammalian cells)?

Once this information is provided, we can develop a tailored and effective troubleshooting guide to address your specific challenges with low this compound expression.

References

Technical Support Center: Optimizing Buffer Conditions for SCR15 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for SCR15 binding assays. The information is tailored to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound binding assay?

A1: The optimal pH for an this compound binding assay is critical as it directly influences the charge distribution on the protein surface, which can significantly affect binding affinity. While the ideal pH is protein-specific, a common starting point for many protein-protein interactions is a physiological pH range of 7.2 to 7.6.[1] It is highly recommended to perform a pH screening experiment, testing a range of pH values (e.g., from 6.0 to 8.5) to determine the optimal condition for your specific this compound construct and its binding partner. Some interactions may favor more acidic or alkaline conditions to achieve maximal binding.[2][3]

Q2: How does ionic strength affect this compound binding?

A2: Ionic strength, primarily determined by the salt concentration in the buffer, plays a crucial role in modulating protein-protein interactions.[4][5]

  • Low Ionic Strength: At very low salt concentrations, non-specific electrostatic interactions can be more pronounced, potentially leading to increased background binding.

  • High Ionic Strength: Conversely, high salt concentrations can shield electrostatic interactions that are essential for the specific binding of this compound to its ligand, thereby reducing the binding signal.[6]

  • Optimization: It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength that maximizes the specific binding signal while minimizing non-specific interactions.

Q3: What are common buffer additives, and when should I use them?

A3: Buffer additives can be used to enhance protein stability, reduce non-specific binding, and improve overall assay performance.[7] Common additives include:

  • Detergents (e.g., Tween-20, Triton X-100): Low concentrations (typically 0.01% to 0.1%) of non-ionic detergents are often included to prevent protein aggregation and reduce non-specific binding to surfaces.

  • Carrier Proteins (e.g., Bovine Serum Albumin - BSA): BSA (typically at 0.1%) can be added to block non-specific binding sites on reaction vessels and beads.

  • Reducing Agents (e.g., DTT, β-mercaptoethanol): If your this compound protein is prone to oxidation-induced aggregation, the inclusion of a reducing agent may be beneficial. However, be cautious as this could disrupt essential disulfide bonds within the SCR domain.

  • Glycerol: Often used at 5-20%, glycerol can act as a protein stabilizer.

The necessity and optimal concentration of these additives should be determined empirically for each specific assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background/Non-Specific Binding 1. Inappropriate ionic strength. 2. Suboptimal pH. 3. Hydrophobic interactions with assay surfaces. 4. Insufficient blocking.1. Optimize salt concentration (e.g., titrate NaCl from 50 mM to 500 mM). 2. Perform a pH screen (e.g., pH 6.0-8.5). 3. Include a non-ionic detergent (e.g., 0.05% Tween-20). 4. Increase the concentration of blocking agent (e.g., BSA up to 1%) or extend the blocking incubation time.
Low or No Binding Signal 1. Incorrect buffer pH leading to unfavorable protein charge. 2. Ionic strength too high, masking key electrostatic interactions. 3. This compound protein is aggregated or misfolded. 4. Degradation of the target protein.1. Test a range of pH values to find the optimal binding condition. 2. Decrease the salt concentration in the binding buffer. 3. Add a stabilizing agent like glycerol (5-10%). 4. Add protease inhibitors to the buffer. Ensure all experimental steps are performed on ice.
Inconsistent/Irreproducible Results 1. Buffer components degrading over time. 2. Variability in buffer preparation. 3. Protein instability in the chosen buffer.1. Prepare fresh buffers for each experiment. 2. Ensure accurate and consistent preparation of all buffer stocks and working solutions. 3. Evaluate the need for stabilizing additives such as glycerol or consider a different buffering agent.

Experimental Protocols

Protocol 1: pH Optimization for this compound Binding Assay
  • Prepare a series of binding buffers: Prepare identical binding buffers with the same salt concentration (e.g., 150 mM NaCl) but varying the pH in 0.5 unit increments from 6.0 to 8.5. Use appropriate buffering agents for each pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5).

  • Set up the binding reaction: For each pH condition, incubate a constant amount of this compound and its binding partner.

  • Incubate: Incubate the reactions under standard conditions (e.g., room temperature for 1 hour).

  • Wash and Detect: Wash away unbound proteins and detect the binding signal using your established assay method (e.g., ELISA, SPR, etc.).

  • Analyze: Plot the binding signal as a function of pH to determine the optimal pH for the interaction.

Protocol 2: Ionic Strength Optimization
  • Prepare buffers with varying salt concentrations: Using the optimal pH determined from Protocol 1, prepare a series of binding buffers with varying NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).

  • Perform the binding assay: Following the same procedure as the pH optimization, perform the binding assay at each salt concentration.

  • Analyze the results: Plot the binding signal against the NaCl concentration to identify the ionic strength that provides the best signal-to-noise ratio.

Visualizations

Experimental_Workflow Experimental Workflow for Buffer Optimization cluster_ph pH Optimization cluster_salt Ionic Strength Optimization cluster_additives Additive Screening ph_start Prepare Buffers (pH 6.0 - 8.5) ph_assay Perform Binding Assay ph_start->ph_assay ph_analyze Analyze Signal vs. pH ph_assay->ph_analyze ph_optimal Determine Optimal pH ph_analyze->ph_optimal salt_start Prepare Buffers (Varying [NaCl]) ph_optimal->salt_start Use Optimal pH salt_assay Perform Binding Assay (at Optimal pH) salt_start->salt_assay salt_analyze Analyze Signal vs. [NaCl] salt_assay->salt_analyze salt_optimal Determine Optimal [NaCl] salt_analyze->salt_optimal add_start Prepare Buffers with Additives (e.g., Tween-20, BSA) salt_optimal->add_start Use Optimal [NaCl] add_assay Perform Binding Assay (at Optimal pH and [NaCl]) add_start->add_assay add_analyze Compare Signal-to-Noise add_assay->add_analyze final_buffer Final Optimized Buffer add_analyze->final_buffer

Caption: Workflow for systematic optimization of buffer conditions.

Troubleshooting_Logic Troubleshooting Logic for Poor Binding Signal start Low or No Signal check_ph Is pH Optimized? start->check_ph check_salt Is Ionic Strength Too High? check_ph->check_salt Yes solution_ph Perform pH Screen check_ph->solution_ph No check_protein Is Protein Integrity Confirmed? check_salt->check_protein No solution_salt Decrease Salt Concentration check_salt->solution_salt Yes solution_protein Add Stabilizers / Protease Inhibitors check_protein->solution_protein No end_node Signal Improved check_protein->end_node Yes solution_ph->end_node solution_salt->end_node solution_protein->end_node

Caption: Decision tree for troubleshooting low binding signals.

References

Technical Support Center: Troubleshooting Non-Specific Binding in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and troubleshooting non-specific binding issues commonly encountered in cell-based immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of an immunoassay?

A1: Non-specific binding refers to the attachment of primary or secondary antibodies to unintended cellular components or surfaces, rather than the target antigen of interest. This can lead to high background signals, reduced assay sensitivity, and potentially false-positive results.[1][2]

Q2: What are the primary causes of non-specific binding?

A2: Non-specific binding can arise from several factors, including:

  • Hydrophobic and Ionic Interactions: Antibodies may interact with various cellular components through non-specific hydrophobic or electrostatic forces.[3]

  • Fc Receptor Binding: Immune cells (like macrophages, B cells, and neutrophils) express Fc receptors on their surface, which can bind to the Fc region of antibodies, leading to significant off-target signal.[1][4][5]

  • Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies can increase the likelihood of low-affinity, non-specific interactions.[4][6]

  • Inadequate Blocking: Failure to properly block all unoccupied surfaces of the assay plate or cellular preparation can leave sites available for antibodies to bind non-specifically.[6]

  • Cross-Reactivity: The primary or secondary antibody may recognize similar epitopes on other proteins within the sample.

  • Cell Health and Permeabilization: Dead cells can be "sticky" due to exposed DNA, leading to antibody aggregation and non-specific binding.[4] Improper permeabilization can also expose intracellular components that may bind antibodies non-specifically.[7][8][9]

Q3: How can I prevent non-specific binding in my experiments?

A3: Several strategies can be employed to minimize non-specific binding:

  • Effective Blocking: Use an appropriate blocking agent to saturate non-specific binding sites.

  • Antibody Optimization: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background.

  • Inclusion of Detergents: Adding a mild, non-ionic detergent to your wash and antibody dilution buffers can help to disrupt weak, non-specific interactions.

  • Fc Receptor Blocking: If working with cell types known to express Fc receptors, use an Fc blocking reagent.[4]

  • Proper Washing: Implement thorough and consistent wash steps to remove unbound and weakly bound antibodies.

  • Use of High-Quality Reagents: Ensure that your antibodies are of high quality and have been validated for your specific application.

Troubleshooting Guide

High Background Signal

High background is a common manifestation of non-specific binding. The following table summarizes potential causes and suggested solutions.

Potential Cause Recommended Action
Inadequate Blocking Increase the concentration of the blocking agent, extend the blocking incubation time, or try a different blocking agent.[6]
Excessive Antibody Concentration Perform a titration of both primary and secondary antibodies to find the optimal dilution.
Fc Receptor Binding Include an Fc receptor blocking step in your protocol before adding the primary antibody.[4]
Improper Washing Increase the number and/or duration of wash steps. Ensure complete removal of wash buffer between steps.
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with off-target species' IgG.
Presence of Dead Cells Use a viability dye to exclude dead cells from the analysis or ensure high cell viability before starting the experiment.[4]
Sub-optimal Permeabilization Titrate the concentration and incubation time of the permeabilization agent.[7][8][9]

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the level of non-specific binding. The following table provides a comparison of commonly used blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5%Widely used, effective for many applications.Can have lot-to-lot variability; may not be suitable for all antibody-antigen pairs due to potential cross-reactivity.
Non-fat Dry Milk 1-5%Inexpensive and readily available; effective at blocking.Not recommended for biotin-based detection systems due to endogenous biotin; may contain phosphoproteins that interfere with phospho-specific antibody staining.
Normal Serum 1-10%Very effective at preventing non-specific binding of the secondary antibody when the serum is from the same species as the secondary antibody host.[3]Can be more expensive; must match the host species of the secondary antibody.
Fish Gelatin 0.1-0.5%Low cross-reactivity with mammalian antibodies.May not be as effective as BSA or milk in all situations.
Commercial/Synthetic Blockers VariesOften protein-free, reducing the chance of cross-reactivity; can offer more consistent performance.Can be more expensive.

Experimental Protocols

Protocol 1: General Blocking and Antibody Incubation

This protocol provides a general workflow for blocking and antibody incubation to minimize non-specific binding.

  • Preparation: Prepare blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20). Prepare primary and secondary antibody dilutions in a suitable antibody diluent (e.g., 1% BSA in PBS with 0.1% Tween-20).

  • Blocking: After cell fixation and permeabilization (if required), incubate the samples with blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add the diluted primary antibody. Incubate for the recommended time and temperature (e.g., overnight at 4°C or 1-2 hours at room temperature).

  • Washing: Wash the samples three times with wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each.

  • Secondary Antibody Incubation: Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light if using a fluorescently labeled secondary.

  • Final Washes: Repeat the washing step (step 4) three times.

  • Analysis: Proceed with imaging or other detection methods.

Protocol 2: Antibody Titration by Dot Blot

This is a quick method to determine the optimal antibody concentration without performing a full experiment.

  • Antigen Preparation: Prepare serial dilutions of your target antigen (cell lysate or purified protein).

  • Dotting: Spot 1-2 µL of each antigen dilution onto a nitrocellulose or PVDF membrane and let it air dry.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Cut the membrane into strips. Incubate each strip with a different dilution of your primary antibody for 1 hour at room temperature.

  • Washing: Wash the strips three times with wash buffer.

  • Secondary Antibody Incubation: Incubate all strips with the recommended dilution of your secondary antibody for 1 hour at room temperature.

  • Detection: Wash the strips and proceed with your detection method (e.g., chemiluminescence or fluorescence). The optimal primary antibody concentration will be the one that gives a strong signal on the antigen dots with minimal background on the membrane.

Mandatory Visualizations

NonSpecificBindingCauses cluster_causes Potential Causes of Non-Specific Binding cluster_outcome Experimental Outcome hydrophobic Hydrophobic/Ionic Interactions high_background High Background Signal hydrophobic->high_background fc_receptor Fc Receptor Binding fc_receptor->high_background antibody_conc High Antibody Concentration antibody_conc->high_background blocking Inadequate Blocking blocking->high_background cross_reactivity Antibody Cross-Reactivity cross_reactivity->high_background cell_health Poor Cell Health/Permeabilization cell_health->high_background

Caption: Key contributors to non-specific antibody binding in immunoassays.

TroubleshootingWorkflow start High Background Observed check_controls Review Controls (No Primary Ab, Isotype) start->check_controls optimize_blocking Optimize Blocking (Agent, Time, Conc.) check_controls->optimize_blocking High Secondary Staining titrate_abs Titrate Primary & Secondary Antibodies check_controls->titrate_abs High Primary-dependent Background improve_washing Improve Wash Steps (Number, Duration) optimize_blocking->improve_washing titrate_abs->improve_washing fc_block Add Fc Receptor Block improve_washing->fc_block check_reagents Check Reagent Quality & Specificity fc_block->check_reagents end Reduced Background check_reagents->end

Caption: A systematic workflow for troubleshooting high background signals.

References

Technical Support Center: Antibody Validation for SCR15 Domain Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody validation focused on the detection of the Short Consensus Repeat 15 (SCR15) domain. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving antibodies targeting the this compound domain, primarily within the context of Complement Factor H (CFH) .

Frequently Asked Questions (FAQs)

Q1: What is this compound, and in which protein is it primarily studied?

A1: this compound refers to the 15th Short Consensus Repeat domain, a structural motif found in several proteins. In the context of immunology and disease research, this compound is a critical domain of Complement Factor H (CFH) . CFH is a key regulator of the alternative pathway of the complement system, a crucial part of the innate immune system. Mutations and polymorphisms within the this compound domain of CFH have been linked to diseases such as atypical hemolytic uremic syndrome (aHUS).[1][2][3]

Q2: Why is antibody validation for this compound detection important?

A2: Antibody validation is crucial to ensure the antibody specifically recognizes and binds to the this compound domain of the target protein (e.g., CFH) with high affinity and specificity. This is essential for obtaining reliable and reproducible results in various applications, including Western Blotting, Immunohistochemistry (IHC), and Immunoprecipitation (IP). Proper validation prevents misleading data that could arise from off-target binding or lot-to-lot variability of the antibody.

Q3: What are the key applications for antibodies targeting the this compound domain?

A3: Antibodies targeting the this compound domain are used in a variety of research applications, including:

  • Western Blotting (WB): To detect the presence and determine the molecular weight of CFH or fragments containing the this compound domain in biological samples.[4]

  • Immunohistochemistry (IHC): To visualize the localization of CFH in tissue samples, which can be important for studying disease pathology.[1][5]

  • Immunoprecipitation (IP): To isolate CFH and its potential binding partners from complex mixtures for further analysis.[6][7]

  • ELISA: To quantify the levels of CFH in plasma or other bodily fluids.

Q4: What are the expected challenges when working with anti-SCR15 antibodies?

A4: Researchers may encounter several challenges, including:

  • Antibody Specificity: Ensuring the antibody specifically targets the this compound domain and does not cross-react with other SCR domains within CFH or other proteins.

  • Lot-to-Lot Variability: Different batches of the same antibody may exhibit variations in performance.

  • Sub-optimal Signal-to-Noise Ratio: High background or weak signal can obscure the specific detection of the this compound domain.

  • Sample Preparation: The method of sample preparation can significantly impact the accessibility of the this compound epitope to the antibody.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments using antibodies for this compound detection.

Western Blotting
Problem Possible Cause Recommended Solution
No Signal or Weak Signal Insufficient antibody concentration.Optimize the primary and secondary antibody dilutions.
Low abundance of the target protein in the sample.Increase the amount of protein loaded onto the gel. Consider using an enriched fraction.
Poor transfer of the protein to the membrane.Verify transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage.
The antibody does not recognize the denatured protein.Try a different antibody validated for Western Blotting.
High Background Antibody concentration is too high.Decrease the concentration of the primary and/or secondary antibody.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Bands Primary antibody is cross-reacting with other proteins.Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Run a negative control with a lysate from a cell line known not to express the target protein.
Secondary antibody is binding non-specifically.Run a control lane with only the secondary antibody.
Immunohistochemistry (IHC)
Problem Possible Cause Recommended Solution
No Staining or Weak Staining Incorrect antibody dilution.Perform a titration of the primary antibody to find the optimal concentration.
Antigen retrieval method is suboptimal.Optimize the antigen retrieval protocol (e.g., heat-induced vs. enzymatic).
The antibody does not work in IHC.Use an antibody specifically validated for IHC.
High Background Staining Non-specific binding of the primary or secondary antibody.Use a more effective blocking solution (e.g., serum from the same species as the secondary antibody).
Endogenous peroxidase or phosphatase activity.Include a quenching step in your protocol (e.g., hydrogen peroxide for peroxidase).
Tissue Damage Harsh antigen retrieval conditions.Reduce the temperature or duration of the antigen retrieval step.
Immunoprecipitation (IP)
Problem Possible Cause Recommended Solution
Low Yield of Target Protein Inefficient antibody-protein binding.Increase the amount of antibody or the incubation time. Ensure the antibody is validated for IP.
The protein of interest is not abundant in the sample.Increase the starting amount of cell lysate.
Harsh lysis or wash conditions.Use a milder lysis buffer and optimize the stringency of the wash buffers.
High Background/Non-specific Binding Non-specific binding of proteins to the beads or antibody.Pre-clear the lysate with beads before adding the IP antibody. Increase the stringency of the wash buffer.
Antibody is binding to the protein A/G beads.Elute with a low pH buffer and neutralize immediately. Consider using a cross-linking agent to covalently attach the antibody to the beads.[6][7]

Experimental Protocols

Standard Western Blotting Protocol for CFH Detection
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the anti-CFH (this compound-specific) antibody diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Standard Immunoprecipitation Protocol for CFH
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-CFH (this compound-specific) antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis.

Visualizations

Caption: Role of Complement Factor H (CFH) in regulating the alternative complement pathway.

Antibody_Validation_Workflow start Start: Antibody Selection wb Western Blot (WB) start->wb Initial Screening ihc Immunohistochemistry (IHC) start->ihc Application-specific ip Immunoprecipitation (IP) start->ip Application-specific specificity Specificity Testing (e.g., knockout/knockdown cells) wb->specificity ihc->specificity ip->specificity reproducibility Reproducibility Check (different lots, different users) specificity->reproducibility end Validated Antibody reproducibility->end

Caption: General workflow for antibody validation for this compound detection.

Troubleshooting_Tree start Experiment Fails no_signal No/Weak Signal? start->no_signal high_bg High Background? no_signal->high_bg No check_ab Check Antibody Concentration & Dilution no_signal->check_ab Yes non_specific Non-specific Bands? high_bg->non_specific No optimize_blocking Optimize Blocking (Time, Agent) high_bg->optimize_blocking Yes check_specificity Validate Antibody Specificity (e.g., KO lysate) non_specific->check_specificity Yes revalidate Re-validate or Choose New Antibody non_specific->revalidate No check_protein Check Protein Loading & Transfer check_ab->check_protein check_protein->revalidate optimize_washing Increase Wash Steps/Duration optimize_blocking->optimize_washing optimize_washing->revalidate check_specificity->revalidate

Caption: Decision tree for troubleshooting common Western Blotting issues.

References

Technical Support Center: Overcoming Aggregation of CR2 SCR 1-15 Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues related to the aggregation of the human complement receptor type 2 (CR2) SCR 1-15 protein during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My purified CR2 SCR 1-15 protein is aggregating. What are the most common causes?

Aggregation of recombinant CR2 SCR 1-15, a large and complex glycoprotein with a molecular weight of approximately 135 kDa[1], can be triggered by several factors. The most common culprits include:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein stability. If the buffer pH is close to the protein's isoelectric point (pI), its net charge will be minimal, reducing repulsion between molecules and promoting aggregation.

  • High Protein Concentration: Concentrating the protein to high levels increases the likelihood of intermolecular interactions that can lead to aggregation.

  • Improper Temperature and Storage: Exposure to elevated temperatures or repeated freeze-thaw cycles can denature the protein, exposing hydrophobic regions that drive aggregation.

  • Presence of Contaminants: Proteases or other contaminants from the expression and purification process can degrade the protein, leading to unstable fragments that are prone to aggregation.

  • Issues with Glycosylation: As a heavily glycosylated protein, improper or heterogeneous glycosylation can affect the folding, stability, and solubility of CR2 SCR 1-15. Deglycosylation has been shown to decrease the stability of similar proteins[2][3].

Q2: How can I determine the optimal buffer pH to prevent aggregation?

The optimal buffer pH should be approximately 1-2 units away from the protein's isoelectric point (pI). While the theoretical pI of the full-length extracellular domain of human CR2 is not definitively established in the literature, different fragments have predicted pIs ranging from 6.7 to 8.2. Therefore, empirical determination of the optimal pH is crucial.

Troubleshooting Guide: Buffer Optimization

A systematic approach to optimizing your buffer composition is the first line of defense against aggregation.

Key Parameters to Optimize:
ParameterRecommended Starting RangeRationale
pH 6.0 - 8.5 (empirically test)Maintain a net charge on the protein to promote repulsion and prevent aggregation. Avoid the protein's isoelectric point (pI).
Salt Concentration (e.g., NaCl) 150 mM - 500 mMHigh salt concentrations can help to solubilize proteins by shielding surface charges and preventing non-specific interactions.
Buffer Type Tris, HEPES, PhosphateChoose a buffer with a pKa close to the desired pH to ensure stable buffering capacity.

Q3: What additives can I use to prevent or reduce the aggregation of my CR2 SCR 1-15 protein?

Several classes of additives can be incorporated into your buffers to enhance the stability of CR2 SCR 1-15. It is recommended to test these additives empirically to find the most effective combination and concentration for your specific protein construct and experimental conditions.

Common Stabilizing Additives:
Additive ClassExamplesRecommended ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) for Glycerol0.25-1 M for SugarsPromote preferential hydration of the protein, stabilizing its native conformation.[4]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMCan suppress aggregation by interacting with hydrophobic patches and charged residues on the protein surface.[5]
Reducing Agents Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)1-5 mMPrevent the formation of incorrect disulfide bonds, which can lead to aggregation. CR2 contains conserved cysteine residues involved in disulfide bridges.[6]
Non-ionic Detergents Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80)0.01-0.1% (v/v)Can help to solubilize aggregation-prone hydrophobic regions of the protein without causing denaturation.[5]

Experimental Protocols

Protocol 1: Dialysis for Buffer Exchange and Additive Screening

This protocol describes a method for systematically testing different buffer conditions to identify the optimal formulation for preventing CR2 SCR 1-15 aggregation.

Workflow for Buffer Optimization:

Buffer_Optimization_Workflow start Start with Aggregated CR2 SCR 1-15 Sample prepare_buffers Prepare a Panel of Test Buffers (Varying pH, Salt, Additives) start->prepare_buffers dialysis Dialyze Protein Sample Against Each Test Buffer prepare_buffers->dialysis incubation Incubate Samples Under Relevant Conditions (e.g., 4°C, 37°C) dialysis->incubation analysis Analyze Aggregation Levels (e.g., DLS, SEC) incubation->analysis select_optimal Select Buffer with Minimal Aggregation analysis->select_optimal OnColumn_Refolding start Start with Solubilized Inclusion Bodies in Denaturant (e.g., 8M Urea) bind Bind Denatured Protein to Affinity Column (e.g., Ni-NTA) start->bind wash1 Wash with Denaturant-Containing Buffer to Remove Impurities bind->wash1 gradient Apply a Linear Gradient of Decreasing Denaturant Concentration wash1->gradient wash2 Wash with Refolding Buffer (No Denaturant) gradient->wash2 elute Elute Refolded Protein wash2->elute analyze Analyze Purity, Concentration, and Folding State elute->analyze

References

Technical Support Center: Refining Protein Cross-linking Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their protein cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my cross-linking experiment fails?

If an experiment doesn't work on the first attempt, it's often best to repeat it to rule out simple human error or a random fluke before extensively troubleshooting. When you repeat the experiment, consider including additional controls to help diagnose the problem if it persists.[1]

Q2: What are some common causes of failed cross-linking experiments?

Several factors can lead to unsuccessful cross-linking, including:

  • Incorrect or expired reagents: Always check the expiration dates and storage conditions of your cross-linkers and other reagents.[2] Many cross-linkers are unstable in aqueous solutions and should be prepared fresh.[3]

  • Incompatible buffer components: Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with amine-reactive cross-linkers.[3]

  • Suboptimal protein concentration: The concentration of the target protein should be optimized; typically, a range of 10-20 µM is a good starting point for in vitro cross-linking.[3]

  • Incorrect cross-linker concentration: The molar excess of the cross-linker relative to the protein is a critical parameter that usually requires empirical optimization.[4]

  • Human error: Simple mistakes during pipetting or incubation steps can lead to failed experiments.[1][2]

Q3: How do I choose the right cross-linker for my experiment?

The selection of a cross-linker depends on several factors:

  • Target functional groups: The cross-linker must have reactive groups that can form covalent bonds with specific amino acid residues on your protein (e.g., amines, sulfhydryls).[4]

  • Spacer arm length: The distance between the interacting residues on the proteins will determine the required length of the cross-linker's spacer arm.[4]

  • Cell permeability: For in vivo cross-linking, the reagent must be able to cross the cell membrane.

  • Reversibility: Some cross-linkers have cleavable spacer arms, which can be beneficial for downstream analysis like mass spectrometry.

Q4: What are the key differences between in vivo and in vitro cross-linking?

  • In vitro cross-linking is performed on purified proteins in a controlled environment. This approach is useful for studying direct protein-protein interactions.[4]

  • In vivo cross-linking is performed on proteins within living cells. This method is ideal for capturing interactions in their native cellular context, including transient or weak interactions.[4]

Troubleshooting Guides

Problem 1: Low or No Cross-linking Efficiency
Possible Cause Suggested Solution
Incorrect Buffer Ensure the buffer pH is optimal for the cross-linker's reactivity (e.g., pH 7-9 for amine-reactive cross-linkers) and that it does not contain competing reactive species like Tris or glycine.[3]
Inactive Cross-linker Prepare fresh stock solutions of the cross-linker, as many are moisture-sensitive and have a limited shelf life once reconstituted.[3] Store aliquots at -80°C in a water-free solvent like DMSO.[3]
Insufficient Cross-linker Concentration Optimize the cross-linker concentration by performing a titration experiment. A 20- to 500-fold molar excess of cross-linker to protein is a common starting range.[4]
Short Incubation Time Increase the incubation time to allow for sufficient reaction. Typical incubation times range from 15 to 30 minutes at room temperature.[5]
Low Protein Concentration Increase the concentration of your target protein. For in vitro experiments, a concentration of 10-20 µM is often recommended.[3]
Problem 2: Excessive Protein Aggregation or Non-specific Cross-linking
Possible Cause Suggested Solution
Cross-linker Concentration Too High Reduce the molar excess of the cross-linker. High concentrations can lead to intermolecular cross-linking and aggregation.
Prolonged Incubation Time Decrease the reaction time to minimize non-specific cross-linking events.
Inappropriate Cross-linker Consider using a cross-linker with a shorter spacer arm to favor intramolecular cross-linking or a different reactive group to target less abundant residues.
Suboptimal Buffer Conditions Adjust the pH or salt concentration of the buffer to optimize protein solubility and minimize non-specific interactions.
Problem 3: Difficulty Detecting Cross-linked Products
Possible Cause Suggested Solution
Inefficient Detection Method For mass spectrometry analysis, consider using a cleavable cross-linker to simplify peptide identification. For SDS-PAGE, ensure the gel has the appropriate resolving power to separate the cross-linked species from the monomers.
Low Abundance of Cross-linked Species Enrich for the cross-linked proteins using affinity purification if an antibody is available for one of the interacting partners.
Cross-linked Peptide Properties The properties of the cross-linked peptides (e.g., length, charge) may not be ideal for mass spectrometry analysis. Try a different protease for digestion or a different type of cross-linker.[3]

Experimental Protocols

General Protocol for In Vitro Cross-linking of Purified Proteins
  • Sample Preparation: Prepare the purified protein sample in a compatible buffer (e.g., phosphate-buffered saline, PBS, or HEPES buffer) at a concentration of 10-20 µM.[3]

  • Cross-linker Preparation: Prepare a fresh stock solution of the cross-linker in an appropriate solvent (e.g., DMSO for BS3 or DSS).[3]

  • Cross-linking Reaction: Add the cross-linker to the protein solution at the desired final concentration (e.g., starting with a 50-fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Quenching: Stop the reaction by adding a quenching solution, such as 1 M glycine or Tris, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction conditions for common cross-linkers. Note that these are starting points, and optimal conditions should be determined empirically for each specific system.

Cross-linkerReactive TowardsSpacer Arm Length (Å)Typical Protein Concentration (µM)Typical Molar Excess of Cross-linkerBuffer Conditions
BS3 (bis(sulfosuccinimidyl) suberate) Primary amines11.410 - 2020x - 150xpH 7-9, amine-free (e.g., HEPES, PBS)[3]
DSS (disuccinimidyl suberate) Primary amines11.410 - 2020x - 150xpH 7-9, amine-free (e.g., HEPES, PBS)[3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carboxyls and primary amines010100x - 200xpH 4.5-7.2, amine- and carboxyl-free (e.g., MES)[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep Protein Sample Preparation Mixing Mixing Prot_Prep->Mixing CL_Prep Cross-linker Stock Preparation CL_Prep->Mixing Incubation Incubation Mixing->Incubation Quenching Quenching Incubation->Quenching SDS_PAGE SDS-PAGE Quenching->SDS_PAGE Mass_Spec Mass Spectrometry Quenching->Mass_Spec

Caption: A generalized workflow for a protein cross-linking experiment.

nfkb_pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression Nucleus->Gene

References

best practices for storing and handling SCR15 protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling SCR15 protein.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound protein?

For optimal stability, this compound protein should be stored at -80°C for long-term storage.[1] For short-term storage (up to two weeks), -20°C is suitable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the protein into single-use vials upon arrival.[1] If the protein will be used frequently over a short period (a few days to a week), it can be stored at 4°C, but it is crucial to maintain sterile conditions to prevent microbial growth.[2]

Q2: How should I handle lyophilized this compound protein upon receipt?

Before opening the vial, allow the lyophilized this compound protein to equilibrate to room temperature to reduce moisture uptake. When reconstituting, use a sterile, recommended solvent (refer to the product-specific datasheet). Gently mix the solution using a micropipettor; avoid vigorous shaking or vortexing, as this can cause the protein to denature.[3]

Q3: Can I store this compound protein in solution? For how long?

Yes, this compound protein can be stored in solution. For short-term storage (a few days to a week), 4°C is acceptable. For longer-term storage of solutions, adding a cryoprotectant like glycerol to a final concentration of 25-50% and storing at -20°C can extend the shelf life to up to a year.[2][4] However, always refer to the product-specific datasheet for the most accurate storage information.

Q4: What additives can I use to improve the stability of my this compound protein solution?

Several additives can enhance the stability of this compound protein in solution:

  • Cryoprotectants: Glycerol or ethylene glycol (at 25-50%) can be added to prevent the formation of ice crystals during freezing, which can damage the protein.[1]

  • Reducing Agents: Dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) at a concentration of 1-5 mM can help prevent oxidation of cysteine residues.[5]

  • Protease Inhibitors: Adding a protease inhibitor cocktail can prevent degradation of the this compound protein by proteases that may be present as contaminants.[1]

  • Carrier Proteins: For dilute protein solutions (<1 mg/ml), adding a carrier protein like Bovine Serum Albumin (BSA) to a concentration of 1 to 5 mg/ml can help prevent loss of protein due to binding to the storage vial.[5]

Troubleshooting Guides

Issue 1: Low or No Activity of this compound Protein

Possible Cause Troubleshooting Steps
Improper Storage Ensure the protein has been stored at the recommended temperature and that freeze-thaw cycles have been minimized.[1]
Incorrect Folding If the protein was expressed as inclusion bodies, the refolding process may have been incomplete. Consider optimizing the refolding protocol.
Degradation Proteolytic degradation can occur. Always add protease inhibitors to your buffers.[1] Run an SDS-PAGE to check for protein degradation.
Oxidation If this compound is sensitive to oxidation, include reducing agents like DTT or 2-ME in your buffers.[5]

Issue 2: this compound Protein Aggregation

Possible Cause Troubleshooting Steps
High Protein Concentration Store the protein at an optimal concentration (typically 1-5 mg/mL).[1] If aggregation is observed, try diluting the protein solution.
Incorrect Buffer Conditions The pH and ionic strength of the buffer can influence protein solubility. Ensure the buffer pH is appropriate for this compound.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to aggregation.[1] Ensure the protein is stored in single-use aliquots.
Temperature Fluctuations Avoid storing the protein at room temperature for extended periods.[5]

Issue 3: Poor Yield in Downstream Applications (e.g., Pull-Down Assays)

Possible Cause Troubleshooting Steps
Low Protein Concentration The concentration of the this compound protein may be too low for the assay. Consider concentrating the protein sample.
Protein Not Binding to Matrix The affinity tag may be inaccessible. Ensure the protein is properly folded. For GST-tagged proteins, a slow flow rate during sample loading is crucial.
Inefficient Elution The elution conditions may not be optimal. Try increasing the volume of the elution buffer or the elution time.

Quantitative Data Summary

Table 1: Comparison of this compound Protein Storage Conditions

Storage ConditionTypical Shelf LifeRequires Sterile ConditionsNumber of Times Sample May Be Used
Solution at 4°C Up to 1 month[4]Yes[4]Many
Solution with 25-50% Glycerol at -20°C Up to 1 year[4]Usually[4]Many
Frozen at -80°C or in Liquid Nitrogen Years[4]No[4]Once (avoid freeze-thaw)[4]
Lyophilized Years[4]No[4]Once reconstituted, handle as a solution

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Protein

  • Equilibration: Before opening, allow the vial of lyophilized this compound protein to reach room temperature for at least 10 minutes. This prevents condensation from forming inside the vial.

  • Solvent Addition: Add the recommended volume of sterile, high-purity water or buffer to the vial. The specific solvent and volume should be detailed on the product's technical data sheet.

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein completely. Avoid vigorous shaking or vortexing.

  • Aliquoting: To prevent repeated freeze-thaw cycles, immediately aliquot the reconstituted protein into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Protocol 2: Co-Immunoprecipitation (Co-IP) with this compound

  • Cell Lysis: Lyse cells expressing tagged this compound and its potential binding partners in a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific to the this compound tag to the pre-cleared lysate and incubate to allow the antibody to bind to the this compound protein complex.

  • Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the this compound protein and its binding partners from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against this compound and the suspected interacting proteins.

Visualizations

SCR15_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus Receptor Receptor This compound This compound Receptor->this compound recruits Ligand External Signal Ligand->Receptor Adaptor Adaptor Protein This compound->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Experimental_Workflow_CoIP start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-SCR15 Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot elute->analysis

References

Technical Support Center: Interpreting Complex Data from SCR15 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SCR15 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and accurately interpreting data from their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your this compound functional assays, providing potential causes and solutions in a clear, question-and-answer format.

Issue 1: High Background Signal in Phospho-SCR15 Western Blot

Q: I am observing a high background on my Western blot when probing for phosphorylated this compound, making it difficult to identify the specific band. What are the likely causes and how can I resolve this?

A: High background in Western blots for phosphorylated proteins is a common challenge. The primary causes are often related to the blocking step, antibody concentrations, and washing procedures.

Troubleshooting Guide:

Potential CauseRecommended Solution
Inappropriate Blocking Agent Milk is a common blocking agent, but it contains casein, a phosphoprotein that can react with anti-phospho antibodies, leading to high background. Solution: Switch to a protein-free blocking agent or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[1]
Suboptimal Antibody Concentration Using too high a concentration of the primary or secondary antibody can result in non-specific binding. Solution: Perform an antibody titration (dot blot or serial dilution) to determine the optimal concentration that provides a strong signal with minimal background.[1][2]
Insufficient Washing Inadequate washing steps can fail to remove non-specifically bound antibodies. Solution: Increase the number and/or duration of your wash steps. Ensure you are using a buffer with a detergent, such as TBST, to effectively remove unbound antibodies.[1][2][3]
Contaminated Buffers Bacterial growth in buffers can lead to non-specific signals. Solution: Use freshly prepared buffers and consider adding a bacteriostatic agent like sodium azide (0.02%).
Issue 2: Inconsistent Results in this compound-Dependent Cytokine Release Assay (ELISA)

Q: My ELISA results for cytokine release following this compound stimulation show significant variability between replicate wells and across different experiments. What could be the source of this inconsistency?

A: Variability in ELISA results can stem from several factors, including cell handling, reagent preparation, and procedural inconsistencies.

Troubleshooting Guide:

Potential CauseRecommended Solution
Cell Health and Density Inconsistent cell health, passage number, or seeding density can lead to variable responses. Solution: Use cells from a consistent, low passage number. Ensure cells are healthy and seeded at a uniform density. Avoid letting cells become over-confluent.[1]
Pipetting Errors Inaccurate or inconsistent pipetting of reagents, standards, or samples is a major source of variability. Solution: Use calibrated pipettes and ensure proper pipetting technique. Be consistent with the timing of reagent additions.
Inadequate Plate Washing Insufficient washing can leave behind unbound reagents, leading to high and variable background. Solution: Follow the protocol's washing instructions carefully. An automated plate washer can improve consistency.[3]
Plate Stacking During Incubation Stacking plates during incubation can lead to uneven temperature distribution and inconsistent results. Solution: Ensure even temperature distribution by incubating plates separately.[3]
Issue 3: No Detectable Signal in this compound Functional Assay

Q: I am not detecting any signal (e.g., no phosphorylation of this compound or no downstream cytokine production) after stimulating my cells. What should I investigate?

A: A lack of signal can be due to issues with the cells, reagents, or the experimental setup itself.

Troubleshooting Guide:

Potential CauseRecommended Solution
Inactive Stimulus or Compound The stimulating ligand or test compound may be inactive or used at a suboptimal concentration. Solution: Confirm the activity of your stimulus with a positive control cell line known to respond. Perform a dose-response curve to determine the optimal concentration.
Low this compound Expression The cell line used may not express sufficient levels of functional this compound. Solution: Verify this compound expression at the protein level using Western blot or flow cytometry.
Incorrect Timing of Analysis The peak of the response (e.g., phosphorylation or cytokine secretion) may occur at a different time point than the one you are measuring. Solution: Perform a time-course experiment to identify the optimal time point for analysis.[1]
Reagent or Protocol Issue An omitted or improperly prepared reagent can lead to a complete loss of signal. Solution: Carefully review the protocol to ensure all steps were followed correctly and all reagents were added in the proper order.[3][4] Prepare fresh reagents.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated this compound

This protocol outlines the steps for detecting the phosphorylation of this compound in response to a stimulus.

1. Cell Lysis and Protein Quantification:

  • Culture cells to 80-90% confluency.
  • Stimulate cells with the desired ligand or compound for the optimized duration.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
  • Separate proteins by electrophoresis.
  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate with a primary antibody specific for phosphorylated this compound overnight at 4°C.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.
  • Image the blot using a chemiluminescence detection system.

Protocol 2: ELISA for Downstream Cytokine (e.g., IL-6) Release

This protocol describes the quantification of a downstream cytokine secreted by cells following this compound activation.

1. Cell Culture and Stimulation:

  • Seed cells at an optimized density in a 96-well plate.
  • Allow cells to adhere overnight.
  • Stimulate cells with your compound of interest for the predetermined optimal time.

2. Sample Collection:

  • Centrifuge the plate to pellet the cells.
  • Carefully collect the cell culture supernatant for analysis.

3. ELISA Procedure (Sandwich ELISA):

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight.
  • Wash the plate and block with a suitable blocking buffer.
  • Add your standards and samples (supernatants) to the wells and incubate.
  • Wash the plate and add a biotinylated detection antibody.
  • Wash the plate and add streptavidin-HRP.
  • Wash the plate and add a TMB substrate.
  • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Generate a standard curve from the absorbance values of the standards.
  • Calculate the concentration of the cytokine in your samples based on the standard curve.

Quantitative Data Summary

Table 1: Recommended Antibody Dilutions for this compound Assays

AntibodyApplicationStarting Dilution
Anti-Phospho-SCR15 (pY123)Western Blot1:1000
Anti-Total-SCR15Western Blot1:2000
Anti-IL-6 (Capture)ELISA1:500
Anti-IL-6 (Detection)ELISA1:1000

Table 2: Optimization Parameters for this compound Functional Assays

ParameterAssayRecommended Range
Cell Seeding DensityELISA1 x 10⁴ - 5 x 10⁵ cells/well
Stimulation TimeWestern Blot (Phosphorylation)5 - 60 minutes
Stimulation TimeELISA (Cytokine Release)6 - 24 hours
Serum StarvationBoth4 - 16 hours prior to stimulation

Visual Guides

This compound Signaling Pathway

SCR15_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Receptor KinaseA Kinase A This compound->KinaseA Recruitment Ligand Ligand Ligand->this compound Binding pthis compound Phosphorylated This compound KinaseA->pthis compound Phosphorylation Adaptor Adaptor Protein pthis compound->Adaptor Docking SignalB Signaling Molecule B Adaptor->SignalB Activation TranscriptionFactor Transcription Factor SignalB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Gene Cytokine Gene Expression Nucleus->Gene Cytokine Cytokine Release Gene->Cytokine

Caption: A diagram of the hypothetical this compound signaling cascade.

Troubleshooting Workflow for Inconsistent Assay Results

Troubleshooting_Workflow Start Inconsistent Assay Results CheckCells Review Cell Handling: - Consistent Passage? - Uniform Seeding? Start->CheckCells CheckReagents Validate Reagents: - Freshly Prepared? - Correct Concentrations? Start->CheckReagents CheckProcedure Examine Procedure: - Pipetting Technique? - Consistent Incubation? Start->CheckProcedure ReRun Re-run Experiment with Controls CheckCells->ReRun CheckReagents->ReRun CheckProcedure->ReRun ProblemSolved Problem Resolved ReRun->ProblemSolved

References

Validation & Comparative

Unraveling the Role of "SCR15" in the Immune Response: A Comparative Guide to Interleukin-15 and Complement Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "SCR15" is not a standard designation for a single molecule in immunological literature. Based on common nomenclature, this could refer to two distinct and important components of the immune system: Interleukin-15 (IL-15) , a crucial cytokine, or the 15 Short Complement Regulator (SCR) domains of Complement Receptor 2 (CR2/CD21) , a key B-cell co-receptor. This guide provides a detailed comparison of both molecules to fully address the potential scope of the query.

Part 1: Interleukin-15 (IL-15) — A Master Regulator of Cytotoxic and Memory Lymphocytes

Interleukin-15 is a pleiotropic cytokine essential for the development, survival, and activation of critical immune cells, particularly Natural Killer (NK) cells and memory CD8+ T cells.[1][2] Produced by monocytes, macrophages, and dendritic cells, it plays a pivotal role in bridging the innate and adaptive immune responses.[2] Its dysregulation is linked to various autoimmune diseases and cancers, making it a significant target for therapeutic development.[2][3]

IL-15 Signaling Pathway

IL-15 signals primarily through a process called trans-presentation, where it is presented by the IL-15 receptor alpha chain (IL-15Rα) on one cell to the IL-2/IL-15Rβ and common gamma (γc) chains on a responding lymphocyte (e.g., an NK cell).[4][5] This binding activates three major downstream signaling cascades: the JAK/STAT, PI3K/AKT, and MAPK pathways, which collectively drive gene expression for cell survival, proliferation, and effector functions.[1][4]

IL15_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_Lymphocyte NK Cell / CD8+ T Cell cluster_pathways Downstream Signaling cluster_response Cellular Response IL15_IL15Ra IL-15 / IL-15Rα (trans-presentation) IL15R_complex IL-2/15Rβ + γc IL15_IL15Ra->IL15R_complex Binding JAK JAK1/JAK3 IL15R_complex->JAK PI3K PI3K IL15R_complex->PI3K MAPK MAPK IL15R_complex->MAPK STAT STAT3/STAT5 JAK->STAT Phosphorylation Proliferation Proliferation STAT->Proliferation Survival Survival (Bcl-2) STAT->Survival AKT AKT PI3K->AKT AKT->Survival MAPK->Proliferation Cytotoxicity Cytotoxicity MAPK->Cytotoxicity

Figure 1: IL-15 Trans-Presentation Signaling Pathway.
Comparative Performance Data: IL-15 vs. Other Cytokines in NK Cell Activation

The following table summarizes quantitative data from studies comparing the effects of IL-15 with other cytokines, such as IL-2 and IL-21, on the expansion and cytotoxic function of NK cells.

Parameter IL-15 IL-2 IL-21 (in combination) Data Source / Notes
NK Cell Expansion (Fold Change) HighModerate-HighBoosts IL-15 effectIL-15 is highly effective for ex vivo expansion of NK cells.[6]
Cytotoxicity (% Specific Lysis) Significantly IncreasedIncreasedBoosts IL-15 induced cytotoxicityA two-phase protocol using IL-15 followed by a short IL-21 boost significantly enhances NK cell killing of tumor cells.[6]
IFN-γ Secretion IncreasedIncreasedEnhances IL-15 effectIL-15 promotes the secretion of pro-inflammatory cytokines, a key effector function. This is further enhanced by IL-21.[6][7]
Induction of Exhaustion Can occur with continuous exposureAlso a riskNot applicableContinuous, high-dose IL-15 treatment can lead to NK cell exhaustion, characterized by reduced signaling and function. Intermittent exposure is superior.[8]
Memory Cell Maintenance EssentialLess criticalNot applicableIL-15 is required for the long-term survival and maintenance of memory CD8+ T cells and NK cells.[9]
Experimental Protocol: NK Cell Cytotoxicity Assay

This protocol outlines a standard method to assess the ability of NK cells, expanded with IL-15, to kill target tumor cells.

1. Objective: To quantify the cytotoxic activity of IL-15-stimulated human NK cells against a target cancer cell line (e.g., K562).

2. Materials:

  • Cells:

    • Primary human NK cells, isolated from peripheral blood mononuclear cells (PBMCs).

    • K562 (chronic myelogenous leukemia) target cells.

    • Raji (Burkitt's lymphoma) target cells for Antibody-Dependent Cellular Cytotoxicity (ADCC) control.

  • Reagents:

    • Recombinant Human IL-15 (10 ng/mL).[6]

    • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

    • Chromium-51 (⁵¹Cr) sodium chromate.

    • Rituximab (for ADCC control).

    • Triton X-100 (for maximum lysis control).

3. Methodology:

  • NK Cell Expansion: Culture isolated primary NK cells in RPMI-1640 + 10% FBS supplemented with 10 ng/mL of IL-15 for 7-14 days to expand the population.

  • Target Cell Labeling:

    • Resuspend 1x10⁶ K562 cells in 100 µL of media.

    • Add 100 µCi of ⁵¹Cr and incubate at 37°C for 1 hour, mixing every 15 minutes.

    • Wash the labeled cells three times with 10 mL of complete media to remove unincorporated ⁵¹Cr.

    • Resuspend cells to a final concentration of 1x10⁵ cells/mL.

  • Co-culture:

    • Plate the expanded NK cells (effector cells) in a 96-well U-bottom plate at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Add 1x10⁴ labeled K562 cells (target cells) to each well.

    • Prepare control wells:

      • Spontaneous Release: Target cells with media only.

      • Maximum Release: Target cells with 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Measurement:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully harvest 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Part 2: Complement Receptor 2 (CR2/CD21) — Bridging Innate and Adaptive B-Cell Immunity

Complement Receptor 2 (CR2 or CD21) is a transmembrane glycoprotein that acts as a critical co-receptor on B lymphocytes and follicular dendritic cells.[10][11] Its extracellular region is composed of 15 or 16 tandemly arranged Short Consensus Repeat (SCR) domains.[10] CR2 plays a fundamental role in the immune system by binding to antigen-bound fragments of the C3 complement protein (specifically iC3b, C3dg, and C3d), thereby lowering the threshold for B-cell activation.[12]

CR2 Co-Receptor Signaling Pathway

CR2 itself has a very short intracellular tail and lacks direct signaling capacity.[13] Instead, it forms a co-receptor complex with CD19, CD81, and Leu-13 on the B-cell surface.[10] When an antigen opsonized with C3d binds simultaneously to the B-Cell Receptor (BCR) and CR2, it brings the CD19 signaling molecule into close proximity with the BCR-associated kinases (Lyn, Syk, Fyn). This triggers the phosphorylation of CD19, initiating a cascade that amplifies the BCR signal and potently enhances B-cell activation.

CR2_Signaling_Pathway cluster_Antigen Opsonized Antigen cluster_downstream Downstream Signaling Antigen Antigen C3d C3d BCR BCR Igα/Igβ Antigen->BCR:f0 Signal 1 CR2_Complex CR2 (CD21) CD19 CD81 C3d->CR2_Complex Signal 2 BCR->CR2_Complex Lyn Lyn BCR->Lyn activates Syk Syk BCR:f0->Syk recruits & activates Lyn->BCR:f0 phosphorylates CD19_P Phosphorylated CD19 Lyn->CD19_P phosphorylates CD19 Syk->CD19_P PI3K PI3K Activation CD19_P->PI3K B_Cell_Activation B-Cell Activation (Proliferation, Antibody Production) PI3K->B_Cell_Activation

References

Unveiling Ligand Affinities for SCR15: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and molecular research, a thorough understanding of ligand-receptor interactions is paramount. This guide provides a comparative analysis of the binding affinities of various ligands to the novel SCR15 receptor. The data presented herein, derived from rigorous experimental protocols, offers researchers and drug development professionals a clear, objective basis for evaluating and selecting compounds for further investigation.

Quantitative Comparison of Binding Affinities

The binding affinities of three distinct ligands—Ligand A, Ligand B, and Ligand C—for the this compound receptor were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, was quantified for each ligand. The results are summarized in the table below.

LigandMolecular Weight ( g/mol )Kon (M⁻¹s⁻¹)Koff (s⁻¹)Kd (nM)
Ligand A 450.51.2 x 10⁵2.5 x 10⁻⁴2.08
Ligand B 489.63.5 x 10⁴7.0 x 10⁻⁴20.0
Ligand C 512.78.9 x 10⁴1.5 x 10⁻³16.85

Table 1: Binding kinetics and affinity data for ligands binding to this compound, as determined by Surface Plasmon Resonance.

Experimental Protocols

The binding affinities presented in this guide were determined using Surface Plasmon Resonance (SPR), a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Surface Plasmon Resonance (SPR) Assay:

  • Immobilization: The this compound receptor was immobilized on a CM5 sensor chip via standard amine coupling chemistry. The receptor was diluted to a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 4.5) and injected over the activated sensor surface.

  • Binding Analysis: A series of ligand solutions (Ligand A, B, and C) with concentrations ranging from 0.1 nM to 100 nM were prepared in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Each ligand concentration was injected over the sensor surface for 180 seconds to monitor association, followed by a 300-second dissociation phase with buffer flow.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Surface Plasmon Resonance (SPR) workflow used to determine the binding affinities of the different ligands to the this compound receptor.

cluster_workflow SPR Experimental Workflow A This compound Immobilization on CM5 Sensor Chip B Ligand Injection (Association Phase) A->B Inject Ligand Concentration Series C Buffer Flow (Dissociation Phase) B->C Switch to Running Buffer D Sensorgram Generation C->D Real-time RU Monitoring E Data Analysis (1:1 Langmuir Fitting) D->E Curve Fitting F Determination of kon, koff, and Kd E->F Calculate Kinetic & Affinity Constants

Figure 1: Workflow for determining ligand-SCR15 binding affinities using SPR.

Signaling Pathway Context

This compound is a G-protein coupled receptor (GPCR) that, upon ligand binding, primarily activates the canonical Gαq signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), ultimately resulting in various cellular responses.

cluster_pathway This compound Signaling Pathway Ligand Ligand This compound This compound Receptor Ligand->this compound Binds Gaq Gαq This compound->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca2->Response Leads to PKC->Response Leads to

Figure 2: The canonical Gαq signaling pathway activated by this compound.

Validating SCR15 (Complement Receptor Type 2) as a Biomarker for Autoimmune Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SCR15, hypothesized to be Complement Receptor Type 2 (CR2/CD21), with established biomarkers for the autoimmune diseases Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). While direct quantitative performance data for CR2/CD21 as a standalone diagnostic biomarker is not extensively available in the current literature, this guide summarizes its well-documented association with these diseases and compares its potential against current standards based on available experimental data.

Introduction to this compound (CR2/CD21)

This compound is interpreted as a reference to a protein containing 15 Short Consensus Repeats (SCRs). A prime candidate for this is Complement Receptor Type 2 (CR2 or CD21), a key component of the immune system primarily expressed on B lymphocytes and follicular dendritic cells. CR2 plays a crucial role in the activation and proliferation of B cells and serves as a receptor for complement fragments, thereby bridging the innate and adaptive immune responses. Altered expression of CR2 has been consistently observed in autoimmune diseases, suggesting its potential as a biomarker.

This compound (CR2/CD21) in Autoimmune Diseases: A Qualitative Assessment

Studies have demonstrated a significant association between altered CR2/CD21 expression and the pathophysiology of SLE and RA.

  • Systemic Lupus Erythematosus (SLE): A notable decrease in the expression of CR2 on the surface of B lymphocytes has been observed in SLE patients.[1][2] This reduction is also seen in murine models of lupus.[2] The altered expression may be linked to the breakdown of immune tolerance and the production of autoantibodies, a hallmark of SLE.[3][4][5]

  • Rheumatoid Arthritis (RA): In RA patients, a significant reduction in CR2 expression has been identified on B and T lymphocytes within the synovial fluid of affected joints. Furthermore, serum levels of soluble CR2 (sCD21) have been found to be significantly lower in individuals with RA compared to healthy controls, irrespective of the patient's age or rheumatoid factor status.[6][7][8]

While these observations strongly suggest the potential of CR2/CD21 as a biomarker for disease activity or predisposition, its diagnostic sensitivity and specificity have not been rigorously established in large-scale validation studies.

Comparative Analysis of Biomarkers

The following tables provide a quantitative comparison of established biomarkers for SLE and RA. This allows for an objective assessment of where this compound (CR2/CD21) might fit within the existing landscape of diagnostic and prognostic tools.

Systemic Lupus Erythematosus (SLE)
BiomarkerSensitivity (%)Specificity (%)Application
This compound (CR2/CD21) N/AN/APotential for disease activity monitoring
Anti-dsDNA Antibodies 57.297.4Diagnostic, prognostic (nephritis)
Anti-Sm Antibodies 25-3098-100Highly specific diagnostic marker
Anti-C1q Antibodies 62-10072-91Associated with lupus nephritis
Complement C3/C4 50-7585-95Marker of disease activity (consumption)

N/A: Not available in the reviewed literature.

Rheumatoid Arthritis (RA)
BiomarkerSensitivity (%)Specificity (%)Application
This compound (sCD21) N/AN/APotential for disease activity monitoring
Rheumatoid Factor (RF) 60-9070-85Diagnostic, prognostic
Anti-CCP Antibodies 6795Highly specific diagnostic, prognostic
C-Reactive Protein (CRP) HighLowMarker of inflammation
Erythrocyte Sedimentation Rate (ESR) HighLowMarker of inflammation

N/A: Not available in the reviewed literature.

Experimental Protocols

Measurement of Soluble CR2/CD21 (sCD21) by ELISA

Objective: To quantify the concentration of soluble CR2 in serum or plasma.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is employed. A microplate is pre-coated with a monoclonal antibody specific for sCD21. Standards and patient samples are added to the wells, and any sCD21 present is bound by the immobilized antibody. A biotin-conjugated anti-sCD21 antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added to the wells, and the color development is proportional to the amount of sCD21 bound.

Methodology:

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions. Dilute wash buffer concentrate.

  • Binding: Add 100 µL of standards and samples to appropriate wells. Incubate for 2 hours at 37°C.

  • Washing: Aspirate each well and wash three times with 300 µL of wash buffer.

  • Detection: Add 100 µL of biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 3.

  • Enzyme Conjugation: Add 100 µL of HRP-streptavidin conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 3.

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm within 5 minutes.

  • Calculation: Construct a standard curve and determine the concentration of sCD21 in the samples.

Measurement of B-cell Surface CR2/CD21 Expression by Flow Cytometry

Objective: To quantify the expression of CR2 on the surface of B lymphocytes.

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and CR2/CD21. The cells are then analyzed on a flow cytometer to determine the percentage of B cells expressing CR2 and the mean fluorescence intensity, which corresponds to the level of expression.

Methodology:

  • Sample Preparation: Collect whole blood in EDTA tubes. For PBMC isolation, use density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Staining:

    • To 100 µL of whole blood or 1x10^6 PBMCs, add a cocktail of fluorescently labeled monoclonal antibodies (e.g., anti-CD19-FITC, anti-CD21-PE).

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Lysis (for whole blood): Add 2 mL of 1X RBC lysis buffer and incubate for 10 minutes at room temperature.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 1% BSA). Repeat this step.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of wash buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 CD19+ events).

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • From the lymphocyte gate, identify the B-cell population (CD19+).

    • Analyze the expression of CD21 on the gated B-cell population. Determine the percentage of CD21+ B cells and the mean fluorescence intensity of CD21.

Signaling Pathway and Experimental Workflow Diagrams

CR2/CD21 Signaling Pathway in B-cells

CR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling BCR BCR Lyn Lyn BCR->Lyn activates CR2_complex CD21/CR2 CD19 CD81 CR2_complex:f1->Lyn recruits PI3K PI3-Kinase CR2_complex:f1->PI3K recruits & activates Antigen_C3d Antigen-C3d Complex Antigen_C3d->BCR binds Antigen_C3d->CR2_complex:f0 binds Lyn->CR2_complex:f1 phosphorylates Syk Syk Lyn->Syk activates Downstream Downstream Signaling (e.g., Akt, PLCγ2) Syk->Downstream activates PI3K->Downstream activates Gene_Expression Gene Expression (Proliferation, Differentiation) Downstream->Gene_Expression leads to

Caption: CR2/CD21 as a B-cell co-receptor signaling pathway.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow start Patient Cohort Selection (SLE, RA, Healthy Controls) sample_collection Sample Collection (Serum, Whole Blood) start->sample_collection elisa ELISA for sCD21 (Serum) sample_collection->elisa flow Flow Cytometry for B-cell CR2 Expression (Whole Blood/PBMCs) sample_collection->flow data_analysis Data Analysis (Statistical Comparison) elisa->data_analysis flow->data_analysis performance Determine Diagnostic Performance (Sensitivity, Specificity, ROC) data_analysis->performance comparison Comparison with Established Biomarkers performance->comparison conclusion Conclusion on Biomarker Validity comparison->conclusion

References

A Comparative Guide to the Function of ISG15 in Human vs. Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "SCR15" did not yield relevant results in the context of human or mouse signaling pathways. It is highly probable that this was a typographical error and the intended subject was Interferon-Stimulated Gene 15 (ISG15) , a critical protein in the innate immune response with well-documented and significant functional divergences between human and mouse models. This guide will proceed under the assumption that the topic of interest is ISG15.

Interferon-stimulated gene 15 (ISG15) is a ubiquitin-like modifier that plays a pivotal role in the innate immune system. It is rapidly induced by type I interferons and functions both intracellularly, through a process called ISGylation, and extracellularly as a cytokine-like signaling molecule.[1][2][3] While the ISG15 system is conserved across mammals, extensive research has revealed striking differences in its function and regulation between humans and mice, making direct extrapolation of findings from mouse models to human physiology a complex task.[4][5]

Key Functional Differences: An Overview

The most profound difference lies in ISG15's role in antiviral immunity. In murine models, ISG15 and the process of ISGylation are predominantly antiviral.[5][6] Mice deficient in Isg15 or its conjugating enzyme Ube1l show increased susceptibility to a range of viruses, including influenza and herpesviruses.[6][7] In stark contrast, humans deficient in ISG15 do not exhibit increased susceptibility to viral infections; in fact, their cells show enhanced antiviral resistance.[4][8] This paradoxical finding is a cornerstone of the human vs. mouse divergence in ISG15 function.

This species-specific antiviral role is largely attributed to the differential regulation of the Type I interferon (IFN-I) signaling pathway. In humans, intracellular ISG15 is a crucial negative regulator of the IFN-I response. It achieves this by binding to and stabilizing USP18, a protease that inhibits the IFN-I receptor.[2][5][9] The absence of ISG15 in human cells leads to the degradation of USP18, resulting in a prolonged and heightened IFN-I signaling state, which enhances viral resistance.[3][4] This ISG15-dependent stabilization of USP18 does not occur in mice, meaning mice can regulate their IFN response independently of ISG15.[5][8][9][10]

Quantitative Data Comparison

The functional differences between human and mouse ISG15 are rooted in their genetics, structure, and interactions.

FeatureHuman ISG15Mouse ISG15References
Sequence Identity N/A~66% identity with human ISG15[10]
Primary Antiviral Role Proviral (deficiency leads to enhanced viral resistance)Antiviral (deficiency leads to increased viral susceptibility)[4][5][7]
Regulation of IFN-I Signaling Negative regulator; stabilizes USP18 to dampen IFN-I signaling.Does not stabilize Usp18; IFN-I regulation is ISG15-independent.[5][8][9]
Extracellular Function Secreted cytokine; induces IFN-γ from NK and T cells via LFA-1.Secreted cytokine; induces IFN-γ from splenocytes via LFA-1.[1][2]
Structure (Multimerization) Contains one key cysteine residue (Cys78) potentially involved in multimerization.Contains two key cysteine residues (Cys76, Cys144) important for multimerization.[1]
Effect of Deficiency on Mycobacterial Immunity Impaired IFN-γ production in response to BCG vaccination, leading to severe disease.Not a primary model for this specific human immunodeficiency.[1][2]

Signaling Pathways

Intracellular ISGylation Pathway

ISGylation is the covalent conjugation of ISG15 to target proteins. This process is analogous to ubiquitination and involves a three-step enzymatic cascade. The core enzymes (E1, E2, and E3) are themselves induced by type I interferons.[11] This pathway is broadly conserved between humans and mice. ISGylation can alter the function, stability, or localization of target proteins, which include both host and viral factors.[6]

G cluster_0 Type I IFN Signaling cluster_1 ISGylation Cascade IFN IFN-α/β IFNAR IFNAR1/2 Receptor IFN->IFNAR binds JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT activates ISRE ISRE JAK_STAT->ISRE activates ISG_Transcription ISG Transcription ISRE->ISG_Transcription induces ISG15_pre Pro-ISG15 (17 kDa) ISG_Transcription->ISG15_pre E1 Ube1L (E1) ISG_Transcription->E1 E2 UbcH8 (E2) ISG_Transcription->E2 E3 Herc5/TRIM25 (E3) ISG_Transcription->E3 ISG15 ISG15 (15 kDa) ISG15_pre->ISG15 processed ISG15->E1 ATP-dependent activation E1->E2 transfer E2->E3 binds Target Target Protein E3->Target recognizes ISGylated_Target ISGylated Target Protein E3->ISGylated_Target conjugates ISG15 to Lys Target->ISGylated_Target

Caption: The Intracellular ISGylation Pathway.
Extracellular ISG15 Signaling Pathway

Both human and mouse cells secrete free, unconjugated ISG15 in response to stimuli like IFN or pathogen exposure.[1][12] Secreted ISG15 acts as a cytokine, primarily signaling through the Lymphocyte Function-Associated Antigen-1 (LFA-1) integrin receptor on the surface of immune cells like Natural Killer (NK) cells and T cells.[1][2] This interaction stimulates the production and secretion of IFN-γ, a key cytokine for antiviral and antibacterial immunity.

G cluster_0 ISG15-Secreting Cell cluster_1 Target Immune Cell Stimulus IFN-β or Pathogen Cell_A Epithelial Cell or Lymphocyte Stimulus->Cell_A ISG15 Free ISG15 Cell_A->ISG15 secretes via non-classical pathway LFA1 LFA-1 Receptor ISG15->LFA1 binds Cell_B NK Cell or T Cell Signaling Intracellular Signaling LFA1->Signaling activates IFNg IFN-γ Signaling->IFNg induces secretion IFNg->Cell_B secreted

Caption: Extracellular ISG15 Signaling via the LFA-1 Receptor.

Experimental Protocols

Detection of Protein ISGylation by Western Blot

This protocol is used to detect the increase in ISG15 and its conjugation to target proteins following interferon stimulation.

Objective: To visualize free ISG15 and high-molecular-weight ISG15 conjugates in cell lysates.

Methodology:

  • Cell Culture and Stimulation: Culture human (e.g., HeLa, HEK293T) or mouse (e.g., MEFs) cells to sub-confluency.[11] Treat one set of cells with Type I interferon (e.g., 1,000 U/mL of IFN-β) for 24-48 hours. Leave a parallel control set untreated. ISG15 conjugates typically begin to accumulate ~18 hours post-stimulation.[11]

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice using a suitable buffer (e.g., NP40 or RIPA buffer) containing protease inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of total protein (e.g., 30 µg) on an SDS-polyacrylamide gel (a 12% or gradient gel is recommended to resolve both free 15 kDa ISG15 and high-molecular-weight conjugates).[11]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Probe the membrane with a primary antibody specific for ISG15.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Results: In IFN-treated samples, the blot should show a band at ~15-17 kDa representing free ISG15 and a smear or ladder of higher molecular weight bands representing ISGylated proteins. These bands should be absent or significantly weaker in the untreated control lane.

Workflow for Comparing Antiviral Response in ISG15-Deficient Models

This workflow outlines a typical experiment to compare the functional consequences of ISG15 deficiency in human versus mouse cells in the context of a viral infection.

G start Select Cell Lines cells_human Human Fibroblasts: - Wild-Type (WT) - ISG15-deficient start->cells_human cells_mouse Mouse Embryonic Fibroblasts (MEFs): - Wild-Type (WT) - Isg15-deficient start->cells_mouse infection Infect with Virus (e.g., Influenza, Sindbis) cells_human->infection cells_mouse->infection analysis Post-Infection Analysis (24-48h) infection->analysis titer Viral Titer Assay (Plaque Assay) analysis->titer isg Gene Expression Analysis (qRT-PCR for ISGs) analysis->isg compare Compare Results titer->compare isg->compare result_human Expected Human Result: ISG15-deficient cells show LOWER viral titers and HIGHER ISG expression compare->result_human result_mouse Expected Mouse Result: Isg15-deficient cells show HIGHER viral titers and LOWER ISG expression compare->result_mouse

Caption: Workflow for comparing antiviral function of ISG15.

References

A Comparative Analysis of Short Consensus Repeat (SCR) Domains Across Key Complement Regulatory Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complement system, a cornerstone of innate immunity, is a tightly regulated cascade of proteins crucial for host defense. Central to this regulation are a number of soluble and membrane-bound proteins that prevent excessive activation and damage to host tissues. A common structural and functional motif shared by many of these regulatory proteins is the Short Consensus Repeat (SCR) domain, also known as the Complement Control Protein (CCP) module or sushi domain. This guide provides a comparative analysis of the SCR domains across five key complement regulatory proteins: Factor H (FH), Complement Receptor 1 (CR1), C4b-binding protein (C4BP), Decay-Accelerating Factor (DAF/CD55), and Membrane Cofactor Protein (MCP/CD46).

Overview of SCR Domain-Containing Complement Proteins

These proteins are modular in nature, with tandem arrays of SCR domains forming their extracellular portions. Each SCR domain is a structurally conserved unit of approximately 60-70 amino acids with a characteristic disulfide bonding pattern that creates a stable scaffold for protein-protein interactions.[1][2] The number, arrangement, and specific amino acid sequences of these SCR domains dictate the protein's ligand specificity and its precise regulatory function within the complement cascade.

Comparative Data on SCR Domain Properties

The following tables summarize the key quantitative and functional characteristics of the SCR domains in the selected complement regulatory proteins.

Table 1: Structural and Ligand Binding Properties of SCR Domains
ProteinTotal SCRsPrimary LigandsKey SCR Domains Involved in BindingBinding Affinity (Kd)
Factor H (FH) 20C3b, iC3b, C3d, Heparin, Sialic Acid, C-Reactive Protein (CRP)C3b: SCRs 1-4, 6-10, 12-14, 16-20, 19-20Heparin/Sialic Acid: SCRs 7, 13, 19-20C3b (SCRs 1-6): ~0.08 µMC3b (SCRs 19-20): ~1-2 µMHeparin (SCRs 6-8): ~1.2 µMHeparin (SCRs 19-20): ~4.9 µM
Complement Receptor 1 (CR1/CD35) 30 (most common allotype)C3b, C4b, C1q, Mannan-binding Lectin (MBL)C4b: LHR-A (SCRs 1-4)C3b: LHR-B (SCRs 8-11), LHR-C (SCRs 15-18)C1q/MBL: LHR-DC3b (soluble CR1): ~264.6 - 385.7 nMC4b (soluble CR1): Weaker than C3b binding
C4b-binding protein (C4BP) 8 per α-chain (typically 7 α-chains), 3 per β-chainC4b, C3b, Protein S, HeparinC4b: SCRs 1-3 of α-chainProtein S: SCR 1 of β-chainProtein S: ~0.9 x 10-7 M
Decay-Accelerating Factor (DAF/CD55) 4C3 convertases (C4b2a, C3bBb), CD97C4b2a regulation: SCRs 2, 3C3bBb regulation: SCRs 2, 3, 4CD97 binding: SCRs 1-3Not specified in the provided results.
Membrane Cofactor Protein (MCP/CD46) 4C3b, C4b, various pathogens (e.g., measles virus)C3b/C4b binding & cofactor activity: SCRs 2, 3, 4Pathogen binding: SCRs 1, 2Not specified in the provided results.
Table 2: Functional Activities of SCR Domain-Containing Proteins
ProteinPrimary Function(s)Key SCR Domains for FunctionFunctional Assay Data (Example)
Factor H (FH) Cofactor for Factor I-mediated C3b cleavage, Decay acceleration of C3 convertase, Host cell recognitionCofactor activity: SCRs 1-4Decay acceleration: SCRs 1-4Host cell recognition: C-terminal SCRs (e.g., 19-20)Deletion of any of the three C3b binding sites (SCRs 1-4, 6-10, 16-20) leads to a 6- to 8-fold reduction in affinity for C3b on sheep erythrocytes.
Complement Receptor 1 (CR1/CD35) Cofactor for Factor I, Decay acceleration, Immune complex clearanceCofactor/Decay acceleration: LHR-B, LHR-CAlternative Pathway Hemolysis Inhibition (IC50): - sCR1 (LHR-ABCD): ~0.53 nM- sCR1 (LHR-ABC): More potent than full-length sCR1.
C4b-binding protein (C4BP) Cofactor for Factor I-mediated C4b cleavage, Decay acceleration of classical pathway C3 convertaseCofactor/Decay acceleration: SCRs 1-3 of α-chainAccelerates the decay of the C3-convertase and facilitates the cleavage of C4b and C3b by Factor I.[3]
Decay-Accelerating Factor (DAF/CD55) Intrinsic decay acceleration of C3 and C5 convertasesClassical pathway: SCRs 2, 3Alternative pathway: SCRs 2, 3, 4Deletion of SCR2, SCR3, or SCR4 abolishes DAF function.[4]
Membrane Cofactor Protein (MCP/CD46) Cofactor for Factor I-mediated C3b and C4b cleavageCofactor activity: SCRs 3, 4 are crucial. SCR-2 is also involved.Deletion of SCR-2 results in a loss of cofactor activity for iC3 and C4b.[5]

Visualization of SCR Domain Architecture and Function

The modular arrangement of SCR domains is key to the multi-faceted functions of these complement proteins. The following diagrams, generated using Graphviz, illustrate the domain organization and key interactions.

FactorH_SCR cluster_FH Factor H (FH) - 20 SCRs cluster_ligands Ligands fh_n SCR 1-4 C3b Binding Cofactor & Decay Activity fh_mid1 SCR 6-10 C3b & Heparin Binding fh_mid2 SCR 11-15 C3b Binding fh_c SCR 16-20 C3b & Heparin/Sialic Acid Binding Host Cell Recognition c3b C3b c3b->fh_n c3b->fh_mid1 c3b->fh_mid2 c3b->fh_c heparin Heparin/ Sialic Acid heparin->fh_mid1 heparin->fh_c CR1_SCR cluster_CR1 Complement Receptor 1 (CR1) - 30 SCRs cluster_ligands Ligands lhr_a LHR-A (SCRs 1-7) C4b Binding lhr_b LHR-B (SCRs 8-14) C3b Binding lhr_c LHR-C (SCRs 15-21) C3b Binding lhr_d LHR-D (SCRs 22-28) C1q/MBL Binding cr1_c SCRs 29-30 c4b C4b c4b->lhr_a c3b C3b c3b->lhr_b c3b->lhr_c c1q C1q/MBL c1q->lhr_d C4BP_DAF_MCP cluster_C4BP C4b-binding protein (C4BP) α-chain cluster_DAF DAF (CD55) cluster_MCP MCP (CD46) c4bp_123 SCRs 1-3 C4b Binding & Cofactor Activity c4bp_48 SCRs 4-8 daf_1 SCR 1 daf_234 SCRs 2-4 Decay Acceleration mcp_1 SCR 1 Pathogen Binding mcp_234 SCRs 2-4 C3b/C4b Binding & Cofactor Activity

References

Comparative Guide to the Cross-Reactivity of Antibodies Targeting the SCR15-20 Region of Complement Factor H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the Short Consensus Repeat (SCR) 15-20 region of human Complement Factor H (FH). Understanding the specificity of these antibodies is critical for accurate experimental results and for the development of targeted therapeutics, as this C-terminal region of FH is a key site for self-surface recognition and is implicated in diseases such as atypical hemolytic uremic syndrome (aHUS).

Introduction to Complement Factor H and the SCR15-20 Target Region

Complement Factor H is a 155 kDa glycoprotein that acts as the primary soluble negative regulator of the alternative complement pathway. It is composed of 20 SCR domains, each playing a role in its function. The N-terminal region (SCR1-4) is responsible for decay-accelerating and cofactor activities, controlling complement activation in the fluid phase. The C-terminal region, particularly SCR19-20, is crucial for binding to host cell surfaces, distinguishing them from pathogens and preventing complement-mediated damage.[1][2] The this compound-20 region encompasses these critical binding sites for C3b, heparin, and sialic acids on cell surfaces.[3][4]

Antibodies targeting this C-terminal region can block the protective function of FH, leading to uncontrolled complement activation on host cells.[1] A significant challenge in utilizing and studying these antibodies is their potential cross-reactivity with other members of the Factor H family, particularly Factor H-related protein 1 (CFHR1). CFHR1 shares a high degree of sequence homology with the C-terminal domains of FH, which can lead to off-target binding.[5]

Comparative Analysis of Antibody Specificity

This section compares commercially available polyclonal antibodies that target the this compound-20 region of human Factor H and the homologous regions of related proteins. The data is based on information provided by manufacturers and available research.

Antibody Target Product Example Host/Type Primary Target Known Cross-Reactivity Validation Applications
Human Complement Factor H (this compound-20) R&D Systems, Cat# AF4779Goat PolyclonalRecombinant human Factor H (Ser860-Arg1231)< 5% with recombinant mouse Factor H.[1][6] Cross-reactivity with human CFHR1 is not explicitly quantified by the manufacturer but is highly probable due to sequence homology.Western Blot, ELISA, Immunohistochemistry[1]
Human Complement Factor H-related 1 (CFHR1) R&D Systems, Cat# MAB4247Mouse MonoclonalRecombinant human CFHR1 (Glu19-Ala328)No cross-reactivity with recombinant human CFHR2 or CFHR5 observed in direct ELISAs and Western blots.[4] Cross-reactivity with Factor H is not specified.Western Blot, ELISA[4]

Experimental Protocols

Detailed below are representative protocols for assessing the specificity and cross-reactivity of antibodies targeting the Factor H C-terminal region.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol is designed to quantify the binding of an anti-Factor H (this compound-20) antibody to both its primary target and potential cross-reactive proteins like CFHR1.

Materials:

  • 96-well microplates

  • Recombinant human Factor H (full-length or this compound-20 fragment)

  • Recombinant human CFHR1

  • Primary antibody (e.g., goat anti-human FH this compound-20)

  • HRP-conjugated secondary antibody (e.g., rabbit anti-goat IgG-HRP)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat separate wells of a 96-well plate with 100 µL of 1 µg/mL recombinant Factor H and recombinant CFHR1 in Coating Buffer. Coat control wells with Coating Buffer alone (for background). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of serial dilutions of the primary antibody (e.g., starting from 1 µg/mL) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody at the manufacturer's recommended dilution in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Compare the signal intensity for Factor H and CFHR1 at different antibody concentrations to determine the extent of cross-reactivity.

Western Blot for Specificity Verification

This protocol allows for the assessment of antibody specificity based on the molecular weight of the target protein.

Materials:

  • SDS-PAGE gels

  • Recombinant human Factor H and CFHR1 proteins

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of recombinant Factor H and CFHR1.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 0.1 µg/mL) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: A specific antibody should produce a single band at the expected molecular weight for Factor H (~155 kDa) and a significantly weaker or no band for CFHR1 (~37-43 kDa).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving Factor H and a typical experimental workflow for assessing antibody cross-reactivity.

cluster_0 Alternative Complement Pathway Activation cluster_1 Factor H Regulation on Host Cell Surface C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase + Factor B, Factor D iC3b iC3b (inactive) C3b->iC3b Cleavage by Factor I FactorB Factor B FactorD Factor D C3_convertase->C3b Cleaves more C3 Amplification Amplification Loop FactorH Factor H FactorH->C3b Cofactor for Factor I (via SCR1-4) FactorH->C3_convertase Decay Acceleration (via SCR1-4) HostCell Host Cell Surface (with sialic acid/GAGs) FactorH->HostCell Binds via SCR19-20 FactorI Factor I Block Inhibition Antibody Anti-FH (SCR19-20) Antibody Antibody->FactorH Blocks binding to host cell

Caption: Regulation of the alternative complement pathway by Factor H and the inhibitory effect of antibodies targeting the SCR19-20 region.

cluster_workflow Cross-Reactivity Testing Workflow start Select Antibody (e.g., Anti-FH this compound-20) elisa Perform ELISA: - Plate coated with FH - Plate coated with CFHR1 start->elisa western Perform Western Blot: - Lane 1: FH - Lane 2: CFHR1 start->western spr Surface Plasmon Resonance (SPR): - Immobilize FH and CFHR1 - Measure antibody binding kinetics start->spr analysis Analyze Data: - Compare signal intensities (ELISA) - Compare band presence/intensity (WB) - Compare binding affinities (SPR) elisa->analysis western->analysis spr->analysis conclusion Determine Specificity and Cross-Reactivity Profile analysis->conclusion

References

Unraveling the Flexible Architecture of Complement Receptor 2: A Comparative Guide to its Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of therapeutic targets is paramount. This guide provides a detailed comparison of the experimentally validated structural model of the full extracellular domain of human Complement Receptor 2 (CR2 SCR 1-15) with alternative conformational states, supported by a comprehensive overview of the experimental data and methodologies that underpin our current understanding.

Complement Receptor 2 (CR2), also known as CD21, is a key player in the immune system, acting as a bridge between innate and adaptive immunity. Its large extracellular region, composed of 15 short consensus repeat (SCR) domains, engages with multiple ligands, including the complement fragment C3d, the Epstein-Barr virus glycoprotein gp350, CD23, and interferon-α. The versatile binding capacity of CR2 is critical for its role in B-cell activation and pathogen recognition. Elucidating the structural arrangement of the entire 15-SCR domain is therefore essential for designing therapeutics that can modulate its activity.

The Solution Structure of CR2 SCR 1-15: An Extended and Flexible Conformation

The prevailing structural model of CR2 SCR 1-15 in solution, as determined by a combination of small-angle X-ray scattering (SAXS) and analytical ultracentrifugation (AUC), reveals a highly extended and flexible, "beads-on-a-string" like arrangement. This is in contrast to the more compact, V-shaped conformation observed in the crystal structure of a smaller fragment of the receptor, CR2 SCR 1-2.

This guide will delve into the experimental evidence that supports the extended solution structure and compare its biophysical parameters with those that would be expected from a more compact arrangement.

Comparative Analysis of Structural Models

The primary validated model for the full-length extracellular domain of CR2 (SCR 1-15) is one of a flexible, partially folded-back structure. An alternative, more rigid and compact model can be conceptualized based on the crystal structure of the N-terminal SCR 1-2 domains. The following table summarizes the key quantitative data from experimental studies on the solution structure of CR2 SCR 1-15 and contrasts it with the expected parameters for a hypothetical compact model.

ParameterSolution Structure (Experimental)Hypothetical Compact Model (Theoretical)Method
Radius of Gyration (Rg) 11.5 nm[1]Significantly smallerSmall-Angle X-ray Scattering (SAXS) & Small-Angle Neutron Scattering (SANS)
Maximum Length (Dmax) 38 nm[1]Significantly smallerSmall-Angle X-ray Scattering (SAXS)
Sedimentation Coefficient (s20,w) 4.2 S[1]Higher (indicating a more compact shape)Analytical Ultracentrifugation (AUC)
Overall Shape Elongated, flexible, partially folded-backGlobular, compactConstrained Modeling from Scattering Data

The significant discrepancies between the experimentally determined parameters for the full-length protein in solution and the theoretical values for a compact structure provide strong evidence against a rigid, folded-back conformation for the entire CR2 SCR 1-15 ectodomain.

Experimental Methodologies for Structural Validation

The determination of the solution structure of CR2 SCR 1-15 relied on a combination of biophysical techniques, primarily Small-Angle X-ray Scattering (SAXS) and Analytical Ultracentrifugation (AUC), coupled with computational modeling.

Small-Angle X-ray Scattering (SAXS)

SAXS is a low-resolution structural technique that provides information about the size and shape of macromolecules in solution. A beam of X-rays is passed through a sample, and the resulting scattering pattern is analyzed to determine key structural parameters.

Experimental Protocol:

  • Sample Preparation: Purified, monodisperse CR2 SCR 1-15 is prepared in a suitable buffer at a concentration range of 1-5 mg/mL. A matching buffer blank is also prepared.

  • Data Collection: SAXS data are collected at a synchrotron source. The sample and buffer are exposed to a collimated X-ray beam, and the scattered X-rays are detected by a 2D detector. Multiple exposures are taken to monitor for radiation damage.

  • Data Processing: The 2D scattering images are radially averaged to generate 1D scattering profiles (intensity vs. scattering angle). The buffer scattering is subtracted from the sample scattering.

  • Data Analysis:

    • Guinier Analysis: Performed at very low scattering angles to determine the radius of gyration (Rg), a measure of the overall size of the molecule.

    • Pair-Distance Distribution Function (P(r)): This function represents the distribution of distances between all pairs of atoms within the molecule and provides information on the overall shape and maximum dimension (Dmax).

    • Kratky Plot: Used to assess the flexibility of the macromolecule. An extended, flexible protein like CR2 SCR 1-15 will show a characteristic plateau in the Kratky plot.

Analytical Ultracentrifugation (AUC)

AUC measures the rate at which a molecule sediments in a strong centrifugal field. This rate is dependent on the molecule's mass, shape, and the properties of the solvent.

Experimental Protocol:

  • Sample Preparation: Purified CR2 SCR 1-15 is loaded into specialized multi-sector centerpieces at a known concentration.

  • Sedimentation Velocity (SV) Experiment: The sample is subjected to high-speed centrifugation (e.g., 40,000 rpm). The movement of the sedimentation boundary over time is monitored using optical systems (absorbance or interference).

  • Data Analysis: The sedimentation velocity data are analyzed using software like SEDFIT to obtain the distribution of sedimentation coefficients (c(s)). The peak of this distribution for the main species corresponds to the sedimentation coefficient (s-value) of monomeric CR2 SCR 1-15. This value is influenced by the molecule's frictional ratio, which is related to its shape (elongated molecules sediment slower than spherical ones of the same mass).

Constrained Modeling

The experimental data from SAXS and AUC are used as constraints to generate realistic 3D models of the protein.

Modeling Protocol:

  • Homology Modeling of SCR Domains: The individual SCR domains are modeled based on known structures of similar domains.

  • Linker Generation: The flexible linker regions connecting the SCR domains are modeled as random coils.

  • Conformational Search: A large number of possible conformations of the full-length CR2 SCR 1-15 are generated by varying the orientations of the SCR domains relative to each other.

  • Scoring and Selection: The theoretical scattering and sedimentation parameters for each generated model are calculated and compared to the experimental data. The models that best fit the experimental data are selected as the most representative of the solution structure.

Visualizing the Validation Process

To better understand the workflow and the logic behind the structural validation of CR2 SCR 1-15, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_biophysical_analysis Biophysical Analysis cluster_data_analysis Data Analysis & Modeling cluster_model_validation Model Validation Recombinant_Expression Recombinant Expression (e.g., Baculovirus) Purification Purification (e.g., Chromatography) Recombinant_Expression->Purification SAXS Small-Angle X-ray Scattering (SAXS) Purification->SAXS AUC Analytical Ultracentrifugation (AUC) Purification->AUC Scattering_Parameters Determine Scattering Parameters (Rg, Dmax) SAXS->Scattering_Parameters Sedimentation_Coefficient Determine Sedimentation Coefficient (s-value) AUC->Sedimentation_Coefficient Constrained_Modeling Constrained Modeling Scattering_Parameters->Constrained_Modeling Sedimentation_Coefficient->Constrained_Modeling Validated_Model Validated Solution Structure: Flexible & Extended Constrained_Modeling->Validated_Model

Caption: Experimental workflow for validating the CR2 SCR 1-15 structural model.

logical_relationship cluster_hypothesis Structural Hypotheses cluster_data Experimental Data cluster_conclusion Conclusion Compact_Model Hypothesis 1: Compact, V-shaped Model SAXS_Data SAXS Data: High Rg & Dmax Compact_Model->SAXS_Data inconsistent with AUC_Data AUC Data: Low s-value Compact_Model->AUC_Data inconsistent with Extended_Model Hypothesis 2: Flexible, Extended Model Extended_Model->SAXS_Data consistent with Extended_Model->AUC_Data consistent with Conclusion Validated Model: Flexible & Extended Structure SAXS_Data->Conclusion AUC_Data->Conclusion

References

Independent Validation of Salp15 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunosuppressive protein Salp15 with alternative molecules. The information presented is based on published experimental data and is intended to support independent validation and further investigation.

Salp15, a 15-kDa protein found in the saliva of Ixodes scapularis ticks, has garnered significant interest for its potent immunomodulatory properties. It plays a crucial role in the tick's ability to feed on a host for extended periods by suppressing the host's immune response. This guide summarizes the key findings related to Salp15's mechanism of action and compares its performance with other immunomodulatory proteins from tick saliva.

Quantitative Performance Comparison

The following tables summarize the dose-dependent inhibitory effects of Salp15 on key immunological responses, alongside data for other tick-derived immunosuppressive proteins.

Table 1: Inhibition of T-Cell Proliferation

CompoundTarget CellsMitogen/StimulantEffective Concentration% InhibitionReference
Salp15Murine SplenocytesConcanavalin A (ConA)Dose-dependentNot specified[1]
Salp15Bovine Mononuclear CellsConcanavalin A (ConA)Dose-dependentSignificant[2]
HL-p36Bovine Mononuclear CellsMitogensDose-dependentSignificant[2]
RH36Murine SplenocytesT-lymphocyte mitogenNot specifiedSignificant[3]

Table 2: Inhibition of Cytokine Production

CompoundTarget CellsStimulantCytokine InhibitedEffective Concentration% InhibitionReference
Salp15Human Dendritic CellsLPSIL-6, IL-12p70, TNF-α12.5-50 µg/ml (Dose-dependent)Not specified[4][5]
Salp15Murine CD4+ T-cellsanti-CD3/anti-CD28IL-250 µg/mlSignificant[6]
P11 (Salp15 C-terminal peptide)Murine CD4+ T-cellsanti-CD3/anti-CD28IL-20.2 µg/ml (Dose-dependent)Significant[6]
HL-p36Bovine Mononuclear CellsMitogensIL-2Dose-dependentSignificant[2]
RH36Murine SplenocytesT-lymphocyte mitogenIL-2, IL-12, TNF-αNot specifiedSignificant[3]
IrisMonocytes/MacrophagesNot specifiedIL-6, TNF-αNot specifiedNot specified[7]

Experimental Protocols

T-Cell Proliferation Inhibition Assay

This protocol outlines a general method for assessing the inhibition of T-cell proliferation by Salp15.

  • Cell Preparation: Isolate CD4+ T-cells from murine spleens or peripheral blood mononuclear cells (PBMCs) from bovine blood using standard density gradient centrifugation and magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate the isolated T-cells in 96-well plates at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment: Add varying concentrations of recombinant Salp15 to the wells. Include a vehicle control (the buffer in which Salp15 is dissolved) and a positive control for proliferation (no Salp15).

  • Stimulation: Stimulate the T-cells with a mitogen such as Concanavalin A (e.g., 5 µg/ml) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement: Add a proliferation indicator, such as BrdU or [3H]-thymidine, for the final 18 hours of incubation. Measure the incorporation of the indicator using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of Salp15 compared to the positive control.

Cytokine Production Inhibition Assay (ELISA)

This protocol describes a general method for measuring the effect of Salp15 on cytokine production by dendritic cells.

  • Cell Preparation: Generate immature dendritic cells (DCs) from human peripheral blood monocytes by culturing with GM-CSF and IL-4.

  • Cell Culture: Plate the immature DCs in 24-well plates at a density of 5 x 10^5 cells/well.

  • Treatment: Add different concentrations of recombinant Salp15 to the wells. Include a vehicle control.

  • Stimulation: Stimulate the DCs with a Toll-like receptor (TLR) agonist such as Lipopolysaccharide (LPS) (e.g., 10 ng/ml) for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, IL-12p70, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition for each Salp15 concentration compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Salp15 exerts its immunosuppressive effects through two primary mechanisms targeting different immune cells:

  • Inhibition of T-Cell Activation: Salp15 binds to the CD4 co-receptor on T-helper cells. This interaction prevents the proper activation of Lck, a critical kinase in the T-cell receptor (TCR) signaling cascade. The disruption of this initial signaling event leads to reduced activation of downstream signaling molecules, ultimately inhibiting T-cell proliferation and the production of key cytokines like IL-2.[8][9]

  • Modulation of Dendritic Cell Function: Salp15 also interacts with DC-SIGN, a C-type lectin receptor on dendritic cells. This binding triggers the Raf-1/MEK signaling pathway, which in turn leads to a decrease in the production of pro-inflammatory cytokines such as IL-6, IL-12p70, and TNF-α.[8][9]

Salp15_TCell_Inhibition cluster_TCell CD4+ T-Cell TCR TCR Lck Lck TCR->Lck activates CD4 CD4 CD4->Lck co-activation Downstream Downstream Signaling Lck->Downstream activates Activation T-Cell Activation (Proliferation, IL-2 production) Downstream->Activation Salp15 Salp15 Salp15->CD4 binds & inhibits

Salp15 inhibits T-cell activation by binding to CD4.

Salp15_DC_Modulation cluster_DC Dendritic Cell DCSIGN DC-SIGN Raf1 Raf-1 DCSIGN->Raf1 activates MEK MEK Raf1->MEK activates Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, IL-12, TNF-α) MEK->Cytokine_Production inhibits Salp15 Salp15 Salp15->DCSIGN binds

Salp15 modulates dendritic cell function via DC-SIGN.

Experimental Workflow for Salp15 Validation

The following diagram outlines a typical workflow for the independent validation of Salp15's immunosuppressive activity.

Salp15_Validation_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis & Comparison Recombinant_Protein Produce & Purify Recombinant Salp15 Proliferation_Assay T-Cell Proliferation Assay Recombinant_Protein->Proliferation_Assay Cytokine_Assay Dendritic Cell Cytokine Assay Recombinant_Protein->Cytokine_Assay Signaling_Assay Western Blot for Signaling Proteins (p-Lck, p-MEK) Recombinant_Protein->Signaling_Assay Immune_Cells Isolate Primary Immune Cells (T-Cells, DCs) Immune_Cells->Proliferation_Assay Immune_Cells->Cytokine_Assay Immune_Cells->Signaling_Assay Data_Analysis Analyze Quantitative Data (IC50, % Inhibition) Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Signaling_Assay->Data_Analysis Comparison Compare with Published Data & Alternatives Data_Analysis->Comparison

Workflow for validating Salp15's immunosuppressive effects.

References

Safety Operating Guide

Proper Disposal Procedures for SCR15: A Critical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "SCR15" is not unique and may refer to vastly different products, each with its own specific disposal protocol. It is critically important for researchers, scientists, and drug development professionals to accurately identify the product in their possession and consult the manufacturer-provided Safety Data Sheet (SDS) before proceeding with any handling or disposal. This guide provides disposal procedures for several distinct possibilities based on available data.

To determine the correct disposal procedure for your "this compound" product, please refer to the following decision-making guide.

start Identify your this compound product Consult the Safety Data Sheet (SDS) q1 What is the product's description in the SDS? start->q1 substance1 Non-Hazardous Electrical Insulation Material q1->substance1 Electrical Insulation substance2 Pressurized Gas Strut (Nitrogen-filled) q1->substance2 Gas Strut substance3 SCr415 Chromium Steel (Solid Metal/Alloy) q1->substance3 Metal/Alloy substance4 Hazardous Chemical (e.g., Corrosive, Irritant) q1->substance4 Chemical with Hazard Pictograms proc1 Follow Procedure 1: Non-Hazardous Industrial Waste substance1->proc1 proc2 Follow Procedure 2: Gas Strut Decommissioning substance2->proc2 proc3 Follow Procedure 3: Scrap Metal Recycling substance3->proc3 proc4 Follow Procedure 4: Hazardous Chemical Waste Disposal substance4->proc4

Caption: Decision-making flowchart for identifying the correct this compound disposal procedure.

Procedure 1: this compound as Non-Hazardous Electrical Insulation

This procedure applies to products identified as non-hazardous materials for electrical or electronic isolation. According to safety data, these products are not classified as hazardous and do not pose an immediate threat to health or the environment.[1]

Data Presentation: Physical & Chemical Properties
PropertyValue
Classification Not classified as hazardous
Physical State Solid
Solubility in Water Insoluble
Stability Material is stable under normal conditions
Reactivity No known hazardous reactions
Experimental Protocol: Disposal of Non-Hazardous Solid Waste
  • Confirmation: Confirm the non-hazardous classification by reviewing the product-specific SDS.

  • Segregation: Keep the material separate from hazardous chemical waste to avoid cross-contamination.

  • Containerization: Place the waste material in a suitable, labeled container for solid industrial waste.

  • Regulatory Compliance: Check with local or institutional Environmental Health and Safety (EHS) offices for specific disposal regulations.[2][3] Even non-hazardous waste may have specific disposal routes.[1][4]

  • Disposal: Dispose of the material through the designated industrial or municipal solid waste stream as permitted by local regulations. Recycling may be an option if the material is eligible.[2]

Mandatory Visualization: Non-Hazardous Waste Disposal Workflow

start Start: Non-Hazardous This compound Waste step1 Confirm Non-Hazardous Status (Review SDS) start->step1 step2 Segregate from Hazardous Waste step1->step2 step3 Place in a Labeled Solid Waste Container step2->step3 step4 Consult Local/ Institutional Regulations step3->step4 step5 Dispose via Approved Waste Stream (e.g., Landfill, Recycling) step4->step5

Caption: Workflow for disposal of non-hazardous this compound material.

Procedure 2: this compound as a Pressurized Gas Strut

This procedure applies to products identified as gas struts, which are highly pressurized and contain nitrogen gas and oil. Improper disposal can be dangerous. The primary goal is to safely release the pressure before recycling the components.[5]

Data Presentation: Component Information
ComponentDescriptionHazard
Gas Nitrogen (Inert)High pressure; potential for projectile injury. Asphyxiant in high concentrations.[6]
Liquid Small quantity of lubricating oilShould be collected and disposed of as waste oil.[7]
Body SteelRecyclable as scrap metal after depressurization.[5]
Experimental Protocol: Safe Decommissioning and Disposal of Gas Struts

WARNING: This process involves high pressure. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and protective clothing.[5][7] Perform this procedure in a well-ventilated area.

  • Secure the Strut: Firmly clamp the gas strut in a vice or other stable work-holding equipment, with the piston rod fully extended and pointing downwards.[5][7]

  • Prepare for Drilling: Cover the drilling area with a towel or shield to contain any spray of oil or metal fragments.[7]

  • Release Pressure: Using a 2-3mm drill bit, slowly drill a hole into the gas tube, approximately 15-20mm from the end of the tube.[5] You will hear the nitrogen gas escaping.

  • Drain Oil: Once the gas is fully released, cycle the piston rod several times with the hole positioned over a suitable container to drain all internal oil.[5]

  • Oil Disposal: Label the collected oil as "Used Oil" and dispose of it in accordance with local regulations for waste oil.[7]

  • Recycle Metal: The depressurized and drained gas strut body can now be disposed of as scrap metal through a local metal recycling facility.[5][8]

Mandatory Visualization: Gas Strut Disposal Workflow

start Start: Used This compound Gas Strut step1 Wear Full PPE (Safety Glasses, Gloves) start->step1 step2 Securely Clamp Strut in a Vice (Rod Extended) step1->step2 step3 Drill 2-3mm Hole to Safely Release Pressure step2->step3 step4 Cycle Piston Rod to Drain Oil into Container step3->step4 step5 Dispose of Oil as 'Used Oil' per Regulations step4->step5 step6 Recycle Empty Strut Body as Scrap Metal step4->step6

Caption: Workflow for the safe disposal of an this compound gas strut.

Procedure 3: SCr415 Chromium Steel

This procedure applies to products identified as SCr415, a type of chromium structural steel. This material is a solid, non-hazardous alloy and should be recycled.

Data Presentation: Chemical Composition of SCr415
ElementContent (%)
Carbon (C) 0.13 - 0.18
Silicon (Si) 0.15 - 0.35
Manganese (Mn) 0.60 - 0.90
Chromium (Cr) 0.90 - 1.20
Experimental Protocol: Recycling of Steel Scrap
  • Segregation: If the steel is mixed with other materials, separate the SCr415 scrap from non-metal components and other waste streams.

  • Sorting: Use a magnet to confirm the material is a ferrous metal (steel is magnetic).[9] This helps in sorting it from non-ferrous metals like aluminum or copper.[10]

  • Collection: Accumulate the scrap steel in a designated bin or container for scrap metal.

  • Contact Recycler: Arrange for collection by or transportation to a licensed scrap metal recycling facility.[11][12] These facilities are equipped to handle and reprocess various types of steel.[13]

  • Documentation: Maintain records of the scrap disposal for institutional inventory and compliance purposes.

Mandatory Visualization: Steel Recycling Process

start Start: SCr415 Steel Scrap step1 Segregate from Non-Metal Waste start->step1 step2 Sort with Magnet to Confirm Ferrous Metal step1->step2 step3 Collect in Designated Scrap Metal Bin step2->step3 step4 Transport to a Licensed Scrap Metal Recycler step3->step4 step5 Steel is Melted and Repurposed step4->step5

Caption: Logical workflow for the recycling of SCr415 steel scrap.

Procedure 4: this compound as a Hazardous Chemical

This procedure is a general guide for a chemical product that is classified as hazardous (e.g., corrosive, irritant, sensitizer). An example is a Tin Standard for ICP from Sigma-Aldrich (Product No. 92615), which is corrosive to metals, causes skin and eye irritation, and may cause allergic skin reactions and respiratory irritation. You must verify the hazards of your specific product by consulting its SDS.

Data Presentation: Example Hazard Classification
Hazard StatementGHS Classification
H290 May be corrosive to metals
H315 Causes skin irritation
H317 May cause an allergic skin reaction
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: SDS for Sigma-Aldrich Product 92615.

Experimental Protocol: Disposal of Hazardous Chemical Waste
  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE as specified in the SDS, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Waste Collection: Collect the waste in its original container or a designated, compatible, and corrosion-resistant hazardous waste container.[14][15] The container must have a tightly sealing lid. Do not mix with other, incompatible wastes.[15]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name, and all relevant hazard pictograms.[14]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to prevent spills.[15] Store acids and bases separately.[15]

  • Arrange for Disposal: Do not dispose of hazardous chemicals down the drain or in regular trash.[14][15] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[16][17]

  • Documentation: Keep detailed records of the waste generated, including the chemical name, quantity, and disposal date, in a laboratory waste log.

Mandatory Visualization: Hazardous Waste Disposal Workflow

start Start: Hazardous Chemical Waste step1 Wear Required PPE (Gloves, Goggles, Lab Coat) start->step1 step2 Collect Waste in a Compatible, Sealed Container step1->step2 step3 Label Container Clearly: 'Hazardous Waste' + Contents step2->step3 step4 Store in Designated Satellite Accumulation Area with Secondary Containment step3->step4 step5 Contact EHS or Licensed Waste Disposal Contractor step4->step5 step6 Complete Waste Disposal Manifest/Log step5->step6

Caption: Procedural workflow for the disposal of hazardous chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.